GNF-2-deg
Description
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Propriétés
Formule moléculaire |
C37H33F3N6O9 |
|---|---|
Poids moléculaire |
762.7 g/mol |
Nom IUPAC |
N-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyethoxy]ethoxy]ethyl]-3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C37H33F3N6O9/c38-37(39,40)55-25-6-4-24(5-7-25)44-31-20-29(42-21-43-31)22-2-1-3-23(18-22)33(48)41-12-13-52-14-15-53-16-17-54-26-8-9-27-28(19-26)36(51)46(35(27)50)30-10-11-32(47)45-34(30)49/h1-9,18-21,30H,10-17H2,(H,41,48)(H,42,43,44)(H,45,47,49) |
Clé InChI |
RNKFIDDOPDOEJL-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
GNF-2 Mechanism of Action in CML Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of GNF-2, a selective allosteric inhibitor of the BCR-ABL oncoprotein, the hallmark of Chronic Myeloid Leukemia (CML). This document details the molecular interactions, effects on cellular signaling, and key experimental data and protocols relevant to the study of GNF-2 in CML cells.
Core Mechanism: Allosteric Inhibition of BCR-ABL
GNF-2 represents a class of non-ATP competitive inhibitors that target the BCR-ABL kinase through a novel allosteric mechanism.[1] Unlike traditional tyrosine kinase inhibitors (TKIs) that bind to the ATP-binding site, GNF-2 binds to the myristoyl pocket located in the C-terminal lobe of the ABL kinase domain.[1][2] This binding event is crucial as the natural myristoylation of the N-terminus of the native c-Abl protein, which is lost in the BCR-ABL fusion, plays a key role in its autoinhibition.[3][4]
By occupying the myristoyl pocket, GNF-2 induces a conformational change in the ABL kinase domain.[3] This change mimics the natural autoinhibitory state, effectively locking the kinase in an inactive conformation.[3][5] This allosteric inhibition prevents the kinase from adopting its active conformation, thereby blocking its catalytic activity and downstream signaling.[3]
Quantitative Data Presentation
The efficacy of GNF-2 has been quantified through various in vitro and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) and binding affinity data.
Table 1: GNF-2 IC50 Values in CML Cell Lines
| Cell Line | BCR-ABL Status | Assay Type | IC50 (nM) | Reference(s) |
| Ba/F3 p210 | Wild-type | Cell Proliferation | 138 | [6] |
| K562 | Wild-type | Cell Proliferation | 273 | [7][8] |
| SUP-B15 | Wild-type | Cell Proliferation | 268 | [6][7] |
| Ba/F3 p210 E255V | Mutant | Cell Proliferation | 268 | [7][8] |
| Ba/F3 p185 Y253H | Mutant | Cell Proliferation | 194 | [7][8] |
Table 2: GNF-2 Inhibitory Activity and Binding Affinity
| Target/Process | Assay Type | IC50 / Kd | Reference(s) |
| BCR-ABL Autophosphorylation | Cellular Assay | 267 nM (IC50) | [6][7] |
| c-Abl (non-myristoylated) | Kinase Assay | 0.24 µM (IC50) | Not explicitly found |
| GNF-2 to Abl Binding | Fluorescence Spectroscopy | 180 nM (Kd) | Not explicitly found |
Signaling Pathways and Visualizations
GNF-2's mechanism of action involves the disruption of the constitutively active BCR-ABL signaling cascade. The following diagrams, generated using the DOT language, illustrate these pathways and experimental workflows.
BCR-ABL Signaling Pathway and GNF-2 Inhibition
Experimental Workflow for GNF-2 Efficacy Assessment
Logical Relationship of GNF-2's Mechanism of Action
Experimental Protocols
Detailed methodologies are critical for the accurate evaluation of GNF-2's mechanism of action. Below are generalized protocols for key experiments.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
CML cell lines (e.g., K562, Ba/F3 p210)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
GNF-2 stock solution in DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed CML cells in a 96-well plate at a density of 0.3-0.6 x 10^6 cells/mL in a final volume of 100 µL per well.[7]
-
Prepare serial dilutions of GNF-2 in culture medium from the DMSO stock. Add the desired concentrations of GNF-2 (e.g., 5 nM to 10 µM) to the wells.[7] Include a vehicle control (DMSO) and a no-cell background control.
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.[7]
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.[7]
-
Western Blot for BCR-ABL and STAT5 Phosphorylation
This method quantifies the inhibition of BCR-ABL autophosphorylation and the phosphorylation of its downstream substrate, STAT5.
-
Materials:
-
CML cells
-
GNF-2
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-BCR-ABL, anti-BCR-ABL, anti-phospho-STAT5 (Tyr694), anti-STAT5, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence detection system
-
-
Procedure:
-
Treat CML cells with various concentrations of GNF-2 for a specified time (e.g., 90 minutes for phosphorylation studies).[6]
-
Harvest and lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels or the loading control.
-
In Vitro BCR-ABL Kinase Assay
This assay measures the direct inhibitory effect of GNF-2 on the enzymatic activity of the ABL kinase.
-
Materials:
-
Procedure:
-
Dilute the recombinant ABL kinase in kinase buffer.
-
Pre-incubate the kinase with various concentrations of GNF-2 or DMSO control for 30 minutes at room temperature.[7]
-
Add the substrate to the kinase-inhibitor mixture.
-
Initiate the kinase reaction by adding ATP (e.g., 0.1 mM) and incubate for 30 minutes at room temperature.[7]
-
Stop the reaction and measure the level of substrate phosphorylation using a suitable detection method.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Conclusion
GNF-2's allosteric mechanism of action provides a distinct and complementary approach to the ATP-competitive inhibition of BCR-ABL in CML. By binding to the myristoyl pocket, it stabilizes an inactive conformation of the kinase, leading to the suppression of downstream signaling pathways and inhibition of CML cell proliferation. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate and leverage this unique inhibitory mechanism for the development of novel CML therapeutics.
References
- 1. A Bcr-Abl Inhibitor GNF-2 Attenuates Inflammatory Activation of Glia and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myristoyl’s dual role in allosterically regulating and localizing Abl kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric regulation of autoinhibition and activation of c-Abl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myristoyl’s dual role in allosterically regulating and localizing Abl kinase | eLife [elifesciences.org]
- 5. Bcr-Abl Allosteric Inhibitors: Where We Are and Where We Are Going to - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
GNF-2 Binding Site on Bcr-Abl Protein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the primary pathogenic driver of Chronic Myeloid Leukemia (CML). While ATP-competitive tyrosine kinase inhibitors (TKIs) like imatinib (B729) have revolutionized CML treatment, the emergence of drug resistance, often through mutations in the ATP-binding site, remains a significant clinical challenge. This has spurred the development of allosteric inhibitors that target alternative sites on the Bcr-Abl protein. GNF-2 is a prototypical allosteric inhibitor that binds to the myristoyl pocket of the Abl kinase domain, inducing a conformational change that locks the kinase in an inactive state.[1][2] This guide provides an in-depth technical overview of the GNF-2 binding site on Bcr-Abl, including quantitative binding and inhibition data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Allosteric Inhibition by GNF-2
Unlike ATP-competitive inhibitors that directly block the active site, GNF-2 exerts its inhibitory effect through an allosteric mechanism. The Abl kinase domain possesses a hydrophobic pocket that normally binds a myristoyl group in the native c-Abl protein, an interaction crucial for maintaining its autoinhibited, inactive conformation.[3][4] In the Bcr-Abl oncoprotein, this N-terminal myristoylated segment is lost, contributing to its constitutive activation.[1]
GNF-2 mimics the binding of the myristoyl group in this pocket, located in the C-terminal lobe of the kinase domain.[2][5] This binding event stabilizes an inactive conformation of the kinase, which is not dependent on competition with ATP.[6][7] X-ray crystallography and NMR spectroscopy have been pivotal in elucidating this binding mode, showing that GNF-2 induces a conformational change that is transmitted to the ATP-binding site, thereby inhibiting kinase activity.[2][8]
Quantitative Data on GNF-2 Inhibition
The inhibitory activity of GNF-2 has been extensively characterized using various biochemical and cell-based assays. The following tables summarize key quantitative data, providing a comparative overview of its potency against wild-type and mutant forms of Bcr-Abl.
| Cell Line / Bcr-Abl Construct | IC50 (nM) |
| Ba/F3 p210 | 138[6][9] |
| K562 | 273[6][10] |
| SUP-B15 | 268[6][10] |
| Ba/F3 p210 E255V | 268[6][7] |
| Ba/F3 p185 Y253H | 194[7][10] |
| Cellular Tyrosine Phosphorylation of Bcr-Abl | 267[6][9] |
| Phosphorylation of CrkII in c-AblG2A-expressing cells | 51[10] |
| Assay Type | Parameter | Value |
| Recombinant Abl Kinase Assay | IC50 | 0.24 µM[5] |
| Fluorescence Spectroscopy | Kd | 180 nM[5] |
Key Experimental Protocols
The identification and characterization of the GNF-2 binding site on Bcr-Abl have been achieved through a combination of molecular biology, biochemistry, and biophysical techniques. This section provides detailed methodologies for the key experiments involved.
Site-Directed Mutagenesis to Identify Resistance Mutations
Site-directed mutagenesis is a crucial technique to identify amino acid residues critical for GNF-2 binding and its allosteric effect. Mutations in the myristoyl pocket that confer resistance to GNF-2 provide strong evidence for its binding site.
1. Primer Design and Mutagenesis:
-
Primer Design: Design forward and reverse primers incorporating the desired nucleotide change(s) in the center. The primers should have a melting temperature (Tm) between 75-80°C and contain 15-25 nucleotides complementary to the template DNA on both sides of the mutation. For creating mutations in the myristoyl pocket of Abl, target residues such as C464, P465, and E505.[2]
-
PCR Amplification: Perform inverse PCR using a high-fidelity DNA polymerase (e.g., PfuUltra or KOD Hot Start DNA Polymerase) with the Bcr-Abl expression plasmid as a template. A typical PCR program would be:
-
Initial denaturation: 95°C for 2 minutes.
-
18-25 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-65°C for 1 minute.
-
Extension: 68°C for 1 minute/kb of plasmid length.
-
-
Final extension: 68°C for 7 minutes.
-
-
Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme by incubating at 37°C for 1-2 hours.
-
Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells and select for colonies on appropriate antibiotic-containing agar (B569324) plates.
-
Sequence Verification: Isolate plasmid DNA from the resulting colonies and confirm the desired mutation by Sanger sequencing.
2. Expression and Analysis of Mutant Proteins:
-
Transfect the sequence-verified mutant Bcr-Abl plasmids into a suitable cell line (e.g., Ba/F3 cells).
-
Assess the effect of the mutation on GNF-2 sensitivity using cell proliferation assays (e.g., MTT assay) and by analyzing the phosphorylation status of Bcr-Abl and its downstream targets via Western blotting.
Recombinant Bcr-Abl Protein Expression and Purification
To perform in vitro biochemical and biophysical assays, purified recombinant Bcr-Abl protein is required. The kinase domain of Abl is often expressed in bacterial or insect cell systems.
1. Expression in E. coli:
-
Constructs: Clone the human Abl kinase domain (residues ~229-512) into an expression vector with an N-terminal affinity tag (e.g., 6x-His or GST). For improved solubility, a fusion partner like Maltose Binding Protein (MBP) can be used.[11]
-
Transformation and Growth: Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)). Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and 10% glycerol). Lyse the cells by sonication or using a French press.
-
Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30-60 minutes at 4°C to pellet cellular debris.
2. Purification:
-
Affinity Chromatography: Apply the clarified lysate to a resin with affinity for the tag (e.g., Ni-NTA agarose (B213101) for His-tagged proteins or glutathione-agarose for GST-tagged proteins). Wash the resin extensively with a wash buffer containing a low concentration of the eluting agent (e.g., 20-40 mM imidazole for His-tagged proteins).
-
Elution: Elute the bound protein with a high concentration of the eluting agent (e.g., 250-500 mM imidazole for His-tagged proteins or 10-20 mM reduced glutathione (B108866) for GST-tagged proteins).
-
Tag Removal (Optional): If desired, cleave the affinity tag using a site-specific protease (e.g., TEV or PreScission protease).
-
Size-Exclusion Chromatography: As a final polishing step, subject the eluted protein to size-exclusion chromatography to remove aggregates and other impurities. The protein is exchanged into a final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Purity Assessment: Analyze the purity of the final protein product by SDS-PAGE.
In Vitro Bcr-Abl Kinase Assay
This assay directly measures the enzymatic activity of purified Bcr-Abl and its inhibition by GNF-2.
-
Reaction Components:
-
Recombinant Bcr-Abl kinase domain.
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
Abl-specific peptide substrate (e.g., Abltide, EAIYAAPFAKKK).
-
[γ-³²P]ATP or unlabeled ATP for non-radioactive detection methods.
-
GNF-2 at various concentrations.
-
-
Procedure:
-
Pre-incubate the recombinant Bcr-Abl kinase with varying concentrations of GNF-2 (or DMSO as a vehicle control) in the kinase reaction buffer for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding the peptide substrate and ATP (spiked with [γ-³²P]ATP if using a radioactive assay).
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 15-60 minutes) within the linear range of the assay.
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid or EDTA).
-
Spot a portion of the reaction mixture onto phosphocellulose paper (for radioactive assays).
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.
-
For non-radioactive methods, such as those using fluorescence polarization or antibody-based detection (e.g., ELISA), follow the manufacturer's protocols.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each GNF-2 concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the GNF-2 concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is commonly used to determine the cytotoxic and anti-proliferative effects of compounds on cancer cell lines.
-
Cell Lines: Bcr-Abl-positive cell lines such as K562, Ba/F3-p210, and their mutant counterparts.
-
Materials:
-
96-well cell culture plates.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
GNF-2 stock solution in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
-
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of GNF-2 in culture medium and add 100 µL to the respective wells. Include wells with vehicle (DMSO) only as a negative control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each GNF-2 concentration relative to the DMSO-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the GNF-2 concentration and fitting the data to a sigmoidal dose-response curve.
-
Fluorescence Spectroscopy for Binding Affinity Determination
This biophysical method can be used to quantify the binding affinity (dissociation constant, Kd) of GNF-2 to the Abl kinase domain.
-
Principle: The intrinsic fluorescence of GNF-2 is enhanced upon binding to the hydrophobic myristoyl pocket of Abl. This change in fluorescence can be monitored to determine the binding affinity.
-
Instrumentation: A fluorometer capable of measuring fluorescence intensity.
-
Procedure:
-
Prepare a solution of GNF-2 at a fixed concentration (e.g., 1 µM) in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Measure the baseline fluorescence of the GNF-2 solution.
-
Titrate increasing concentrations of the purified Abl kinase domain into the GNF-2 solution.
-
After each addition of the Abl kinase domain, allow the system to equilibrate and then measure the fluorescence intensity.
-
-
Data Analysis:
-
Correct the fluorescence data for dilution effects.
-
Plot the change in fluorescence intensity as a function of the Abl kinase domain concentration.
-
Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to calculate the dissociation constant (Kd).
-
Visualizations
Bcr-Abl Signaling Pathway and Allosteric Inhibition by GNF-2
Caption: Bcr-Abl signaling and allosteric inhibition.
Experimental Workflow for Identification of GNF-2 Resistance Mutations
Caption: Workflow for identifying GNF-2 resistance mutations.
Domain Structure of Bcr-Abl and GNF-2 Binding Site
Caption: Bcr-Abl domain structure and GNF-2 binding site.
References
- 1. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for the autoinhibition of c-Abl tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myristoyl’s dual role in allosterically regulating and localizing Abl kinase | eLife [elifesciences.org]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GNF 2 | CAS:778270-11-4 | Bcr-Abl inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. researchgate.net [researchgate.net]
- 9. medkoo.com [medkoo.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Abl Kinase Constructs Expressed in Bacteria: facilitation of structural and functional studies including segmental labeling by expressed protein ligation - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of GNF-2: An Allosteric Bcr-Abl Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
This in-depth technical guide details the discovery, synthesis, and mechanism of action of GNF-2, a selective, allosteric, non-ATP competitive inhibitor of the Bcr-Abl fusion protein. GNF-2 represents a significant advancement in the targeted therapy of Chronic Myeloid Leukemia (CML), offering a distinct mechanism of action compared to traditional ATP-competitive tyrosine kinase inhibitors (TKIs).[1] This document provides a comprehensive overview for researchers, scientists, and drug development professionals, including detailed experimental protocols, quantitative data, and visualizations of key biological pathways and experimental workflows.
Discovery of GNF-2: A Differential Cytotoxicity Approach
GNF-2 was identified through a differential cytotoxicity screen designed to find compounds that selectively inhibit the proliferation of cells dependent on the Bcr-Abl kinase for survival. This screening method is a powerful tool for discovering targeted anticancer agents.
While the specific, proprietary details of the screen that identified GNF-2 are not fully available in the public domain, a generalized workflow for such a screen is as follows:
The core principle of this screen is to identify compounds that are cytotoxic to the Bcr-Abl expressing cell line while having minimal effect on the parental cell line that does not express the oncogene. This selectivity indicates that the compound's cytotoxic effect is dependent on the presence and activity of the Bcr-Abl kinase.
Chemical Synthesis of GNF-2
GNF-2, with the chemical name 3-(6-(4-(trifluoromethoxy)phenylamino)pyrimidin-4-yl)benzamide, is a complex molecule. While a detailed, step-by-step synthesis protocol is not publicly available, a plausible synthetic route can be inferred from the synthesis of similar compounds and involves key chemical reactions such as the Buchwald-Hartwig amination.
The synthesis would likely proceed in a convergent manner, involving the preparation of two key intermediates: a substituted pyrimidine (B1678525) and a benzamide (B126) derivative, which are then coupled.
Key Synthetic Intermediates:
-
Intermediate A: 4-chloro-N-(4-(trifluoromethoxy)phenyl)pyrimidin-2-amine
-
Intermediate B: 3-formylbenzonitrile or a related benzamide precursor
Plausible Synthetic Steps:
-
Synthesis of Intermediate A: This would likely involve the reaction of a dichloropyrimidine with 4-(trifluoromethoxy)aniline.
-
Synthesis of Intermediate B: This would involve standard methods for the synthesis of substituted benzamides.
-
Coupling Reaction: A palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, would likely be employed to couple Intermediate A and Intermediate B to form the final GNF-2 product. This reaction is a powerful method for forming carbon-nitrogen bonds.[2]
Mechanism of Action: Allosteric Inhibition of Bcr-Abl
GNF-2 is a highly selective, allosteric, non-ATP competitive inhibitor of Bcr-Abl.[3] Unlike traditional TKIs that bind to the ATP-binding pocket of the kinase domain, GNF-2 binds to the myristoyl pocket located near the C-terminus of the Abl kinase domain.[2][4] This binding induces a conformational change that mimics the natural autoinhibitory mechanism of the c-Abl protein, effectively locking the kinase in an inactive state.[1][2]
This allosteric mechanism of action has several key advantages:
-
High Selectivity: By targeting a less conserved pocket, GNF-2 exhibits high selectivity for Bcr-Abl over other kinases.[5]
-
Activity Against Resistant Mutants: Because it does not bind to the ATP pocket, GNF-2 can be effective against some Bcr-Abl mutations that confer resistance to ATP-competitive inhibitors.[3][6]
-
Synergy with ATP-Competitive Inhibitors: The combination of GNF-2 (or its analog GNF-5) with ATP-competitive inhibitors like imatinib (B729) or nilotinib (B1678881) has been shown to suppress the emergence of resistance and can be effective against the highly resistant T315I "gatekeeper" mutation.[2][4]
The binding of GNF-2 to the myristoyl pocket inhibits the autophosphorylation of Bcr-Abl and subsequently blocks the phosphorylation of downstream signaling proteins, including STAT5 and CrkL, which are crucial for the proliferation and survival of CML cells.[3][7]
Quantitative Data
The biological activity of GNF-2 has been characterized by various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Inhibition of Cell Proliferation by GNF-2
| Cell Line | Bcr-Abl Status | IC50 (nM) |
| Ba/F3.p210 | Wild-type | 138[3][6] |
| K562 | Wild-type | 273[3][6] |
| SUP-B15 | Wild-type | 268[3][6] |
| Ba/F3.p210 E255V | Mutant | 268[3][6] |
| Ba/F3.p185 Y253H | Mutant | 194[3][6] |
Table 2: Inhibition of Bcr-Abl Kinase Activity by GNF-2
| Assay | IC50 (nM) |
| Bcr-Abl Autophosphorylation (cellular) | 267[3][6] |
| CrkII Phosphorylation (in c-AblG2A expressing cells) | 51[3] |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of inhibitor performance.
In Vitro Bcr-Abl Kinase Assay (Generalized Protocol)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the Bcr-Abl kinase.
Materials:
-
Recombinant Bcr-Abl kinase
-
Kinase buffer (e.g., 20 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Substrate peptide (e.g., a biotinylated peptide containing a tyrosine residue)
-
GNF-2 (or other test compounds) dissolved in DMSO
-
Detection reagents (e.g., anti-phosphotyrosine antibody conjugated to a reporter)
Procedure:
-
Prepare serial dilutions of GNF-2 in kinase buffer.
-
In a microplate, add the recombinant Bcr-Abl kinase and the substrate peptide to each well.
-
Add the GNF-2 dilutions to the wells. Include a DMSO-only control.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the amount of phosphorylated substrate using an appropriate detection method (e.g., ELISA, TR-FRET).
-
Calculate the percent inhibition for each GNF-2 concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
This assay assesses the effect of inhibitors on the proliferation of Bcr-Abl-dependent cell lines.
Materials:
-
Bcr-Abl expressing cell line (e.g., K562, Ba/F3-p210)
-
Parental cell line (as a control)
-
Cell culture medium
-
GNF-2 (or other test compounds) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
Procedure:
-
Seed the cells at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium in a 96-well plate.
-
Prepare serial dilutions of GNF-2 in culture medium.
-
Add 100 µL of the GNF-2 dilutions to the wells. Include vehicle-treated (DMSO) and untreated controls.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent inhibition of cell proliferation for each GNF-2 concentration and determine the IC50 value.
Conclusion
GNF-2 represents a landmark discovery in the field of kinase inhibitors, demonstrating the viability of allosteric inhibition for targeting oncogenic kinases. Its unique mechanism of action provides a valuable therapeutic strategy, particularly for overcoming resistance to traditional ATP-competitive inhibitors. The detailed data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working to advance the understanding and application of allosteric inhibitors in cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists - PMC [pmc.ncbi.nlm.nih.gov]
GNF-2 Allosteric Inhibition of Abl Kinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the allosteric inhibition of Abelson (Abl) kinase by GNF-2. It details the mechanism of action, presents quantitative data on its inhibitory effects, outlines key experimental protocols, and visualizes the underlying biological and experimental processes.
Introduction to GNF-2 and Allosteric Inhibition
The Abelson tyrosine kinase (Abl) is a critical signaling protein. In its constitutively active form, the Bcr-Abl fusion protein, it is the primary driver of Chronic Myeloid Leukemia (CML). While ATP-competitive inhibitors like imatinib (B729) have been revolutionary in CML treatment, the emergence of resistance mutations has driven the need for alternative therapeutic strategies.[1]
GNF-2 is a highly selective, non-ATP competitive inhibitor of Bcr-Abl.[2][3] It represents a class of allosteric inhibitors that bind to a site distinct from the ATP-binding pocket, offering an alternative mechanism to control kinase activity.[4][5] GNF-2 binds to the myristoyl binding pocket located in the C-terminal lobe of the Abl kinase domain.[4][6] This binding event induces a conformational change that locks the kinase in an inactive state, thereby inhibiting its function.[5][7] This allosteric mechanism provides a means to overcome resistance to ATP-competitive inhibitors, particularly when used in combination.[1][6]
Mechanism of Action
GNF-2's inhibitory mechanism is fundamentally different from traditional tyrosine kinase inhibitors (TKIs). Instead of competing with ATP at the active site, GNF-2 binds to the myristoyl pocket of the Abl kinase domain.[6][8] This binding is confirmed by X-ray crystallography and NMR spectroscopy.[6][9] The binding of GNF-2 to this allosteric site induces a conformational change that mimics the natural autoinhibitory regulation of c-Abl, stabilizing an inactive conformation of the kinase.[5][10] This prevents the kinase from adopting its active conformation, thereby inhibiting its catalytic activity.[9]
The distinct binding site of GNF-2 means that it can be effective against mutations that confer resistance to ATP-competitive inhibitors, such as the T315I "gatekeeper" mutation, especially when used in combination with another TKI.[1][6] However, resistance to GNF-2 can arise from mutations within or near the myristoyl binding pocket, such as C464Y, P465S, and E505K, which directly interfere with GNF-2 binding.[5][6]
Quantitative Data Presentation
The inhibitory activity of GNF-2 has been quantified in various biochemical and cellular assays. The following tables summarize key half-maximal inhibitory concentration (IC50) values.
Table 1: In Vitro and Cellular IC50 Values of GNF-2
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| Bcr-Abl | Biochemical Kinase Assay | 140 | [6] |
| Ba/F3.p210 | Cell Proliferation | 138 | [3] |
| K562 | Cell Proliferation | 273 | [2][3] |
| SUP-B15 | Cell Proliferation | 268 | [2][3] |
| Bcr-Abl Autophosphorylation | Cellular Assay | 267 | [2][3] |
| Phosphorylation of CrkII | Cellular Assay | 51 | [2] |
Table 2: IC50 Values of GNF-2 Against Imatinib-Resistant Bcr-Abl Mutants
| Cell Line/Construct | IC50 (nM) | Reference |
| Ba/F3.p210E255V | 268 | [2][3] |
| Ba/F3.p185Y253H | 194 | [2][3] |
Table 3: IC50 Values for GNF-2 Resistance Mutations
| Bcr-Abl Mutant | Fold Increase in IC50 vs. Wild-Type | Reference |
| C464Y | >50 | [6] |
| P465S | >50 | [6] |
| E505K | >50 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of inhibitor performance.
In Vitro Abl Kinase Assay
This assay measures the direct inhibitory effect of GNF-2 on the enzymatic activity of recombinant Abl kinase.
Principle: The assay quantifies the amount of ATP converted to ADP during the phosphorylation of a substrate peptide by Abl kinase. The amount of ADP produced is inversely proportional to the inhibitory activity of the compound.
Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT).[11]
-
Prepare serial dilutions of GNF-2 in DMSO.
-
Prepare a reaction mix containing recombinant human Abl1 kinase and a substrate peptide (e.g., Abltide) in the kinase buffer.[10]
-
Prepare an ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for Abl.[10]
-
-
Assay Procedure:
-
Detection:
-
Data Analysis:
-
Calculate the percent inhibition for each GNF-2 concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation (MTT) Assay
This assay assesses the effect of GNF-2 on the proliferation of Bcr-Abl-dependent cell lines.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed cells (e.g., Ba/F3, K562) at an appropriate density in a 96-well plate.[4]
-
-
Compound Treatment:
-
Treat cells with a range of GNF-2 concentrations for a specified period (e.g., 48 hours).[3]
-
-
MTT Incubation:
-
Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.[4]
-
-
Solubilization and Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to a DMSO-treated control.
-
Plot a dose-response curve to determine the IC50 value.
-
Western Blot Analysis of Bcr-Abl Phosphorylation
This method quantifies the inhibition of Bcr-Abl kinase activity within cells by measuring the phosphorylation of Bcr-Abl and its downstream substrates.
Principle: Western blotting uses specific antibodies to detect the levels of total and phosphorylated proteins in cell lysates, providing a direct measure of kinase inhibition.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with various concentrations of GNF-2 for a specified time (e.g., 90 minutes).[3]
-
Harvest and lyse the cells.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample.
-
-
SDS-PAGE and Transfer:
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
-
Immunoblotting:
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., total Bcr-Abl or tubulin) to determine the extent of phosphorylation inhibition.
-
Identification of GNF-2 Resistance Mutations
Principle: This method involves culturing Bcr-Abl-expressing cells in the presence of increasing concentrations of GNF-2 to select for resistant clones. The Bcr-Abl gene in these clones is then sequenced to identify mutations that confer resistance.
Protocol:
-
Cell Culture and Selection:
-
Culture Bcr-Abl transformed Ba/F3 cells in the presence of gradually increasing concentrations of GNF-2.[6]
-
-
Isolation of Resistant Clones:
-
Isolate individual clones that are able to proliferate at high concentrations of GNF-2.
-
-
Gene Sequencing:
-
Extract genomic DNA or RNA from the resistant clones.
-
Amplify the Bcr-Abl kinase domain coding sequence using PCR.
-
Sequence the PCR products to identify mutations.
-
-
Validation:
-
Introduce the identified mutations into the wild-type Bcr-Abl gene via site-directed mutagenesis.
-
Express the mutant constructs in Ba/F3 cells and confirm their resistance to GNF-2 using cell proliferation assays.[4]
-
Conclusion
GNF-2 represents a landmark in the development of Abl kinase inhibitors, demonstrating the therapeutic potential of allosteric modulation. Its unique mechanism of action, binding to the myristoyl pocket, provides a powerful tool to combat resistance to traditional ATP-competitive inhibitors. The combination of allosteric inhibitors like GNF-2 and its analogs with ATP-site inhibitors is a promising strategy to suppress the emergence of resistance and improve therapeutic outcomes in CML and other Bcr-Abl-driven malignancies.[6][12] The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of this important class of inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. N-Myristoylated c-Abl Tyrosine Kinase Localizes to the Endoplasmic Reticulum upon Binding to an Allosteric Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
- 12. Allosteric inhibition of ABL kinases: Therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of GNF-2 in Leukemia Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of GNF-2, a selective, non-ATP competitive inhibitor of the Bcr-Abl oncoprotein, in various leukemia cell lines. GNF-2 represents a significant therapeutic approach for Chronic Myeloid Leukemia (CML) by targeting a distinct allosteric site on the Abl kinase domain. This document details its mechanism of action, summarizes key quantitative data on its efficacy, outlines experimental methodologies, and visualizes the critical signaling pathways involved.
Core Mechanism of Action
GNF-2 is a highly selective allosteric inhibitor that targets the Bcr-Abl fusion protein, a hallmark of CML.[1] Unlike ATP-competitive inhibitors that bind to the kinase's active site, GNF-2 binds to the myristate-binding pocket located in the C-terminal lobe of the Abl kinase domain.[1][2] This binding event induces a conformational change that locks the Bcr-Abl kinase in an inactive state, thereby inhibiting its downstream signaling and the proliferation of Bcr-Abl-dependent leukemia cells.[1]
Quantitative Data: In Vitro Efficacy of GNF-2
The inhibitory activity of GNF-2 has been quantified across a range of Bcr-Abl positive and negative leukemia cell lines, as well as in cells expressing clinically relevant mutations. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.
| Target/Cell Line | Assay Type | IC50 (nM) | Reference(s) |
| Wild-Type Bcr-Abl | |||
| Ba/F3.p210 | Cell Proliferation | 138 | [1][3] |
| K562 | Cell Proliferation | 273 | [1][3][4] |
| SUP-B15 | Cell Proliferation | 268 | [1][3][4] |
| Bcr-Abl Autophosphorylation | Cellular Assay | 267 | [1][3] |
| Mutant Bcr-Abl | |||
| Ba/F3.p210E255V | Cell Proliferation | 268 | [1][3] |
| Ba/F3.p185Y253H | Cell Proliferation | 194 | [3][4] |
| Bcr-Abl Negative Cell Lines | |||
| Jurkat | Cell Proliferation | > 10,000 | [3] |
| HL-60 | Cell Viability | > 10,000 | [3] |
GNF-2 demonstrates high selectivity for Bcr-Abl expressing cells, with significantly lower or no activity against Bcr-Abl negative cell lines at concentrations up to 10 µM.[3]
Key In Vitro Effects of GNF-2
Inhibition of Cell Proliferation
GNF-2 effectively inhibits the proliferation of Bcr-Abl positive leukemia cell lines in a dose-dependent manner.[3][4] Treatment of K562 and SUP-B15 cells with GNF-2 for 48 hours results in IC50 values of 273 nM and 268 nM, respectively.[3][4]
Induction of Apoptosis
GNF-2 induces apoptosis in Bcr-Abl transformed cells. Incubation of Ba/F3.p210 and Ba/F3.p210E255V cells with GNF-2 at a concentration of 1 µM for 48 hours leads to an increased number of cells undergoing apoptotic death.[3]
Inhibition of Bcr-Abl Signaling
GNF-2's binding to the myristoyl pocket allosterically inhibits the kinase activity of Bcr-Abl, leading to a reduction in the autophosphorylation of the Bcr-Abl protein and the phosphorylation of its downstream substrates.[3][5]
-
Bcr-Abl Autophosphorylation: GNF-2 inhibits the cellular tyrosine phosphorylation of Bcr-Abl in a dose-dependent manner, with an IC50 of 267 nM following a 90-minute treatment.[3]
-
STAT5 Phosphorylation: A critical downstream effector of Bcr-Abl is STAT5. GNF-2 treatment (1 µM) significantly decreases the levels of phosphorylated STAT5 (p-Stat5) at Y694 in Ba/F3.p210 and Ba/F3.p210E255V cells.[3][5]
Signaling Pathways and Experimental Workflows
GNF-2 Mechanism of Action and Downstream Signaling
The following diagram illustrates the mechanism of GNF-2 in inhibiting the Bcr-Abl signaling pathway.
Caption: GNF-2 allosterically inhibits BCR-ABL, blocking STAT5 phosphorylation and subsequent cell proliferation.
Experimental Workflow: Cell Viability (MTT) Assay
The following diagram outlines a typical workflow for assessing the effect of GNF-2 on the viability of leukemia cell lines.
References
GNF-2 Selectivity Profile: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the kinase selectivity profile of GNF-2, a potent and highly selective allosteric inhibitor of the Bcr-Abl tyrosine kinase. This document details the on-target and known off-target activities of GNF-2, presents relevant signaling pathways, and outlines the experimental methodologies used to characterize its selectivity.
Introduction
GNF-2 is a non-ATP competitive inhibitor that binds to the myristoyl pocket of the Abl kinase domain, inducing a conformational change that locks the kinase in an inactive state.[1] This allosteric mechanism of action confers high selectivity for Bcr-Abl and activity against some imatinib-resistant mutants.[2] Understanding the complete kinase selectivity profile of GNF-2 is crucial for elucidating its mechanism of action, predicting potential off-target effects, and guiding further drug development efforts.
Quantitative Selectivity Profile of GNF-2
GNF-2 exhibits remarkable selectivity for its primary target, the Bcr-Abl fusion protein. While a comprehensive, publicly available kinome scan profiling GNF-2 against a broad panel of hundreds of kinases is not available, existing data demonstrates its high specificity. The following table summarizes the known inhibitory activities of GNF-2 against its primary target and a limited number of other kinases that have been tested.
| Target/Cell Line | Assay Type | IC50 (nM) | Reference(s) |
| Bcr-Abl (cellular autophosphorylation) | Cellular Assay | 267 | [1] |
| Ba/F3.p210 (Bcr-Abl positive) | Cell Proliferation | 138 | [3] |
| K562 (Bcr-Abl positive) | Cell Proliferation | 273 | [4][5] |
| SUP-B15 (Bcr-Abl positive) | Cell Proliferation | 268 | [4][5] |
| Ba/F3.p210E255V (mutant Bcr-Abl) | Cell Proliferation | 268 | [4] |
| Ba/F3.p185Y253H (mutant Bcr-Abl) | Cell Proliferation | 194 | [4] |
| Flt3-ITD transformed tumor cells | Not Specified | No activity | [2][4] |
| Tel-PDGFR transformed tumor cells | Not Specified | No activity | [2][4] |
| TPR-MET transformed tumor cells | Not Specified | No activity | [2][4] |
| Tel-JAK1 transformed tumor cells | Not Specified | No activity | [2][4] |
Signaling Pathways
On-Target: Bcr-Abl Signaling Pathway
GNF-2 effectively inhibits the constitutively active Bcr-Abl kinase, thereby blocking its downstream signaling pathways that are crucial for the proliferation and survival of chronic myeloid leukemia (CML) cells. Key inhibited pathways include the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways.
Off-Target Signaling Pathways
Despite its high selectivity, GNF-2 has been observed to interact with other cellular processes, leading to off-target effects.
GNF-2 can suppress the formation and activity of osteoclasts by inhibiting NF-κB signaling and the induction of c-Fos.[6] This effect is independent of Bcr-Abl inhibition.
References
- 1. HMS LINCS Database - HMS LINCS Project [lincs.hms.harvard.edu]
- 2. Explore - HMS LINCS Project [lincs.hms.harvard.edu]
- 3. Data - HMS LINCS Project [lincs.hms.harvard.edu]
- 4. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 5. selleckchem.com [selleckchem.com]
- 6. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis of GNF-2 Bound to Bcr-Abl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural interaction between the allosteric inhibitor GNF-2 and the Bcr-Abl fusion protein, a key driver in Chronic Myeloid Leukemia (CML). This document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for the characterization of this interaction, and visualizes the relevant biological and experimental workflows.
Introduction: The Bcr-Abl Oncoprotein and Allosteric Inhibition
The Philadelphia chromosome, resulting from a reciprocal translocation between chromosomes 9 and 22, generates the BCR-ABL fusion gene. The resulting Bcr-Abl protein possesses a constitutively active Abl tyrosine kinase domain, which drives uncontrolled cell proliferation and survival through the activation of multiple downstream signaling pathways.[1][2] While ATP-competitive tyrosine kinase inhibitors (TKIs) like imatinib (B729) have revolutionized CML treatment, the emergence of resistance, often due to mutations in the ATP-binding site (such as the T315I "gatekeeper" mutation), has driven the search for alternative therapeutic strategies.[2]
GNF-2 is a pioneering allosteric inhibitor that binds to the myristoyl pocket of the Abl kinase domain, a site distinct from the ATP-binding cleft.[3][4] This binding event induces a conformational change that mimics the natural autoinhibitory mechanism of the c-Abl protein, effectively locking the kinase in an inactive state.[3] This unique mechanism of action allows GNF-2 to be effective against certain imatinib-resistant Bcr-Abl mutants and provides a basis for combination therapies.[5]
Bcr-Abl Signaling Pathway and Mechanism of GNF-2 Inhibition
The constitutively active Bcr-Abl kinase autophosphorylates and subsequently phosphorylates a multitude of downstream substrates, leading to the activation of several key signaling pathways, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways, which collectively promote cell proliferation and inhibit apoptosis.
GNF-2 exerts its inhibitory effect by binding to the myristoyl pocket on the C-lobe of the Abl kinase domain. This binding event stabilizes an inactive conformation of the kinase, preventing it from adopting the active state required for substrate phosphorylation. This allosteric inhibition is non-competitive with respect to ATP.
Below are diagrams illustrating the Bcr-Abl signaling pathway and the mechanism of GNF-2 inhibition.
Caption: Simplified Bcr-Abl signaling cascade leading to increased cell proliferation and inhibition of apoptosis.
Caption: GNF-2 binds to the myristoyl pocket, stabilizing an inactive conformation of the Abl kinase domain.
Quantitative Data Summary
The following tables summarize the key quantitative data for the interaction of GNF-2 with Bcr-Abl.
Table 1: In Vitro and Cellular Inhibition of Bcr-Abl by GNF-2
| Assay Type | Bcr-Abl Construct / Cell Line | IC50 (nM) | Reference |
| Cell Proliferation | Ba/F3 p210 | 138 | [6] |
| Cell Proliferation | K562 | 273 | [7] |
| Cell Proliferation | SUP-B15 | 268 | [7] |
| Cell Proliferation | Ba/F3 p210 E255V | 268 | [7] |
| Cell Proliferation | Ba/F3 p185 Y253H | 194 | [7] |
| Cellular Tyrosine Phosphorylation | Bcr-Abl | 267 | [6] |
| In Vitro Kinase Assay | Recombinant c-Abl | 240 | [3] |
| Phosphorylation of CrkII | c-AblG2A-expressing cells | 51 | [7] |
Table 2: Binding Affinity of GNF-2 to Abl Kinase
| Method | Parameter | Value (nM) | Reference |
| Fluorescence Spectroscopy | Kd | 180 | [3] |
Table 3: Crystallographic Data for Abl in complex with Imatinib and GNF-2 (PDB ID: 3K5V)
| Parameter | Value | Reference |
| Resolution (Å) | 1.74 | [8] |
| R-Value Work | 0.199 | [8] |
| R-Value Free | 0.231 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the structural and functional analysis of the GNF-2 and Bcr-Abl interaction.
Bcr-Abl Kinase Domain Expression and Purification for Structural Studies
A generalized protocol for expressing and purifying the Abl kinase domain is as follows:
-
Expression: The human Abl kinase domain (e.g., residues 229-531) is cloned into an expression vector (e.g., pET series) with an N-terminal affinity tag (e.g., 6x-His). The construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture: Cells are grown in a suitable medium (e.g., LB or M9 minimal media for isotopic labeling) at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with IPTG (e.g., 0.1-1 mM) and the culture is incubated at a lower temperature (e.g., 18-25°C) overnight.
-
Lysis: Cells are harvested by centrifugation and resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors). Cells are lysed by sonication or high-pressure homogenization.
-
Affinity Chromatography: The lysate is cleared by centrifugation and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with lysis buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged Abl kinase is eluted with a high concentration of imidazole (e.g., 250-500 mM).
-
Tag Cleavage (Optional): The affinity tag can be removed by incubation with a specific protease (e.g., TEV or thrombin) if a cleavage site is engineered into the construct.
-
Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography on a column equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) to remove aggregates and other impurities. The purity of the final protein is assessed by SDS-PAGE.
X-ray Crystallography
-
Crystallization: The purified Abl kinase domain is concentrated to 5-10 mg/mL. The protein is incubated with a molar excess of both imatinib and GNF-2. Crystals of the ternary complex can be grown using the hanging drop vapor diffusion method by mixing the protein-ligand solution with a reservoir solution. For the PDB entry 3K5V, crystals were obtained by soaking crystals of Abl/imatinib/myristate in a solution containing an excess of GNF-2.[5]
-
Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The structure is solved by molecular replacement using a known Abl kinase structure as a search model. The model is then refined against the diffraction data, and the electron density for the bound ligands (imatinib and GNF-2) is interpreted.
NMR Spectroscopy
-
Sample Preparation: For protein-observed NMR, the Abl kinase domain is expressed in minimal media containing 15N-labeled ammonium (B1175870) chloride and/or 13C-labeled glucose to produce an isotopically labeled protein. The purified protein is buffer-exchanged into an NMR buffer (e.g., 20 mM phosphate (B84403) buffer pH 7.0, 50 mM NaCl, 1 mM DTT, 10% D2O).
-
Titration Experiments: A series of 2D 1H-15N HSQC spectra are recorded on the labeled Abl kinase in the absence and presence of increasing concentrations of GNF-2.
-
Data Analysis: Chemical shift perturbations of the backbone amide resonances upon GNF-2 binding are monitored to identify the residues in the binding interface.
In Vitro Bcr-Abl Kinase Assay
-
Reaction Setup: The assay is performed in a 96-well plate format. A reaction mixture containing recombinant Bcr-Abl or Abl kinase, a suitable substrate (e.g., a biotinylated peptide like Abltide), and kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT) is prepared.
-
Inhibitor Addition: Serial dilutions of GNF-2 (and control compounds) are added to the wells.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP (at a concentration near the Km for Abl). The plate is incubated at 30°C for a specified time (e.g., 30-60 minutes).[7]
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, including:
-
ELISA-based detection: Using a phosphospecific antibody that recognizes the phosphorylated substrate.
-
Radiometric assay: Using [γ-32P]ATP and measuring the incorporation of 32P into the substrate.
-
Luminescence-based ADP detection: Measuring the amount of ADP produced using a commercial kit (e.g., ADP-Glo).
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each GNF-2 concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
-
Cell Seeding: Bcr-Abl-dependent cell lines (e.g., Ba/F3-p210, K562) are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[2]
-
Compound Addition: Serial dilutions of GNF-2 are prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[7][9]
-
MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.[6][9]
-
Formazan (B1609692) Solubilization: The medium is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[2][6]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting the percentage of viability against the drug concentration.
Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for characterizing a Bcr-Abl inhibitor and the logical relationship of GNF-2's allosteric inhibition.
Caption: A typical experimental workflow for the characterization of a Bcr-Abl inhibitor like GNF-2.
Caption: Logical relationship demonstrating the distinct binding sites and convergent inhibitory mechanism of allosteric and ATP-competitive inhibitors.
Conclusion
The structural and functional analysis of GNF-2 bound to Bcr-Abl has provided invaluable insights into the allosteric regulation of the Abl kinase. This understanding has not only paved the way for the development of next-generation allosteric inhibitors but has also validated the myristoyl pocket as a druggable target for overcoming TKI resistance in CML. The detailed experimental protocols and quantitative data presented in this guide serve as a comprehensive resource for researchers in the field of oncology and drug discovery, facilitating further investigation into the intricate mechanisms of Bcr-Abl inhibition and the development of novel therapeutic strategies.
References
- 1. 3K5V: Structure of Abl kinase in complex with imatinib and GNF-2 [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Bcr-Abl by combining allosteric with ATP-binding-site inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. rcsb.org [rcsb.org]
- 9. benchchem.com [benchchem.com]
GNF-2: An In-Depth Technical Guide to a Potent Allosteric Bcr-Abl Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNF-2 is a highly selective, non-ATP competitive, allosteric inhibitor of the Bcr-Abl tyrosine kinase, a key driver in Chronic Myeloid Leukemia (CML).[1][2][3] By binding to the myristoyl pocket of the Abl kinase domain, GNF-2 induces a conformational change that locks the enzyme in an inactive state.[3] This mechanism of action provides an alternative therapeutic strategy to traditional ATP-competitive inhibitors and has shown efficacy against certain imatinib-resistant Bcr-Abl mutants.[3] This guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and relevant experimental methodologies for the study of GNF-2.
Chemical Structure and Properties
GNF-2, with the IUPAC name 3-[6-[[4-(trifluoromethoxy)phenyl]amino]-4-pyrimidinyl]benzamide, is a small molecule with the chemical formula C18H13F3N4O2 and a molecular weight of 374.32 g/mol .[4][5] Its structure is characterized by a central pyrimidine (B1678525) ring substituted with a benzamide (B126) group and a trifluoromethoxyphenylamino group.
| Property | Value | Reference |
| IUPAC Name | 3-[6-[[4-(trifluoromethoxy)phenyl]amino]-4-pyrimidinyl]benzamide | [4] |
| CAS Number | 778270-11-4 | [4] |
| Molecular Formula | C18H13F3N4O2 | [4] |
| Molecular Weight | 374.32 g/mol | [4] |
| SMILES | O=C(N)c1cccc(c1)c2cc(nc(NC3=CC=C(OC(F)(F)F)C=C3)n2) | [5] |
| Appearance | White to off-white powder | [4] |
| Solubility | DMSO (up to 74 mg/mL), Insoluble in water and ethanol | [4] |
| Purity | ≥98% | [4] |
| Storage | Ambient temperature | [4] |
Mechanism of Action and Signaling Pathway
GNF-2 functions as a highly selective, non-ATP competitive inhibitor of the Bcr-Abl tyrosine kinase.[1][2] Unlike traditional tyrosine kinase inhibitors (TKIs) that compete with ATP for binding in the kinase's active site, GNF-2 binds to an allosteric site known as the myristoyl pocket located in the C-terminal lobe of the Abl kinase domain.[3] This binding event induces a conformational change that stabilizes the inactive form of the kinase, thereby inhibiting its catalytic activity.[3] This allosteric inhibition is effective against the wild-type Bcr-Abl as well as some imatinib-resistant mutants.[3] The downstream effects of GNF-2 binding include the inhibition of Bcr-Abl autophosphorylation and the subsequent suppression of downstream signaling pathways that promote cell proliferation and survival, ultimately leading to apoptosis in Bcr-Abl expressing cells.[1][2]
References
GNF-2 as a Chemical Probe: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNF-2 is a potent and highly selective allosteric inhibitor of the Bcr-Abl tyrosine kinase, the causative agent of Chronic Myeloid Leukemia (CML). Unlike traditional ATP-competitive inhibitors, GNF-2 binds to the myristoyl pocket of the Abl kinase domain, inducing a conformational change that locks the kinase in an inactive state. This unique mechanism of action confers high selectivity and makes GNF-2 an invaluable chemical probe for studying Bcr-Abl signaling and a promising candidate for therapeutic development, particularly in the context of resistance to ATP-competitive inhibitors. This guide provides a comprehensive overview of GNF-2, including its mechanism of action, quantitative activity data, detailed experimental protocols, and relevant signaling pathways.
Introduction
The discovery of small molecule inhibitors of protein kinases has revolutionized the treatment of various diseases, particularly cancer. GNF-2 represents a significant advancement in this field as a non-ATP competitive inhibitor of the Bcr-Abl fusion protein.[1] Its allosteric mechanism of inhibition, targeting the myristoyl-binding pocket of the Abl kinase domain, provides a high degree of selectivity over other kinases.[2] This specificity makes GNF-2 an excellent chemical probe to dissect the cellular functions of Bcr-Abl and to validate it as a therapeutic target. This document serves as a technical resource for researchers utilizing GNF-2, providing detailed information on its biological activity and methodologies for its use in laboratory settings.
Mechanism of Action
GNF-2 functions as a highly selective, allosteric inhibitor of the Bcr-Abl tyrosine kinase.[1] It does not compete with ATP for binding to the active site. Instead, it occupies the myristoyl-binding pocket located in the C-terminal lobe of the Abl kinase domain.[2] The binding of GNF-2 to this pocket induces a conformational change that is transmitted to the ATP-binding site, ultimately leading to the inhibition of the kinase's catalytic activity.[2] This allosteric inhibition stabilizes an inactive conformation of Bcr-Abl, preventing the phosphorylation of its downstream substrates and thereby blocking the signaling pathways that drive leukemic cell proliferation and survival.[3]
Data Presentation: Quantitative Analysis of GNF-2 Activity
The potency of GNF-2 has been evaluated in various in vitro and cellular assays. The following tables summarize the key quantitative data regarding the inhibitory activity of GNF-2.
Table 1: In Vitro and Cellular IC50 Values of GNF-2
| Target/Cell Line | Assay Type | IC50 (nM) |
| Bcr-Abl Autophosphorylation | Cellular Assay | 267[4] |
| Ba/F3 p210 | Cell Proliferation | 138[4][5] |
| K562 | Cell Proliferation | 273[4][5] |
| SUP-B15 | Cell Proliferation | 268[4][5] |
| Ba/F3 p210 E255V | Cell Proliferation | 268[4][5] |
| Ba/F3 p185 Y253H | Cell Proliferation | 194[4][5] |
Table 2: Kinase Selectivity Profile of GNF-2
While a comprehensive kinome-wide screen is not publicly available, GNF-2 has demonstrated exceptional selectivity. It does not exhibit significant inhibitory activity against a panel of 63 kinases even at concentrations as high as 10 µM.[6] Specifically, it has been shown to have no activity against the following kinases:[3]
-
Flt3-ITD
-
Tel-PDGFR
-
TPR-MET
-
Tel-JAK1
This high degree of selectivity is a key attribute of GNF-2 as a chemical probe.
Signaling Pathways and Experimental Workflows
Bcr-Abl Signaling Pathway and GNF-2 Inhibition
The constitutively active Bcr-Abl kinase activates multiple downstream signaling pathways that are crucial for the proliferation and survival of CML cells. GNF-2, by allosterically inhibiting Bcr-Abl, effectively blocks these pathways.
Experimental Workflow for Evaluating GNF-2 Efficacy
A typical workflow to assess the potential of GNF-2 involves a series of in vitro and cell-based assays.
Experimental Protocols
In Vitro Bcr-Abl Kinase Assay (ADP-Glo™ Format)
This assay measures the ability of GNF-2 to directly inhibit the enzymatic activity of recombinant Bcr-Abl kinase.
-
Materials:
-
Recombinant human Abl1 kinase
-
Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Substrate peptide (e.g., Abltide)
-
GNF-2 (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white assay plates
-
-
Procedure:
-
Prepare serial dilutions of GNF-2 in kinase buffer. Add 1 µL of the compound dilutions to the wells of the assay plate. Include DMSO-only controls.
-
Prepare the kinase reaction mix containing Abl1 kinase and substrate peptide in kinase buffer.
-
Add 20 µL of the kinase reaction mix to each well.
-
Initiate the kinase reaction by adding 20 µL of ATP solution. The final ATP concentration should be at or near the Km for ABL.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol.
-
Record luminescence using a plate reader.
-
Calculate the percent inhibition for each GNF-2 concentration and determine the IC50 value by fitting the data to a dose-response curve.[7]
-
Cell Proliferation Assay (MTT Assay)
This assay determines the effect of GNF-2 on the viability and proliferation of Bcr-Abl-positive cells.
-
Materials:
-
Bcr-Abl positive cell line (e.g., K562)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
GNF-2 (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom plates
-
-
Procedure:
-
Seed cells at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of GNF-2 in complete culture medium. The final DMSO concentration should be below 0.5%.
-
Add 100 µL of the diluted GNF-2 solutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value.[3]
-
Western Blot Analysis of Bcr-Abl and STAT5 Phosphorylation
This method is used to confirm the on-target activity of GNF-2 by measuring the phosphorylation of Bcr-Abl and its downstream substrate, STAT5.
-
Materials:
-
Bcr-Abl positive cell line (e.g., K562)
-
GNF-2 (dissolved in DMSO)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-Bcr-Abl (Tyr177), anti-Abl, anti-phospho-STAT5 (Tyr694), anti-STAT5, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Seed K562 cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of GNF-2 or vehicle (DMSO) for 2-4 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an ECL substrate and an imaging system.
-
Conclusion
GNF-2's unique allosteric mechanism of action and high selectivity for Bcr-Abl make it an exceptional chemical probe for investigating the intricacies of CML signaling pathways. The data and protocols presented in this guide provide a robust framework for researchers to effectively utilize GNF-2 in their studies. Further exploration of GNF-2 and the development of next-generation allosteric inhibitors hold significant promise for advancing our understanding of kinase biology and for the development of novel cancer therapeutics that can overcome the challenge of drug resistance.
References
GNF-2-deg: A Technical Guide to a Novel Proteolysis-Targeting Chimera for Dengue Virus
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GNF-2-deg, a novel proteolysis-targeting chimera (PROTAC) engineered for the targeted degradation of the Dengue virus (DENV) envelope (E) protein. This document outlines the core mechanism, presents key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and workflows.
Core Concept: From Bcr-Abl Inhibition to Viral Protein Degradation
GNF-2 is a well-established, highly selective, allosteric inhibitor of the Bcr-Abl tyrosine kinase.[1][2] It functions not by competing with ATP, but by binding to the myristate-binding pocket of the Abl kinase domain, inducing a conformational change that locks the enzyme in an inactive state.[3] This mechanism has made it a valuable tool in studying Bcr-Abl-driven cancers like Chronic Myeloid Leukemia (CML).[2][4]
Leveraging the specific binding properties of GNF-2, researchers have repurposed it as a warhead for a PROTAC. PROTACs are heterobifunctional molecules designed to hijack the cell's own protein disposal system, the ubiquitin-proteasome system (UPS).[5][6][7] They consist of a ligand that binds to a target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase.[5][6] This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for destruction by the proteasome.[5][7][8]
In the case of this compound, the GNF-2 moiety serves as the warhead targeting the DENV E protein.[1][6][8] This is a novel application, extending the utility of GNF-2 beyond its original anti-cancer purpose to the realm of antiviral therapeutics.
This compound: Mechanism of Action
This compound operates by forming a ternary complex between the DENV E protein and an E3 ubiquitin ligase. Specifically, this compound links GNF-2 to a glutarimide-based ligand that recruits the Cereblon (CRBN) E3 ligase, a component of the CRL4-CRBN complex.[1][6][8] This induced proximity facilitates the ubiquitination of the E protein, leading to its subsequent degradation by the proteasome.[7][9] The degradation of the E protein, which is crucial for viral entry and assembly, ultimately inhibits viral replication.[4][10][11]
Quantitative Data
This compound has demonstrated potent and efficient degradation of the DENV E protein. The following table summarizes the key quantitative metrics reported in the literature. A specific analogue, referred to as ZXH-2-107 in a key publication, provides the basis for this data.[1][6]
| Parameter | Value | Cell Line | Virus | Reference |
| DC50 | 0.83 µM | Huh 7.5 | DENV2 | [9] |
| Dmax | >90% | Huh 7.5 | DENV2 | [1] |
Table 1: Degradation efficiency of a GNF-2-based PROTAC against DENV E protein. DC50 represents the concentration required to achieve 50% of maximal degradation, while Dmax is the maximum percentage of degradation observed.
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature for the characterization of this compound.
Synthesis of this compound
The synthesis of this compound involves the chemical conjugation of a GNF-2 derivative to a CRBN-recruiting ligand via a suitable linker. A common starting material for the GNF-2 warhead is GNF-2-acid, which provides a carboxylic acid handle for linker attachment.[5] The CRBN ligand is typically a thalidomide (B1683933) or pomalidomide (B1683931) derivative. The linker can be a polyethylene (B3416737) glycol (PEG) chain of varying length to optimize the ternary complex formation.[1]
Generalized Synthesis Steps:
-
Activation of GNF-2-acid: The carboxylic acid group of GNF-2-acid is activated, for example, using a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Linker Attachment: The activated GNF-2 derivative is reacted with a bifunctional linker containing an amine group at one end and a protected functional group at the other.
-
Deprotection: The protecting group on the linker is removed.
-
Conjugation to E3 Ligand: The GNF-2-linker intermediate is then reacted with the CRBN ligand to form the final this compound PROTAC.
-
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).
Cell Culture and Dengue Virus Infection
-
Cell Line: Human hepatoma Huh 7.5 cells are commonly used as they are highly permissive to DENV infection.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Viral Infection: Cells are infected with DENV (e.g., DENV2) at a specific multiplicity of infection (MOI), for example, an MOI of 1. After a 1-hour incubation period to allow for viral entry, the inoculum is removed, and fresh medium containing the this compound compound or vehicle control (DMSO) is added.
Western Blotting for E Protein Degradation
-
Cell Lysis: After a specified treatment period (e.g., 24 hours), cells are washed with phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the DENV E protein. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the protein bands is quantified using densitometry software, and the E protein levels are normalized to the loading control.
Signaling Pathway Context: Dengue Virus Entry and Replication
The DENV E protein is a class II viral fusion protein that is essential for the initial stages of the viral life cycle. Understanding its role provides context for the therapeutic strategy of its degradation.
-
Attachment and Entry: The E protein mediates the attachment of the virus to host cell receptors. The virus is then internalized via clathrin-mediated endocytosis.[10]
-
Fusion: The acidic environment of the endosome triggers a conformational change in the E protein, leading to the fusion of the viral and endosomal membranes and the release of the viral RNA into the cytoplasm.[11]
-
Translation and Replication: The viral RNA is translated into a single polyprotein, which is then cleaved to produce structural (including E) and non-structural proteins.[12] Replication of the viral genome occurs on the surface of the endoplasmic reticulum (ER).
-
Assembly and Egress: New viral particles assemble in the ER, and the E protein is incorporated into the envelope of the new virions. These virions are then transported through the host secretory pathway for release.[4]
By degrading the E protein, this compound can potentially disrupt multiple stages of this process, including the formation of new, infectious viral particles.
Conclusion and Future Directions
This compound represents a promising new approach to antiviral therapy. By co-opting the host's cellular machinery to specifically eliminate a key viral protein, it offers a mechanism of action that is distinct from traditional viral enzyme inhibitors. The potent and selective degradation of the DENV E protein by this compound validates this strategy and opens the door for the development of similar PROTACs for other viral diseases.
Future research will likely focus on optimizing the pharmacokinetic properties of this compound, evaluating its efficacy and safety in preclinical in vivo models, and exploring its activity against other flaviviruses that share structural similarities in their E proteins. The development of this compound is a significant step forward in the application of targeted protein degradation to combat infectious diseases.
References
- 1. Discovery of Potent Degraders of the Dengue Virus Envelope Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GNF 2 | CAS 778270-11-4 | GNF2 | Tocris Bioscience [tocris.com]
- 4. journals.asm.org [journals.asm.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of Potent Degraders of the Dengue Virus Envelope Protein [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound | Flaviviruse E protein PROTAC | Probechem Biochemicals [probechem.com]
- 10. The Helical Domains of the Stem Region of Dengue Virus Envelope Protein Are Involved in both Virus Assembly and Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal Structure of Dengue Virus Type 1 Envelope Protein in the Postfusion Conformation and Its Implications for Membrane Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dengue Virus Modulates the Unfolded Protein Response in a Time-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
Designing a GNF-2 Based Degrader for Bcr-Abl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and methodologies for designing a GNF-2 based degrader targeting the Bcr-Abl oncoprotein. Bcr-Abl is the causative agent in Chronic Myeloid Leukemia (CML), and targeted degradation represents a promising therapeutic strategy to overcome resistance to traditional kinase inhibitors. GNF-2, an allosteric inhibitor that binds to the myristate pocket of Abl, offers a unique starting point for the development of a Proteolysis Targeting Chimera (PROTAC).
Introduction: Bcr-Abl and the Rationale for a GNF-2 Based Degrader
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of CML.[1] While ATP-competitive tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, drug resistance, often due to mutations in the kinase domain, remains a significant clinical challenge.[2]
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to eliminate target proteins.[3] They consist of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By inducing the formation of a ternary complex between Bcr-Abl and an E3 ligase, a PROTAC can trigger the ubiquitination and subsequent proteasomal degradation of Bcr-Abl, offering a catalytic mode of action that can overcome resistance mechanisms.
GNF-2 is a highly selective, non-ATP competitive inhibitor of Bcr-Abl that binds to the myristate-binding pocket, an allosteric site.[4] This distinct binding site makes it an attractive warhead for a PROTAC, as it can be combined with ATP-site inhibitors for potentially synergistic effects and may be effective against certain TKI-resistant mutants.[2][5] GNF-5, a close analog of GNF-2 with improved pharmacokinetic properties, has been successfully used to create a Bcr-Abl degrader.[6]
Core Design Principles of a GNF-2 Based Bcr-Abl Degrader
The design of an effective GNF-2 based Bcr-Abl degrader hinges on three key components: the Bcr-Abl binding moiety (warhead), the E3 ligase ligand, and the chemical linker.
Warhead Selection: GNF-2 and its Analogs
GNF-2 and its analog GNF-5 serve as the warhead to target Bcr-Abl. The choice of the exit vector on the GNF-2/5 scaffold for linker attachment is critical. Structural analysis of the GNF-2/Abl complex (PDB ID: 3K5V) reveals solvent-exposed regions that are suitable for linker attachment without disrupting the binding to the myristate pocket.[5]
E3 Ligase Selection
The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL). Ligands for these E3 ligases, such as pomalidomide (B1683931) for CRBN and the hydroxyproline-based ligands for VHL, are well-characterized. The choice of E3 ligase can significantly impact the degradation efficiency and selectivity of the PROTAC. For allosteric Bcr-Abl degraders, both VHL and CRBN have been shown to be effective.[5][7]
Linker Design and Optimization
The linker plays a crucial role in PROTAC efficacy by influencing the stability and geometry of the ternary complex. Key parameters for linker optimization include:
-
Length: The linker must be long enough to span the distance between Bcr-Abl and the E3 ligase without causing steric hindrance.
-
Composition: Polyethylene glycol (PEG) chains are commonly used to enhance solubility and cell permeability.
-
Attachment points: The points at which the linker is attached to the warhead and the E3 ligase ligand can affect the orientation of the proteins in the ternary complex.
Systematic variation of the linker length and composition is often required to identify the optimal degrader.
Quantitative Data Summary
The following tables summarize key quantitative data for GNF-2 as a Bcr-Abl inhibitor and for a representative GNF-5 based Bcr-Abl degrader, GMB-475.
| Compound | Target Cell Line | IC50 (nM) | Reference |
| GNF-2 | K562 | 273 | [8] |
| GNF-2 | SUP-B15 | 268 | [8] |
| GNF-2 | Ba/F3 p210 | 138 | [8] |
| GNF-2 | Ba/F3 p210 E255V | 268 | [8] |
| GNF-2 | Ba/F3 p185 Y253H | 194 | [8] |
| GNF-5 | Wild-type Abl | 220 | [6] |
Table 1: Inhibitory Activity of GNF-2 and GNF-5 against Bcr-Abl.
| Degrader | Warhead | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | IC50 (nM) | Reference |
| GMB-475 | GNF-5 | VHL | Not explicitly stated, but significant degradation observed at 1 µM | >90% | K562 | ~1000 | [5] |
| SIAIS100 | Asciminib | CRBN | 2.7 | 91.2 | K562 | 12 | [7] |
Table 2: Degradation and Anti-proliferative Activity of Allosteric Bcr-Abl Degraders. (SIAIS100 is included as a potent example of an allosteric degrader for comparison).
Visualizing Key Pathways and Workflows
Bcr-Abl Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bcr-abl inhibitor GNF-2 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery and characterization of novel potent BCR-ABL degraders by conjugating allosteric inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes and Protocols for GNF-2 Treatment in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF-2 is a potent and highly selective allosteric inhibitor of the Bcr-Abl tyrosine kinase.[1][2] Unlike ATP-competitive inhibitors that bind to the kinase domain's active site, GNF-2 targets the myristate-binding pocket of the Abl kinase domain.[3] This unique mechanism of action makes it a valuable research tool for studying Bcr-Abl signaling and a potential therapeutic agent, particularly in overcoming resistance to traditional tyrosine kinase inhibitors (TKIs).[3] These application notes provide a comprehensive overview of the protocols for utilizing GNF-2 in in vivo mouse models of cancer, with a focus on xenograft models relevant to Bcr-Abl-driven malignancies.
Mechanism of Action: Allosteric Inhibition of Bcr-Abl
GNF-2 functions as a non-ATP-competitive inhibitor of Bcr-Abl.[2] It binds to a myristoyl-binding pocket in the C-lobe of the c-Abl kinase domain, which is distinct from the ATP-binding site targeted by inhibitors like imatinib.[3] This binding event induces a conformational change in the Bcr-Abl protein, restoring a natural autoinhibitory mechanism that is lost in the fusion protein.[4] This allosteric inhibition effectively blocks the downstream signaling pathways that drive cell proliferation and survival in Bcr-Abl-positive cancers.[2]
Bcr-Abl Signaling Pathway and GNF-2 Inhibition
The constitutively active Bcr-Abl kinase phosphorylates a multitude of downstream substrates, leading to the activation of several key signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. These pathways collectively promote uncontrolled cell growth, inhibit apoptosis, and alter cell adhesion and motility. GNF-2, by binding to the myristate pocket, effectively shuts down these downstream signals.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of GNF-2 and its analog, GNF-5.
Table 1: In Vitro IC50 Values of GNF-2 in Bcr-Abl Positive Cell Lines
| Cell Line | Bcr-Abl Variant | IC50 (nM) | Reference |
| Ba/F3.p210 | Wild-type | 138 | [1] |
| K562 | Wild-type | 273 | [2] |
| SUP-B15 | Wild-type | 268 | [2] |
| Ba/F3.p210 E255V | Mutant | 268 | [2] |
| Ba/F3.p185 Y253H | Mutant | 194 | [2] |
Table 2: In Vivo Treatment Protocol and Efficacy of GNF-2 and GNF-5 in Mouse Models
| Compound | Mouse Model | Cancer Type | Dosing Regimen | Efficacy | Reference |
| GNF-2 | C57/BL6 Mice | Inflammatory Bone Destruction | 10 mg/kg, i.p., daily for 8 days | Prevented LPS-induced bone destruction. | [5] |
| GNF-5 | Murine Bone-Marrow Transplantation | CML (T315I Bcr-Abl) | 50 mg/kg, oral, twice daily | Normalized blood counts and spleen size. Relapses were observed. | [3] |
| GNF-5 | Murine Xenograft (Ba/F3.p210) | Leukemia | Not specified | Efficacious at well-tolerated doses. | [3] |
Experimental Protocols
Experimental Workflow for In Vivo Efficacy Studies
A typical workflow for assessing the in vivo efficacy of GNF-2 in a xenograft mouse model is outlined below.
Protocol 1: Preparation of GNF-2 for In Vivo Administration
Materials:
-
GNF-2 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of GNF-2 powder.
-
Prepare a stock solution of GNF-2 in 100% DMSO. Briefly vortex or sonicate to ensure complete dissolution.
-
In a separate sterile tube, prepare the vehicle by mixing PEG300, Tween-80, and saline. A recommended starting formulation is 40% PEG300, 5% Tween-80, and 55% saline.
-
Slowly add the GNF-2/DMSO stock solution to the vehicle while continuously vortexing to ensure proper mixing and prevent precipitation. The final concentration of DMSO should be between 5-10%.
-
Visually inspect the final formulation for any signs of precipitation. If precipitation is observed, gentle warming or sonication may be used to aid dissolution.
-
Administer the formulation to the animals immediately after preparation to ensure stability.
Protocol 2: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
Materials:
-
Bcr-Abl expressing cancer cells (e.g., K562 or Ba/F3 cells)
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
Sterile PBS
-
Matrigel (optional)
-
Syringes and needles (27-30 gauge)
-
Calipers
-
Animal balance
-
GNF-2 formulation (from Protocol 1)
-
Vehicle control
Procedure:
-
Cell Preparation: Culture Bcr-Abl positive cells under standard conditions. On the day of implantation, harvest the cells, wash with sterile PBS, and resuspend in PBS (or a PBS/Matrigel mixture) at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer GNF-2 or vehicle control to the respective groups. The dosing regimen for GNF-2 can be initiated at 10 mg/kg via intraperitoneal (i.p.) injection daily. For GNF-5, a dose of 50 mg/kg orally twice daily has been shown to be effective.[3] The optimal dose and schedule for GNF-2 may require preliminary dose-response studies.
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice. Excise the tumors and record their final weight. Collect blood and other tissues for further analysis.
Protocol 3: Western Blot Analysis of p-BCR-ABL in Tumor Tissue
Materials:
-
Excised tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p-BCR-ABL, anti-BCR-ABL, anti-p-STAT5, anti-STAT5, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Homogenize the excised tumor tissue in ice-cold RIPA buffer. Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-BCR-ABL) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total BCR-ABL and a loading control (e.g., β-actin) to normalize the data.
Conclusion
GNF-2 is a valuable tool for investigating Bcr-Abl-driven cancers in in vivo mouse models. The protocols outlined in these application notes provide a framework for conducting efficacy studies, from drug formulation to endpoint analysis. Given its unique allosteric mechanism of action, GNF-2, and its analogs like GNF-5, hold promise for future therapeutic strategies, particularly in combination with existing ATP-competitive inhibitors to overcome drug resistance. Researchers are encouraged to optimize these protocols for their specific experimental needs and animal models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoclonal antibodies to fibroblast growth factor receptor 2 effectively inhibit growth of gastric tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GNF-2 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the use of GNF-2, a selective, allosteric inhibitor of the Bcr-Abl tyrosine kinase, in a variety of cell culture experiments. Detailed protocols for cell viability, apoptosis, and signaling pathway analysis are included to facilitate robust and reproducible experimental design.
GNF-2 is a potent tool for studying the Bcr-Abl signaling cascade, a key driver in Chronic Myeloid Leukemia (CML).[1] Unlike ATP-competitive inhibitors, GNF-2 binds to the myristate-binding pocket in the C-terminal lobe of the Abl kinase domain, inducing a conformational change that locks the kinase in an inactive state.[1][2] This distinct mechanism of action makes it a valuable compound for investigating Bcr-Abl biology and overcoming resistance to traditional tyrosine kinase inhibitors.[2]
Data Presentation: Efficacy of GNF-2 in Bcr-Abl Positive Cell Lines
The following tables summarize the half-maximal inhibitory concentration (IC50) values of GNF-2 in various Bcr-Abl positive cell lines, providing a clear reference for determining appropriate experimental concentrations.
Table 1: GNF-2 IC50 Values for Cell Proliferation Inhibition
| Cell Line | Bcr-Abl Variant | Assay Type | Incubation Time | IC50 (nM) | References |
| Ba/F3.p210 | Wild-type | Proliferation Assay | 48 hours | 138 | [1][3] |
| K562 | Wild-type | Proliferation Assay | 48 hours | 273 | [1][3][4] |
| SUP-B15 | Wild-type | Proliferation Assay | 48 hours | 268 | [1][3][4] |
| Ba/F3.p210E255V | Imatinib-resistant mutant | Proliferation Assay | 48 hours | 268 | [1][3][4] |
| Ba/F3.p185Y253H | Imatinib-resistant mutant | Proliferation Assay | 48 hours | 194 | [1][4] |
Table 2: GNF-2 IC50 Values for Inhibition of Bcr-Abl Signaling
| Target/Cell Line | Assay Type | Incubation Time | IC50 (nM) | References |
| Bcr-Abl Cellular Autophosphorylation | Cellular Assay | 90 minutes | 267 | [3][5] |
| c-AblG2A (CrkII phosphorylation) | Cellular Assay | Not Specified | 51 | [1][4] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action of GNF-2 and a typical experimental workflow for assessing its cellular effects.
Caption: GNF-2 allosterically inhibits Bcr-Abl by binding to the myristoyl pocket.
Caption: Workflow for evaluating the effects of GNF-2 on cultured cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of GNF-2.
Cell Viability/Proliferation Assay (MTT-Based)
This protocol is designed to determine the effect of GNF-2 on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Bcr-Abl positive cells (e.g., K562, SUP-B15, or Ba/F3 expressing Bcr-Abl)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
GNF-2 stock solution (10 mM in DMSO)[6]
-
96-well clear, flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[7]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[7]
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of GNF-2 in complete culture medium from the 10 mM DMSO stock. A suggested concentration range is 5 nM to 10 µM.[3][4]
-
Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and does not exceed 0.5% to avoid solvent-induced toxicity.[7]
-
Carefully remove 50 µL of medium from each well and add 50 µL of the diluted GNF-2 solutions. Include wells with vehicle control (medium with the same final concentration of DMSO).
-
-
Incubation:
-
MTT Assay:
-
Add 20 µL of the 5 mg/mL MTT solution to each well.[7]
-
Incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.[7]
-
Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.[7]
-
-
Data Analysis:
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol allows for the detection and quantification of apoptotic cells following GNF-2 treatment.
Materials:
-
Bcr-Abl positive cells treated with GNF-2 (e.g., at 1 µM for 48 hours)[3][4]
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest both adherent and suspension cells from the culture plates after GNF-2 treatment.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Quantify the percentage of live (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
-
Western Blot Analysis of Bcr-Abl Downstream Signaling
This protocol is used to assess the effect of GNF-2 on the phosphorylation status of Bcr-Abl and its downstream targets, such as STAT5.
Materials:
-
Bcr-Abl positive cells treated with GNF-2 (e.g., 0.1 µM to 10 µM for 90 minutes to 4 hours)[3][7]
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Bcr-Abl, anti-Bcr-Abl, anti-phospho-STAT5, anti-STAT5, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis:
-
After GNF-2 treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the inhibitory effect of GNF-2. GNF-2 has been shown to induce a significant decrease in the levels of phospho-Stat5 at a concentration of 1 μM.[4] The autophosphorylation of Bcr-Abl is also decreased at 1 µM and barely detectable at 10 µM.[3]
-
References
Application Notes and Protocols: Dissolving and Using GNF-2 for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution, storage, and use of GNF-2, a selective allosteric inhibitor of Bcr-Abl kinase, in various in vitro assays. Adherence to these guidelines is crucial for ensuring compound integrity and obtaining reproducible experimental results.
Compound Information and Solubility
GNF-2 is a potent and selective, non-ATP competitive inhibitor of the Bcr-Abl tyrosine kinase.[1][2] It functions by binding to the myristate-binding pocket of the ABL kinase domain, inducing a conformational change that inhibits its activity.[1][3] This allosteric inhibition mechanism makes it a valuable tool for studying Bcr-Abl signaling and for the development of novel therapeutic strategies against cancers such as chronic myeloid leukemia (CML).
Proper dissolution and handling are paramount for the effective use of GNF-2 in in vitro settings. The compound's solubility is a critical factor, and it is essential to use the appropriate solvent to prepare stock solutions.
Quantitative Data Summary:
| Parameter | Value | Source |
| Molecular Weight | 374.32 g/mol | |
| Molecular Formula | C₁₈H₁₃F₃N₄O₂ | |
| Solubility in DMSO | Up to 100 mM | |
| 74 mg/mL (~197.69 mM) | [4] | |
| ≥18.7 mg/mL | [5] | |
| 10 mg/mL | [6][7] | |
| Solubility in Ethanol | Soluble to 50 mM | |
| Insoluble / 0.25 mg/ml | [4][6][7] | |
| Solubility in Water | Insoluble | [4][8] |
| Recommended Stock Solution Concentration | 10 mM in anhydrous DMSO | [1] |
Note: The solubility of GNF-2 can be affected by the purity of the compound and the quality of the solvent. It is highly recommended to use fresh, anhydrous dimethyl sulfoxide (B87167) (DMSO) to achieve the desired concentration and to prevent compound precipitation.[4][8]
Experimental Protocols
Preparation of GNF-2 Stock Solution (10 mM)
Materials:
-
GNF-2 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
Verification: Before use, ensure you have a high-purity batch of GNF-2 by checking the certificate of analysis (CoA) from the supplier.[1]
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of GNF-2 using its molecular weight (374.32 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.74 mg of GNF-2.
-
Dissolution:
-
Carefully weigh the calculated amount of GNF-2 powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
To ensure the compound is fully dissolved, vortex the solution gently. If precipitation is observed, gentle warming or sonication may be used to aid dissolution.[1]
-
-
Aliquoting and Storage:
-
Once the GNF-2 is completely dissolved, aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[1] This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.[1][8]
-
Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to one year).[2][8] Solid GNF-2 can be stored at -20°C for at least four years.[8]
-
Preparation of Working Solutions for Cell-Based Assays
Protocol:
-
Thawing: On the day of the experiment, thaw a single aliquot of the 10 mM GNF-2 stock solution at room temperature.
-
Dilution: Prepare fresh serial dilutions of GNF-2 in your cell culture medium or assay buffer to the desired final concentrations.
-
Solvent Control: It is crucial to maintain a low final concentration of DMSO in your assays (typically less than 0.5%) to avoid solvent-induced cytotoxicity.[1] Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of GNF-2 used in your experiment.
-
Immediate Use: It is recommended to use the diluted solutions immediately and to avoid storing them for extended periods.[1]
Example In Vitro Assay: Cell Proliferation (MTT Assay)
This protocol provides a general guideline for assessing the effect of GNF-2 on the proliferation of Bcr-Abl-positive cells (e.g., K562).
Materials:
-
Bcr-Abl-positive cell line (e.g., K562)
-
Complete cell culture medium
-
96-well plates
-
GNF-2 working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach or stabilize overnight.
-
Treatment: Treat the cells with increasing concentrations of GNF-2 (e.g., 5 nM to 10 µM) and a vehicle control (DMSO).[4]
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 48 hours.[4]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Dissolution: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC₅₀ value.[1]
Reported IC₅₀ Values for GNF-2:
| Cell Line/Target | Assay | IC₅₀ Value | Source |
| Ba/F3 p210 | Cell Proliferation | 138 nM | [1][2] |
| K562 | Cell Proliferation | 273 nM | [1][4] |
| SUP-B15 | Cell Proliferation | 268 nM | [1][4] |
| Bcr-Abl | Cellular Tyrosine Phosphorylation | 267 nM | [1][4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of GNF-2 and a typical experimental workflow for its use in in vitro assays.
Caption: GNF-2 allosterically inhibits Bcr-Abl kinase activity.
Caption: A typical workflow for in vitro experiments using GNF-2.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ashpublications.org [ashpublications.org]
- 4. selleckchem.com [selleckchem.com]
- 5. raybiotech.com [raybiotech.com]
- 6. caymanchem.com [caymanchem.com]
- 7. GNF-2 | CAS 778270-11-4 | Cayman Chemical | Biomol.com [biomol.com]
- 8. benchchem.com [benchchem.com]
GNF-2 Administration Routes for Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes for the allosteric Bcr-Abl inhibitor, GNF-2, in preclinical research, with a focus on Chronic Myeloid Leukemia (CML) models. This document includes detailed experimental protocols, quantitative data summaries, and visualizations to guide researchers in designing and executing in vivo studies.
Introduction
GNF-2 is a selective, non-ATP-competitive inhibitor of the Bcr-Abl kinase, the causative agent of CML. It functions by binding to the myristate-binding pocket of the Abl kinase domain, inducing a conformational change that inhibits its activity.[1] Preclinical evaluation of GNF-2 in various animal models is crucial for understanding its efficacy, pharmacokinetics, and safety profile. The choice of administration route is a critical parameter that can significantly influence the experimental outcome. This document outlines the common administration routes for GNF-2 in preclinical studies, providing detailed protocols and supporting data.
Signaling Pathway of GNF-2
GNF-2 exerts its therapeutic effect by inhibiting the constitutively active Bcr-Abl tyrosine kinase, which drives the proliferation of CML cells. The diagram below illustrates the simplified signaling pathway affected by GNF-2.
Caption: GNF-2 allosterically inhibits the Bcr-Abl kinase, blocking downstream signaling and inhibiting CML cell proliferation.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of GNF-2 in various Bcr-Abl positive cell lines. This data is essential for selecting appropriate cell lines for in vivo xenograft models and for determining effective concentrations for in vitro validation assays.
Table 1: In Vitro IC50 Values of GNF-2 in Bcr-Abl Positive Cell Lines
| Cell Line | Bcr-Abl Variant | IC50 (nM) |
| Ba/F3 p210 | Wild-type | 138[1] |
| K562 | Wild-type | 273[1] |
| SUP-B15 | Wild-type | 268[1] |
| Ba/F3 p210 E255V | Imatinib-resistant mutant | 268[1] |
| Ba/F3 p185 Y253H | Imatinib-resistant mutant | 194[1] |
Administration Routes and Protocols
The choice of administration route depends on the specific aims of the preclinical study, such as evaluating efficacy, determining pharmacokinetic parameters, or assessing toxicity. The most common routes for GNF-2 in mice are intraperitoneal and oral administration.
Intraperitoneal (I.P.) Administration
Intraperitoneal injection is a common and effective route for administering GNF-2 in preclinical mouse models. It offers rapid absorption and systemic exposure.
Experimental Protocol: I.P. Administration in a CML Xenograft Mouse Model
This protocol describes the establishment of a CML xenograft model and the subsequent treatment with GNF-2 via intraperitoneal injection.
Caption: Workflow for an in vivo efficacy study of GNF-2 using intraperitoneal administration in a CML xenograft model.
Materials:
-
GNF-2 compound
-
Vehicle for formulation (e.g., 5-10% DMSO, 40% PEG300, 5% Tween-80, 45-50% Saline)
-
Bcr-Abl positive CML cells (e.g., K562)
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
Procedure:
-
CML Xenograft Model Establishment:
-
Culture K562 cells under standard conditions.
-
Harvest cells and resuspend in a sterile solution, such as PBS or a mixture with Matrigel, at a concentration of 1 x 10^6 to 10 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth. Palpable tumors typically form within 1-2 weeks.
-
-
GNF-2 Formulation Preparation:
-
Prepare a stock solution of GNF-2 in 100% DMSO.
-
In a separate tube, mix the other vehicle components (PEG300, Tween-80, and saline).
-
Slowly add the GNF-2 stock solution to the vehicle while vortexing to ensure a clear and homogenous solution. Prepare the formulation fresh daily.
-
-
GNF-2 Administration:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer GNF-2 intraperitoneally at a dose of 10 mg/kg daily.[2] The injection volume should be calculated based on the mouse's body weight (typically 5-10 mL/kg).
-
Administer the vehicle solution to the control group using the same volume and schedule.
-
-
Efficacy Assessment:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., Western blot for Bcr-Abl phosphorylation, immunohistochemistry).
-
Quantitative Data from a Preclinical Study:
In a mouse model of LPS-induced bone erosion, intraperitoneal administration of GNF-2 at 10 mg/kg for 8 days was shown to protect against bone loss.[2] While this study is not in a CML model, it demonstrates the in vivo activity of GNF-2 following i.p. administration.
Oral Administration (Gavage)
Oral administration is a less invasive alternative to injection and is often preferred for studies requiring long-term dosing. The bioavailability of GNF-2 via the oral route is a key consideration.
Experimental Protocol: Oral Gavage in a CML Xenograft Mouse Model
This protocol outlines the procedure for administering GNF-2 via oral gavage. The CML xenograft model establishment is the same as described for intraperitoneal administration.
Materials:
-
GNF-2 compound
-
Vehicle for oral formulation (e.g., 10% DMSO in 90% corn oil)
-
Oral gavage needles (flexible or rigid with a ball tip, 20-22 gauge for mice)
-
Syringes
Procedure:
-
GNF-2 Formulation Preparation for Oral Gavage:
-
Weigh the required amount of GNF-2.
-
Dissolve GNF-2 in DMSO to create a stock solution.
-
Add the corn oil to the DMSO solution and vortex thoroughly to create a stable suspension or emulsion. Prepare the formulation fresh daily.
-
-
GNF-2 Administration by Oral Gavage:
-
Securely restrain the mouse.
-
Measure the appropriate length of the gavage needle from the tip of the mouse's nose to the last rib to ensure it reaches the stomach.
-
Gently insert the gavage needle into the esophagus and deliver the GNF-2 formulation. The volume is typically 5-10 mL/kg.
-
Administer the vehicle to the control group.
-
-
Efficacy Assessment:
-
Monitor tumor growth and body weight as described for the intraperitoneal administration protocol.
-
Pharmacokinetic Considerations:
General Experimental Workflow
The following diagram provides a generalized workflow for a preclinical in vivo study of GNF-2.
Caption: A generalized workflow for preclinical in vivo studies of GNF-2.
Conclusion
The administration route is a pivotal factor in the design of preclinical studies for GNF-2. Intraperitoneal administration is a well-established method for achieving systemic exposure and evaluating efficacy in mouse models. While oral administration offers a less invasive approach, careful consideration of the formulation and a thorough understanding of the drug's oral bioavailability are essential for successful study outcomes. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers investigating the preclinical potential of GNF-2. It is recommended to perform pilot studies to optimize the dosage and administration schedule for specific animal models and experimental goals.
References
Application Notes and Protocols for the Combined Use of GNF-2 and Imatinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imatinib (B729), a first-generation tyrosine kinase inhibitor (TKI), has revolutionized the treatment of Chronic Myeloid Leukemia (CML) by targeting the ATP-binding site of the Bcr-Abl oncoprotein. However, the emergence of resistance, particularly through the T315I "gatekeeper" mutation, significantly limits its efficacy.[1][2] GNF-2, a non-ATP competitive allosteric inhibitor, offers a promising strategy to overcome this resistance.[1][2] By binding to the myristoyl pocket of the Abl kinase domain, GNF-2 induces a conformational change that inhibits the enzyme's activity.[1][3] The combination of GNF-2 and imatinib presents a synergistic approach to inhibit Bcr-Abl, suppress the emergence of resistant clones, and effectively target imatinib-resistant CML, including the challenging T315I mutant.[4][5][6]
Mechanism of Action
Imatinib functions as an ATP-competitive inhibitor, binding to the kinase domain of Bcr-Abl in its inactive conformation. This prevents the binding of ATP and subsequent phosphorylation of downstream substrates, thereby halting the pro-proliferative and anti-apoptotic signaling cascades.[2][7] The T315I mutation, located in the ATP-binding pocket, sterically hinders imatinib from binding effectively.[1]
GNF-2, in contrast, is an allosteric inhibitor that binds to the myristoyl pocket on the C-terminal lobe of the Abl kinase domain.[1][3] This binding event induces a conformational change that is transmitted to the ATP-binding site, ultimately inhibiting the catalytic activity of the enzyme.[5] Because GNF-2 does not bind to the ATP-binding pocket, its activity is not directly impeded by the T315I mutation. The synergistic effect of the combination is believed to arise from the dual conformational constraints imposed on the Bcr-Abl kinase, rendering it more susceptible to inhibition.[1]
Data Presentation
The following tables summarize the quantitative data on the efficacy of GNF-2 and imatinib, both individually and in combination, against various CML cell lines.
Table 1: IC50 Values of GNF-2 and Imatinib in Bcr-Abl Positive Cell Lines
| Cell Line | Bcr-Abl Status | Compound | IC50 (nM) |
| K562 | p210 (Wild-Type) | GNF-2 | 273[6] |
| SUP-B15 | p210 (Wild-Type) | GNF-2 | 268[6] |
| Ba/F3 p210 | Wild-Type | GNF-2 | 138[6] |
| Ba/F3 p210 E255V | Mutant | GNF-2 | 268[6] |
| Ba/F3 p185 Y253H | Mutant | GNF-2 | 194[6] |
| Ba/F3 p185 T315I | Mutant | Imatinib | >10,000[2] |
| Ba/F3 p185 T315I | Mutant | GNF-2 | ~20,000[2] |
Table 2: Synergistic Effects of GNF-2 and Imatinib Combination on Cell Proliferation
| Cell Line | Bcr-Abl Status | Treatment | IC50 of GNF-2 (µM) |
| Ba/F3 p185 | Wild-Type | GNF-2 | 0.65[8] |
| Ba/F3 p185 | Wild-Type | GNF-2 + Imatinib (0.2 µM) | 0.12[8] |
| Ba/F3 p185 T315I | Mutant | GNF-2 | 20[8] |
| Ba/F3 p185 T315I | Mutant | GNF-2 + Imatinib (1 µM) | 18[2][8] |
Table 3: Combination Index (CI) for GNF-5 (GNF-2 Analog) and Nilotinib (B1678881)
| Cell Line | Bcr-Abl Status | Combination | Combination Index (CI) | Interpretation |
| Ba/F3 p210 | Wild-Type | GNF-5 + Nilotinib | CI < 1 | Synergy[9] |
Note: GNF-5 is a close analog of GNF-2 with improved pharmacokinetic properties. Data for GNF-5 in combination with nilotinib (another ATP-competitive inhibitor) is often used to demonstrate the synergistic principle.
Signaling Pathway Visualization
The constitutively active Bcr-Abl tyrosine kinase activates a complex network of downstream signaling pathways that are crucial for the proliferation and survival of leukemic cells. The diagram below illustrates these pathways and the points of inhibition by imatinib and GNF-2.
Caption: Bcr-Abl signaling and points of inhibition by GNF-2 and imatinib.
Experimental Workflow
A typical workflow for evaluating the synergistic effects of GNF-2 and imatinib is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Targeting BCR-ABL1-positive leukaemias: a review article - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Beneficial effects of combining a Type II ATP competitive inhibitor with an allosteric competitive inhibitor of Bcr-Abl for the treatment of imatinib-sensitive and imatinib resistant CML - PMC [pmc.ncbi.nlm.nih.gov]
GNF-2 Kinase Assay: Application Notes and Protocols for Researchers
For Immediate Release
Introduction to GNF-2 and its Mechanism of Action
GNF-2 is a highly selective, allosteric inhibitor of the Bcr-Abl tyrosine kinase.[1][2] Unlike traditional ATP-competitive inhibitors, GNF-2 binds to the myristate-binding pocket in the C-terminal lobe of the Abl kinase domain.[3][4][5] This binding event induces a conformational change that restores the natural autoinhibition of the kinase, a mechanism that is lost in the constitutively active Bcr-Abl fusion protein found in chronic myeloid leukemia (CML).[6] This non-ATP competitive mechanism allows GNF-2 to be effective against wild-type Bcr-Abl and certain imatinib-resistant mutants.[2][7]
These application notes provide detailed protocols for both biochemical and cellular assays to characterize the inhibitory activity of GNF-2 and similar allosteric inhibitors of Bcr-Abl.
Bcr-Abl Signaling Pathway and GNF-2 Inhibition
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the proliferation of hematopoietic cells in CML. It activates a number of downstream signaling pathways, leading to increased cell division, reduced apoptosis, and genomic instability. Key downstream substrates that are phosphorylated by Bcr-Abl include STAT5 and CrkL. GNF-2, by binding to the myristoyl pocket and inhibiting Bcr-Abl's kinase activity, blocks the phosphorylation of these downstream targets.
Figure 1: Simplified Bcr-Abl signaling pathway and the inhibitory action of GNF-2.
Quantitative Data Summary
The inhibitory activity of GNF-2 has been determined in various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Inhibitor | Target/Cell Line | Assay Type | IC50 (nM) |
| GNF-2 | Ba/F3 p210 | Cell Proliferation | 138[1][5][6] |
| GNF-2 | K562 | Cell Proliferation | 273[1][3][5][6] |
| GNF-2 | SUP-B15 | Cell Proliferation | 268[1][3][5][6] |
| GNF-2 | Ba/F3 p210 E255V | Cell Proliferation | 268[5][6] |
| GNF-2 | Ba/F3 p185 Y253H | Cell Proliferation | 194[5][6] |
| GNF-2 | Bcr-Abl Autophosphorylation | Cellular Assay | 267[1][3][5][6] |
| GNF-2 | Recombinant Abl Kinase | Biochemical Assay | 240[5] |
| GNF-2 | Phosphorylation of CrkII | Cellular Assay | 51[3][5] |
Experimental Protocols
Biochemical Kinase Assay Workflow
This assay measures the direct inhibitory effect of GNF-2 on the enzymatic activity of the ABL kinase.
Figure 2: Experimental workflow for the biochemical ABL kinase assay.
Materials:
-
Recombinant human ABL1 kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Substrate peptide (e.g., Abltide)
-
GNF-2 dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (or similar detection system)
-
384-well white assay plates
Procedure:
-
Prepare a serial dilution of GNF-2 in DMSO.
-
Add 1 µL of the compound dilutions to the wells of a 384-well assay plate. Include DMSO-only controls.
-
Prepare the kinase reaction mix containing ABL1 kinase and the substrate peptide in the kinase buffer.
-
Add 20 µL of the kinase reaction mix to each well.
-
Pre-incubate the plate for 30 minutes at room temperature.[3]
-
Initiate the kinase reaction by adding 20 µL of ATP solution. The final ATP concentration should be at or near the Km for ABL.
-
Incubate the plate at 30°C for 1 hour.[6]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol.
-
Record the luminescence using a plate reader.
-
Calculate the percent inhibition for each GNF-2 concentration and determine the IC50 value by fitting the data to a dose-response curve.[6]
Cellular Proliferation Assay (MTT Assay)
This assay assesses the effect of GNF-2 on the proliferation of Bcr-Abl-dependent cell lines.
Materials:
-
Bcr-Abl positive cell line (e.g., K562, SUP-B15, Ba/F3 p210)
-
Complete culture medium
-
GNF-2 dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
Procedure:
-
Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium in a 96-well plate.[6][8]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.[8]
-
Prepare serial dilutions of GNF-2 in complete culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and ideally below 0.5%.[8]
-
Add 100 µL of the compound dilutions to the wells. Include vehicle-treated (DMSO) and untreated controls.[6]
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[6]
-
Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[8]
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.[6][8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value.[8]
Western Blot Analysis of Bcr-Abl Downstream Signaling
This method quantifies the inhibition of Bcr-Abl kinase activity within cells by measuring the phosphorylation of its downstream substrates.
Materials:
-
Bcr-Abl positive cell line
-
GNF-2 dissolved in DMSO
-
Ice-cold PBS
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford assay reagents
-
Laemmli buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Bcr-Abl, anti-Bcr-Abl, anti-phospho-STAT5, anti-STAT5, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with various concentrations of GNF-2 for a specified time (e.g., 2-4 hours).[6]
-
Harvest the cells and lyse them in RIPA buffer.[6]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.[6][8]
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.[6]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[6]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Incubate the membrane with the primary antibodies overnight at 4°C.[2][6]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2][6]
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[2][6]
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.[6]
Troubleshooting and Considerations
-
Compound Solubility: Ensure GNF-2 is fully dissolved in DMSO before preparing dilutions in aqueous solutions.[3]
-
Cell Health: Use cells that are in the logarithmic growth phase for all cellular assays to ensure reproducibility.[8]
-
Serum Interference: Components in fetal bovine serum (FBS) can sometimes interact with small molecules. If inconsistent results are observed, consider reducing the serum concentration during the treatment period if it does not compromise cell viability.[8]
-
Assay Controls: Always include appropriate positive and negative controls in every experiment. For cellular assays, a known Bcr-Abl inhibitor like imatinib (B729) can be used as a positive control.
These detailed protocols and application notes should serve as a valuable resource for researchers and scientists in the field of drug development, particularly those focused on kinase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. ashpublications.org [ashpublications.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Allosteric inhibition of ABL kinases: Therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application of GNF-2 in Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia (Ph+ ALL)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) is an aggressive subtype of ALL characterized by the t(9;22)(q34;q11) chromosomal translocation. This genetic aberration results in the formation of the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase that drives uncontrolled cancer cell proliferation and survival.[1][2][3] While tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of BCR-ABL have revolutionized the treatment of Ph+ ALL, the emergence of resistance, often due to mutations in the kinase domain, remains a significant clinical challenge.
GNF-2 represents a distinct class of BCR-ABL inhibitors that functions through an allosteric mechanism.[1][4] Unlike ATP-competitive TKIs, GNF-2 binds to the myristoyl pocket of the ABL kinase domain, a site distant from the active site.[4] This binding induces a conformational change that mimics the natural autoinhibitory regulation of the c-Abl protein, effectively locking the BCR-ABL kinase in an inactive state. This unique mechanism of action provides a promising strategy to overcome resistance to traditional TKIs and offers potential for combination therapies.
These application notes provide a comprehensive overview of the preclinical application of GNF-2 in Ph+ ALL, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.
Mechanism of Action of GNF-2
GNF-2 is a highly selective, non-ATP-competitive inhibitor of BCR-Abl.[1][4] It specifically binds to the myristate-binding pocket in the C-lobe of the ABL kinase domain.[4] In the native c-Abl protein, the binding of myristate to this pocket is a key step in autoinhibition. The BCR-ABL fusion protein lacks the N-terminal myristoylated cap, leading to its constitutive activation. GNF-2 functionally mimics this myristate binding, restoring an autoinhibited conformation and thereby suppressing the kinase activity of BCR-ABL.
The inhibition of BCR-ABL kinase activity by GNF-2 leads to the downregulation of downstream signaling pathways critical for leukemic cell survival and proliferation. Key among these are the inhibition of phosphorylation of substrate proteins like CrkL and the suppression of signaling mediators such as STAT5.[1] This ultimately leads to cell cycle arrest and the induction of apoptosis in Ph+ ALL cells.
Data Presentation
The following tables summarize the in vitro efficacy of GNF-2 against various Ph+ ALL cell lines and BCR-ABL constructs.
Table 1: IC50 Values of GNF-2 in Ph+ ALL Cell Lines
| Cell Line | BCR-ABL Isoform | IC50 (nM) | Reference |
| K562 | p210 | 273 | [1][4] |
| SUP-B15 | p210 | 268 | [1][4] |
| Ba/F3.p210 | p210 | 138 | [1] |
| Ba/F3.p185 | p185 | 750 |
Table 2: IC50 Values of GNF-2 against Imatinib-Resistant BCR-ABL Mutants
| Cell Line/Construct | BCR-ABL Mutant | IC50 (nM) | Reference |
| Ba/F3.p210E255V | E255V | 268 | [1] |
| Ba/F3.p185Y253H | Y253H | 194 | [1] |
| Ba/F3 p185 Bcr-Abl T315I (in combination with 1 µM Imatinib) | T315I | 18,000 | [5] |
| Ba/F3 p185 Bcr-Abl T315I (in combination with 1 µM Dasatinib) | T315I | 10,000 | [5] |
Table 3: Effect of GNF-2 on Downstream Signaling
| Target | Cell Line | GNF-2 Concentration | Effect | Reference |
| Cellular Tyrosine Phosphorylation of Bcr-abl | Ba/F3.p210 | IC50 = 267 nM | Inhibition | [1] |
| Phospho-Stat5 (Y694) | Ba/F3.p210 | 1 µM | Significant Decrease | [1] |
| Phospho-Stat5 (Y694) | Ba/F3.p210E255V | 1 µM | Significant Decrease | [1] |
Visualizations
Caption: GNF-2 allosterically inhibits BCR-ABL, leading to reduced downstream signaling and apoptosis.
Caption: Workflow for the in vitro assessment of GNF-2's effects on Ph+ ALL cells.
Experimental Protocols
Cell Viability Assay (MTT Assay) for IC50 Determination
This protocol is for determining the half-maximal inhibitory concentration (IC50) of GNF-2 on Ph+ ALL cell lines.
Materials:
-
Ph+ ALL cell lines (e.g., K562, SUP-B15)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
GNF-2 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture Ph+ ALL cells to logarithmic growth phase.
-
Count the cells and adjust the concentration to 5 x 104 cells/mL in fresh culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
GNF-2 Treatment:
-
Prepare serial dilutions of GNF-2 in culture medium from a concentrated stock solution. A typical concentration range would be 0.005 to 10 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest GNF-2 concentration.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of GNF-2.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the 48-hour incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
After incubation, carefully aspirate the medium from each well without disturbing the formazan (B1609692) crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of GNF-2 concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Apoptosis Assay (Annexin V Staining)
This protocol is for quantifying GNF-2-induced apoptosis in Ph+ ALL cells using flow cytometry.
Materials:
-
Ph+ ALL cells
-
GNF-2
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed Ph+ ALL cells in a 6-well plate at a density of 1 x 106 cells/mL.
-
Treat the cells with GNF-2 at a concentration known to induce apoptosis (e.g., 1 µM) and a vehicle control for 48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Annexin V-FITC positive, PI negative cells are considered early apoptotic.
-
Annexin V-FITC positive, PI positive cells are considered late apoptotic or necrotic.
-
Quantify the percentage of apoptotic cells in the treated samples compared to the control.
-
Western Blot Analysis for Phosphorylated Proteins
This protocol is for detecting changes in the phosphorylation status of key signaling proteins like STAT5 and CrkL in response to GNF-2 treatment.
Materials:
-
Ph+ ALL cells
-
GNF-2
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-CrkL (Tyr207), anti-CrkL, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat Ph+ ALL cells with GNF-2 (e.g., 1 µM) for a specified time (e.g., 90 minutes).
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescence detection reagent to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated proteins, normalizing to the total protein or a loading control like β-actin.
-
In Vivo Xenograft Mouse Model of Ph+ ALL
This protocol outlines a representative in vivo study to evaluate the efficacy of GNF-2 in a Ph+ ALL xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Ph+ ALL cells engineered to express luciferase (e.g., SUP-B15-luc)
-
GNF-2
-
Vehicle for GNF-2 (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
D-luciferin
-
Bioluminescence imaging system
-
Calipers
Procedure:
-
Tumor Cell Implantation:
-
Inject 1 x 106 SUP-B15-luc cells intravenously into the tail vein of each mouse.
-
-
Tumor Engraftment and Monitoring:
-
Monitor tumor engraftment and progression weekly using bioluminescence imaging.
-
Administer D-luciferin intraperitoneally (150 mg/kg) and image the mice 10 minutes later.
-
-
GNF-2 Treatment:
-
Once a detectable tumor burden is established (e.g., day 7), randomize the mice into treatment and control groups.
-
Prepare GNF-2 for intraperitoneal (i.p.) injection. A dose of 10 mg/kg daily can be used as a starting point.[1]
-
Administer GNF-2 or vehicle to the respective groups daily for a specified period (e.g., 2-3 weeks).
-
-
Efficacy Evaluation:
-
Monitor tumor burden weekly using bioluminescence imaging.
-
Monitor the overall health and body weight of the mice.
-
At the end of the study, euthanize the mice and collect tissues (e.g., bone marrow, spleen) for further analysis (e.g., flow cytometry for human CD19+ cells, immunohistochemistry).
-
-
Data Analysis:
-
Quantify the bioluminescence signal to assess tumor growth over time.
-
Compare the tumor burden between the GNF-2 treated and control groups.
-
Analyze survival data using Kaplan-Meier curves.
-
Conclusion
GNF-2, with its unique allosteric mechanism of action, presents a compelling therapeutic strategy for Ph+ ALL. The provided data and protocols offer a framework for researchers to further investigate its efficacy, both as a single agent and in combination with other targeted therapies, to address the challenge of TKI resistance in this aggressive leukemia. The distinct binding site of GNF-2 on the BCR-ABL protein underscores the potential for synergistic effects when combined with ATP-competitive inhibitors, a promising avenue for future drug development in Ph+ ALL.
References
Application Notes and Protocols for Assessing GNF-2 Efficacy in Drug-Resistant Chronic Myeloid Leukemia (CML) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, creating the BCR-ABL1 fusion gene. The constitutively active BCR-ABL tyrosine kinase drives the malignant transformation of hematopoietic cells. While ATP-competitive tyrosine kinase inhibitors (TKIs) like imatinib (B729) have revolutionized CML treatment, the emergence of drug resistance, often due to point mutations in the ABL kinase domain, remains a significant clinical challenge.
GNF-2 is an allosteric inhibitor of BCR-ABL that binds to the myristoyl pocket of the ABL kinase domain, a site distinct from the ATP-binding site.[1] This unique mechanism of action allows GNF-2 to inhibit the wild-type BCR-ABL kinase and many imatinib-resistant mutants.[1][2] These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy of GNF-2 in preclinical models of drug-resistant CML.
Data Presentation: In Vitro Efficacy of GNF-2
The following tables summarize the in vitro efficacy of GNF-2 against various CML cell lines, including those harboring common TKI-resistance mutations. The half-maximal inhibitory concentration (IC50) values represent the concentration of the drug required to inhibit 50% of cell proliferation or kinase activity.
Table 1: GNF-2 IC50 Values in Drug-Sensitive and Resistant CML Cell Lines
| Cell Line | BCR-ABL Status | IC50 (nM) of GNF-2 | Reference(s) |
| K562 | p210, wild-type | 273 | [3] |
| SUP-B15 | p185, wild-type | 268 | [3] |
| Ba/F3 p210 | Wild-type | 138 | [2] |
| Ba/F3 p210 E255V | Imatinib-resistant | 268 | [3] |
| Ba/F3 p185 Y253H | Imatinib-resistant | 194 | [3] |
Table 2: Efficacy of GNF-2 in Combination with ATP-Competitive TKIs against the T315I Mutation
| Cell Line | Treatment | IC50 (µM) of GNF-2 | Reference(s) |
| Ba/F3 p185 T315I | GNF-2 alone | 20 | [4] |
| Ba/F3 p185 T315I | GNF-2 + Imatinib (1 µM) | 18 | [4] |
| Ba/F3 p185 T315I | GNF-2 + Dasatinib (1 µM) | 10 | [4] |
Mechanism of Action and Signaling Pathways
GNF-2 functions as an allosteric inhibitor by binding to the myristoyl pocket in the C-lobe of the ABL kinase domain. This binding induces a conformational change that inhibits the kinase activity of BCR-ABL. This is in contrast to ATP-competitive inhibitors that directly compete with ATP for binding at the kinase's active site. The downstream signaling pathways affected by GNF-2 include the inhibition of autophosphorylation of BCR-ABL and the subsequent phosphorylation of key downstream substrates like STAT5 and CrkL.
Caption: Mechanism of GNF-2 allosteric inhibition of BCR-ABL signaling.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol details the determination of cell viability by measuring the metabolic activity of CML cells treated with GNF-2.
Materials:
-
GNF-2 (dissolved in DMSO)
-
Imatinib-sensitive and resistant CML cell lines (e.g., K562, Ba/F3 expressing BCR-ABL mutants)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed CML cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of GNF-2 in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.
Protocol 2: Analysis of BCR-ABL Signaling by Western Blot
This protocol describes the detection of changes in the phosphorylation status of BCR-ABL and its downstream targets in response to GNF-2 treatment.
Materials:
-
GNF-2
-
CML cell lines
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-BCR-ABL, anti-BCR, anti-phospho-STAT5, anti-STAT5, anti-phospho-CrkL, anti-CrkL, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat CML cells with various concentrations of GNF-2 for a specified time (e.g., 2-4 hours). Harvest the cells, wash with cold PBS, and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the efficacy of GNF-2 in drug-resistant CML models.
Caption: Workflow for evaluating GNF-2 efficacy in CML models.
Logical Relationship of GNF-2's Dual-Inhibitory Potential
While GNF-2 alone is effective against many imatinib-resistant mutations, it is largely ineffective against the T315I "gatekeeper" mutation. However, preclinical studies have demonstrated that combining GNF-2 with an ATP-competitive inhibitor can overcome this resistance.[4] This synergistic effect is believed to arise from the two inhibitors binding to different sites on the BCR-ABL protein, leading to a more profound inhibition of its kinase activity.
Caption: Logic for GNF-2 combination therapy in T315I CML.
In Vivo Efficacy in Drug-Resistant CML Models
While GNF-2 itself has limited reported in vivo data, its analog, GNF-5, which has improved pharmacokinetic properties, has been studied in murine models. In a bone-marrow transplantation model using cells expressing the T315I BCR-ABL mutant, the combination of GNF-5 and nilotinib (B1678881) demonstrated significant in vivo efficacy, leading to prolonged survival of the treated mice.[1] This provides a strong rationale for the in vivo investigation of GNF-2, particularly in combination with other TKIs, for treating drug-resistant CML.
Conclusion
GNF-2 represents a promising therapeutic agent for drug-resistant CML due to its unique allosteric mechanism of action. The protocols and data presented in these application notes provide a framework for researchers to effectively assess the efficacy of GNF-2 in relevant preclinical models. Further investigation, particularly into combination strategies and in vivo efficacy, is warranted to fully elucidate the clinical potential of this class of inhibitors in overcoming TKI resistance in CML.
References
Application Notes and Protocols for Studying Non-Canonical Bcr-Abl Signaling with GNF-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using GNF-2, a selective allosteric inhibitor of Bcr-Abl, for investigating non-canonical signaling pathways in Chronic Myeloid Leukemia (CML) and other Bcr-Abl positive malignancies.
Introduction to GNF-2 and Non-Canonical Bcr-Abl Signaling
GNF-2 is a potent and selective, non-ATP competitive inhibitor of the Bcr-Abl tyrosine kinase.[1][2] Unlike traditional tyrosine kinase inhibitors (TKIs) that target the ATP-binding site, GNF-2 binds to the myristoyl pocket in the C-terminal lobe of the Abl kinase domain.[3][4] This allosteric inhibition induces a conformational change that locks the Bcr-Abl protein in an inactive state.[5] This unique mechanism of action makes GNF-2 an invaluable tool for dissecting Bcr-Abl signaling pathways that are not solely dependent on its kinase activity, often referred to as "non-canonical" signaling.
While canonical Bcr-Abl signaling prominently involves pathways such as RAS/MAPK, PI3K/AKT, and JAK/STAT, emerging evidence highlights the importance of non-canonical pathways in CML pathogenesis, survival, and drug resistance. This document focuses on two such pathways: the HCK/IGF-1 signaling axis and the NF-κB pathway.
Data Presentation: GNF-2 Inhibitory Activity
The following tables summarize the in vitro and cellular inhibitory activities of GNF-2 against Bcr-Abl.
Table 1: GNF-2 IC50 Values for Bcr-Abl Dependent Cell Proliferation
| Cell Line | Bcr-Abl Variant | IC50 (nM) | Incubation Time | Assay |
| Ba/F3.p210 | Wild-type | 138 | 48 hours | Proliferation |
| K562 | Wild-type | 273 | 48 hours | Proliferation |
| SUP-B15 | Wild-type | 268 | 48 hours | Proliferation |
| Ba/F3.p210 E255V | Mutant | 268 | 48 hours | Proliferation |
| Ba/F3.p185 Y253H | Mutant | 194 | 48 hours | Proliferation |
Table 2: GNF-2 IC50 Values for Bcr-Abl Kinase Activity
| Assay Type | Target | IC50 (nM) |
| Cellular Autophosphorylation | Bcr-Abl | 267 |
| In vitro Kinase Assay | c-Abl (non-myristoylated) | More potent than myristoylated |
| Cellular Substrate Phosphorylation | CrkII | 51 |
Visualization of Signaling Pathways and Workflows
GNF-2 Mechanism of Action
Caption: GNF-2 allosterically inhibits Bcr-Abl by binding to the myristoyl pocket.
Non-Canonical Bcr-Abl Signaling: HCK/IGF-1 Axis
Caption: GNF-2 inhibits the Bcr-Abl-HCK-STAT5b-IGF-1 non-canonical signaling axis.
Bcr-Abl and the NF-κB Pathway
Caption: GNF-2 can be used to study the role of Bcr-Abl in NF-κB activation.
Experimental Workflow for GNF-2 Evaluation
Caption: A general experimental workflow for evaluating the effects of GNF-2.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of GNF-2 on the proliferation of Bcr-Abl expressing cells.
Materials:
-
Bcr-Abl positive cell line (e.g., K562, Ba/F3-p210)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
GNF-2 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Addition: Prepare serial dilutions of GNF-2 in culture medium and add them to the wells. Include a DMSO-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for Protein Phosphorylation
This protocol is to assess the effect of GNF-2 on the phosphorylation of Bcr-Abl and its downstream targets like HCK and STAT5.
Materials:
-
Bcr-Abl positive cells
-
GNF-2
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Bcr-Abl, anti-Bcr-Abl, anti-phospho-HCK, anti-HCK, anti-phospho-STAT5, anti-STAT5, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with desired concentrations of GNF-2 for a specified time. Harvest and lyse cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL substrate.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels or the loading control.
Co-Immunoprecipitation (Co-IP) to Study Protein-Protein Interactions
This protocol is to investigate the interaction between Bcr-Abl and HCK.
Materials:
-
Cell lysates from Bcr-Abl expressing cells
-
Co-IP lysis buffer
-
Primary antibody for immunoprecipitation (e.g., anti-Bcr-Abl or anti-HCK)
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies for western blotting (anti-Bcr-Abl and anti-HCK)
Procedure:
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Pre-clear the lysate with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody for immunoprecipitation overnight at 4°C.
-
Bead Binding: Add Protein A/G beads and incubate for 1-3 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against the proteins of interest (e.g., Bcr-Abl and HCK).
In Vitro Kinase Assay
This protocol measures the direct inhibitory effect of GNF-2 on Bcr-Abl kinase activity.
Materials:
-
Recombinant Bcr-Abl kinase
-
Kinase buffer (e.g., 20 mM HEPES pH 7.4, 50 mM KCl, 30 mM MgCl2, 2 mM MnCl2, 1 mM DTT)
-
Substrate (e.g., GST-Abltide)
-
[γ-32P]ATP or cold ATP for non-radioactive methods
-
GNF-2
-
SDS-PAGE and autoradiography/phosphorimaging equipment or ELISA-based detection system
Procedure:
-
Reaction Setup: In a reaction tube, combine the recombinant Bcr-Abl kinase, the substrate, and varying concentrations of GNF-2 in kinase buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.
-
Termination: Stop the reaction (e.g., by adding SDS-PAGE sample buffer).
-
Detection of Phosphorylation:
-
Radiometric: Separate the reaction products by SDS-PAGE, expose the gel to a phosphor screen or X-ray film, and quantify the incorporated radioactivity.
-
Non-Radiometric: Use an ELISA-based method with a phosphorylation-specific antibody to detect the phosphorylated substrate.
-
-
Data Analysis: Calculate the percentage of inhibition for each GNF-2 concentration and determine the IC50 value.
References
- 1. The Src family kinase Hck couples BCR/ABL to STAT5 activation in myeloid leukemia cells | The EMBO Journal [link.springer.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synergy and antagonism between allosteric and active-site inhibitors of Abl tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of a GNF-2 Based Targeted Protein Degrader for Bcr-Abl
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality capable of eliminating disease-causing proteins, including those previously considered "undruggable."[1] Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2][3] GNF-2 is a selective, allosteric, non-ATP competitive inhibitor of the Bcr-Abl fusion protein, a hallmark of chronic myelogenous leukemia (CML).[4][5] It binds to the myristate-binding pocket of the Abl kinase domain.[6][7] This application note outlines a hypothetical framework for the design, synthesis, and evaluation of a novel GNF-2-based PROTAC, herein termed "GNF-2-Degrader," for the targeted degradation of Bcr-Abl. We provide detailed protocols for key biochemical and cellular assays essential for characterizing the efficacy and mechanism of action of such a degrader.
Introduction to GNF-2-Degrader
The therapeutic strategy for CML has been revolutionized by tyrosine kinase inhibitors (TKIs) targeting Bcr-Abl.[8] However, drug resistance remains a significant clinical challenge.[7] A GNF-2-based degrader offers a distinct and potentially advantageous mechanism of action over simple inhibition. By inducing the physical elimination of the Bcr-Abl oncoprotein, a GNF-2-Degrader could offer a more profound and durable response, potentially overcoming resistance mechanisms associated with kinase domain mutations.
The proposed GNF-2-Degrader is a heterobifunctional molecule comprising three key components:
-
Warhead: The GNF-2 moiety, which binds selectively to the allosteric myristoyl pocket of Bcr-Abl.
-
E3 Ligase Ligand: A small molecule that recruits an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN).[9]
-
Linker: A chemical linker that connects the warhead and the E3 ligase ligand, optimized for length and composition to facilitate the formation of a stable ternary complex between Bcr-Abl and the E3 ligase.[10]
GNF-2-Degrader Mechanism of Action
The GNF-2-Degrader is designed to hijack the cell's native ubiquitin-proteasome system (UPS).[11] The molecule simultaneously binds to Bcr-Abl and an E3 ligase, forming a ternary complex.[3] This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of Bcr-Abl.[2] The resulting polyubiquitinated Bcr-Abl is then recognized and degraded by the 26S proteasome.[1] The GNF-2-Degrader is subsequently released and can act catalytically to induce the degradation of further Bcr-Abl molecules.[3]
Caption: Mechanism of action for the GNF-2-Degrader.
Quantitative Data Summary
Effective degrader development requires rigorous quantitative assessment. The following tables summarize key in vitro and cellular parameters for GNF-2 (as a baseline inhibitor) and hypothetical data for a successfully developed GNF-2-Degrader.
Table 1: In Vitro Activity and Cellular Efficacy
| Parameter | GNF-2 (Inhibitor) | GNF-2-Degrader (Hypothetical) | Description |
|---|---|---|---|
| Bcr-Abl Binding Affinity (Kd) | 50 nM | 75 nM | Measures direct binding to the target protein. A slight decrease in affinity for the degrader is common due to linker addition. |
| E3 Ligase Binding Affinity (Kd) | N/A | 150 nM | Measures binding of the degrader to the recruited E3 ligase (e.g., VHL). |
| Cellular IC50 (K562 cells) [4][6] | 273 nM | 500 nM | Concentration for 50% inhibition of cell proliferation. Degraders may have a weaker inhibitory effect. |
| Cellular DC50 (K562 cells) | N/A | 25 nM | Concentration for 50% degradation of the target protein. This is the key efficacy metric for a degrader. |
| Dmax (K562 cells) | N/A | >95% | The maximum percentage of target protein degradation achieved. |
| Time to Dmax (t_1/2) | N/A | ~4 hours | Time required to reach half-maximal degradation. |
Table 2: Selectivity and Mechanism of Action Validation
| Assay | Condition | GNF-2-Degrader (Hypothetical Result) | Interpretation |
|---|---|---|---|
| Bcr-Abl Degradation | + 1 µM MG-132 (Proteasome Inhibitor) | Degradation Blocked | Confirms degradation is proteasome-dependent.[12] |
| Bcr-Abl Degradation | + 1 µM MLN4924 (Neddylation Inhibitor) | Degradation Blocked | Confirms dependence on Cullin-RING E3 ligases.[12] |
| Bcr-Abl Degradation | E3 Ligase Knockout Cells | Degradation Abolished | Confirms the specific E3 ligase is required for activity.[12] |
| Global Proteomics | 100 nM GNF-2-Degrader | Selective degradation of Bcr-Abl | Demonstrates the selectivity of the degrader across the proteome. |
Experimental Workflow
The development and validation of a GNF-2-Degrader follows a structured, multi-stage workflow from initial design to in-depth cellular characterization.
Caption: A typical workflow for targeted protein degrader development.
Bcr-Abl Signaling and Point of Intervention
GNF-2 inhibits the constitutively active Bcr-Abl kinase, which drives cell proliferation and survival primarily through downstream pathways like STAT5.[4][6] A GNF-2-Degrader intervenes at the apex of this pathway by eliminating the source protein entirely.
Caption: Bcr-Abl signaling and the intervention by GNF-2-Degrader.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the essential experiments in the GNF-2-Degrader development workflow.
Protocol 1: Ternary Complex Formation Assay (TR-FRET)
Objective: To quantify the formation of the Bcr-Abl—GNF-2-Degrader—E3 ligase ternary complex in a biochemical setting. This assay is crucial for confirming the degrader's fundamental mechanism.[13]
Materials:
-
Recombinant His-tagged Bcr-Abl protein
-
Recombinant GST-tagged E3 Ligase (e.g., VHL-ElonginB-ElonginC complex)
-
GNF-2-Degrader and control compounds
-
Europium (Eu)-labeled anti-His antibody (Donor)
-
Allophycocyanin (APC)-labeled anti-GST antibody (Acceptor)
-
Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 0.05% BSA, 0.01% Tween-20
-
384-well, low-volume, white plates
Procedure:
-
Prepare serial dilutions of the GNF-2-Degrader in assay buffer.
-
In a 384-well plate, add 2 µL of the degrader dilution.
-
Add 4 µL of a solution containing His-Bcr-Abl (final concentration 10 nM) and GST-E3 Ligase (final concentration 20 nM) to each well.
-
Incubate for 60 minutes at room temperature to allow complex formation.
-
Add 4 µL of a solution containing Eu-anti-His antibody (final concentration 1 nM) and APC-anti-GST antibody (final concentration 20 nM).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm (Acceptor) and 615 nm (Donor) after excitation at 320 nm.
-
Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm * 10,000). Plot the ratio against the degrader concentration and fit to a sigmoidal dose-response curve to determine the concentration required for half-maximal complex formation (TC50).
Protocol 2: Cellular Protein Degradation Assay (Automated Western Blot)
Objective: To measure the dose-dependent degradation of endogenous Bcr-Abl in a relevant cell line (e.g., K562) following treatment with GNF-2-Degrader. Automated systems like Simple Western provide higher throughput and better quantification than traditional western blots.[14]
Materials:
-
K562 (Bcr-Abl positive) human CML cell line
-
RPMI-1640 medium with 10% FBS
-
GNF-2-Degrader and DMSO (vehicle control)
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-c-Abl, Mouse anti-Vinculin (loading control)
-
Simple Western™ instrument and associated reagents (e.g., capillaries, separation matrix, secondary antibodies)
Procedure:
-
Seed K562 cells in a 24-well plate at a density of 2 x 10^5 cells/mL and allow them to attach overnight.
-
Treat cells with a serial dilution of GNF-2-Degrader (e.g., 0.1 nM to 10 µM) or DMSO for a fixed time period (e.g., 8, 16, or 24 hours).
-
Harvest the cells by centrifugation. Wash once with ice-cold PBS.
-
Lyse the cell pellets in 100 µL of ice-cold Lysis Buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize all samples to a final concentration of 0.2 mg/mL.
-
Load the normalized lysates, primary antibodies, and other reagents into the Simple Western assay plate according to the manufacturer's instructions.
-
Run the assay. The instrument will perform size-based separation, immunoprobing, and detection automatically.
-
Data Analysis: The instrument software will quantify the chemiluminescent signal for Bcr-Abl and the loading control (Vinculin) in each capillary. Normalize the Bcr-Abl signal to the loading control. Plot the normalized Bcr-Abl levels against the degrader concentration. Fit the data to a dose-response inhibition curve to calculate DC50 and Dmax values.[15]
Protocol 3: Cellular Target Engagement Assay (NanoBRET™)
Objective: To confirm that GNF-2-Degrader engages Bcr-Abl in live cells and to measure the affinity of this interaction. This assay is critical for distinguishing target engagement from downstream degradation.[16]
Materials:
-
HEK293T cells
-
Expression vector for Bcr-Abl fused to NanoLuc® luciferase (N- or C-terminal fusion)
-
NanoBRET™ Tracer: A cell-permeable fluorescent ligand that competes with GNF-2
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Opti-MEM I Reduced Serum Medium
-
96-well, white, tissue culture-treated plates
Procedure:
-
Co-transfect HEK293T cells with the Bcr-Abl-NanoLuc® fusion vector.
-
After 24 hours, harvest the cells and resuspend them in Opti-MEM.
-
Seed the cells into a 96-well plate.
-
Prepare serial dilutions of the GNF-2-Degrader.
-
Pre-treat the cells with the GNF-2-Degrader dilutions for 2 hours in a 37°C incubator.
-
Add the NanoBRET™ Tracer at its predetermined optimal concentration to all wells.
-
Add the Nano-Glo® Substrate and Extracellular Inhibitor mixture.
-
Read the plate immediately on a luminometer equipped with two filters to measure donor emission (~460 nm) and acceptor emission (>600 nm).
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the corrected ratio against the degrader concentration and fit to a four-parameter log-logistic curve to determine the IC50, which represents the concentration of degrader required to displace 50% of the tracer.
Protocol 4: Cell Viability Assay
Objective: To assess the functional consequence of Bcr-Abl degradation on the viability and proliferation of CML cells.
Materials:
-
K562 cells
-
RPMI-1640 medium with 10% FBS
-
GNF-2-Degrader, GNF-2 inhibitor, and a negative control degrader (with a mutated warhead or E3 ligand)
-
CellTiter-Glo® 2.0 Reagent
-
96-well, white, clear-bottom tissue culture plates
Procedure:
-
Seed K562 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of medium.
-
Add 1 µL of serially diluted compounds to the respective wells.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 2.0 Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to DMSO-treated controls (100% viability). Plot the percentage of viability against the log of compound concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
References
- 1. njbio.com [njbio.com]
- 2. Ubiquitin ligase - Wikipedia [en.wikipedia.org]
- 3. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GNF-2 | Bcr-Abl Inhibitor | AmBeed.com [ambeed.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GNF-2 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promegaconnections.com [promegaconnections.com]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. wuxibiology.com [wuxibiology.com]
- 14. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 15. Methods for Quantitative Assessment of Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Real-time Degradation Kinetics Measurement - Profacgen [profacgen.com]
Application Notes and Protocols for the Synthesis of GNF-2-Linker-E3 Ligase Ligand Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] This document provides detailed application notes and protocols for the synthesis of a specific type of PROTAC: a conjugate of GNF-2, a linker, and an E3 ligase ligand.
GNF-2 is a selective, non-ATP competitive allosteric inhibitor of the Bcr-Abl tyrosine kinase, the causative agent in chronic myeloid leukemia (CML).[2] By incorporating GNF-2 into a PROTAC, it is possible to target the Bcr-Abl protein for degradation, offering a potential therapeutic advantage over simple inhibition. This approach aims to not only block the kinase activity but also eliminate the entire protein, potentially overcoming resistance mechanisms and reducing off-target effects.[3]
This guide will detail the synthesis of the individual components—the GNF-2 warhead, functionalized E3 ligase ligands (pomalidomide for Cereblon and a VHL ligand), and appropriate linkers—followed by protocols for their conjugation to form the final GNF-2-PROTAC.
Signaling and Degradation Pathways
Bcr-Abl Signaling Pathway
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of CML. It activates a number of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[4][5][6] GNF-2 binds to the myristate-binding pocket of the Abl kinase domain, inducing a conformational change that allosterically inhibits its activity.[7]
Caption: Simplified Bcr-Abl signaling pathways leading to cell proliferation and apoptosis inhibition.
PROTAC-Mediated Bcr-Abl Degradation
The GNF-2-PROTAC induces the degradation of Bcr-Abl by hijacking the ubiquitin-proteasome system. The GNF-2 moiety binds to Bcr-Abl, and the E3 ligase ligand recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL), forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to a lysine (B10760008) residue on Bcr-Abl. The polyubiquitinated Bcr-Abl is then recognized and degraded by the 26S proteasome.[4]
Caption: Mechanism of PROTAC-mediated degradation of Bcr-Abl.
Experimental Protocols
Synthesis of GNF-2 (Warhead)
The synthesis of GNF-2, 3-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide, can be achieved in a two-step process starting from 3-bromobenzamide (B114348) and 4,6-dichloropyrimidine (B16783).
Step 1: Suzuki Cross-Coupling to Synthesize 3-(6-chloropyrimidin-4-yl)benzamide
This step involves the palladium-catalyzed cross-coupling of a boronic acid derivative of 3-bromobenzamide with 4,6-dichloropyrimidine.
Caption: Synthesis of the pyrimidine-benzamide intermediate.
Protocol:
-
Synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: To a solution of 3-bromobenzamide (1.0 eq) in 1,4-dioxane, add bis(pinacolato)diboron (1.1 eq), potassium acetate (B1210297) (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction to 80 °C and stir for 12 hours.
-
After cooling, filter the mixture through Celite and concentrate the filtrate under reduced pressure.
-
Suzuki Coupling: To a solution of the crude boronic ester and 4,6-dichloropyrimidine (1.2 eq) in a 2:1 mixture of toluene (B28343) and water, add potassium carbonate (3.0 eq) and Pd(PPh₃)₄ (0.05 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction to 100 °C and stir for 12 hours.
-
After cooling, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 3-(6-chloropyrimidin-4-yl)benzamide.
Step 2: Buchwald-Hartwig Amination to Synthesize GNF-2
This final step involves the palladium-catalyzed amination of the chloropyrimidine intermediate with 4-(trifluoromethoxy)aniline (B150132).
Caption: Final amination step to yield GNF-2.
Protocol:
-
To a solution of 3-(6-chloropyrimidin-4-yl)benzamide (1.0 eq) and 4-(trifluoromethoxy)aniline (1.2 eq) in toluene, add sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.08 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction to 110 °C and stir for 12 hours.
-
After cooling, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford GNF-2.
Synthesis of Functionalized E3 Ligase Ligands
1. Pomalidomide-Linker Synthesis (for Cereblon)
This protocol describes the synthesis of a pomalidomide (B1683931) derivative with an azide-terminated linker, suitable for click chemistry.
Protocol:
-
Alkylation of Pomalidomide: To a solution of pomalidomide (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and 1,5-dibromopentane (B145557) (3.0 eq).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling, dilute with water and extract with dichloromethane (B109758) (DCM).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by silica gel column chromatography to afford the N-alkylated pomalidomide.
-
Azide (B81097) Installation: To a solution of the N-(5-bromopentyl)-pomalidomide derivative (1.0 eq) in DMF, add sodium azide (3.0 eq).
-
Stir the reaction mixture at 60 °C for 6 hours.
-
After cooling, dilute with water and extract with DCM.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by silica gel column chromatography to yield pomalidomide-C5-azide.
2. VHL Ligand-Linker Synthesis
This protocol describes a general method for preparing a VHL ligand with a carboxylic acid handle for amide coupling.
Protocol:
-
Start with a commercially available or synthesized VHL ligand containing a hydroxyl group (e.g., a derivative of (S,R,S)-AHPC).
-
Esterification: To a solution of the VHL ligand (1.0 eq) in DCM, add a suitable Boc-protected amino acid with a linker (e.g., Boc-NH-(PEG)n-COOH) (1.2 eq), EDC (1.5 eq), and DMAP (0.1 eq).
-
Stir at room temperature for 12 hours.
-
Wash the reaction mixture with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify by flash column chromatography.
-
Boc Deprotection: Dissolve the purified product in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).
-
Stir at room temperature for 1 hour.
-
Concentrate under reduced pressure to obtain the amine-functionalized VHL-linker conjugate.
-
Amide Coupling to a Dicarboxylic Acid Linker: Couple the amine with a linker containing two carboxylic acid groups (e.g., a PEG-dicarboxylic acid) using standard peptide coupling reagents like HATU and DIPEA to obtain the final VHL ligand with a terminal carboxylic acid.
Synthesis of GNF-2-Linker-E3 Ligase Ligand Conjugate
The final PROTAC can be assembled using various conjugation chemistries. Below are protocols for amide bond formation and click chemistry.
Protocol 1: Amide Bond Formation
This protocol describes the coupling of an amine-functionalized GNF-2 with a carboxylic acid-functionalized E3 ligase ligand-linker.
Caption: PROTAC synthesis via amide coupling.
Protocol:
-
Synthesize an amine-terminated linker attached to GNF-2 (requires modification of the GNF-2 synthesis to include a linker with a protected amine).
-
To a solution of the GNF-2-linker-amine (1.0 eq) and the E3 ligase-linker-carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by preparative HPLC to obtain the final GNF-2-PROTAC.
Protocol 2: Click Chemistry (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)
This protocol describes the reaction between an alkyne-functionalized GNF-2 and an azide-functionalized E3 ligase ligand.
Caption: PROTAC synthesis via click chemistry.
Protocol:
-
Synthesize an alkyne-terminated linker attached to GNF-2.
-
Synthesize an azide-terminated linker attached to the E3 ligase ligand (as described for pomalidomide above).
-
Dissolve the GNF-2-linker-alkyne (1.0 eq) and the E3 ligase-linker-azide (1.0 eq) in a solvent mixture such as t-BuOH/H₂O or DMF.
-
Add a freshly prepared solution of sodium ascorbate (0.2 eq in water).
-
Add a solution of copper(II) sulfate pentahydrate (0.1 eq in water).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the final PROTAC by preparative HPLC.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological activity of a GNF-2 based PROTAC, GMB-475, which utilizes a VHL ligand.[3]
Table 1: Synthesis Yields (Representative)
| Step | Reaction | Starting Material | Product | Yield (%) |
| 1 | Suzuki Coupling | 3-Bromobenzamide | 3-(6-chloropyrimidin-4-yl)benzamide | 60-70 |
| 2 | Buchwald-Hartwig | 3-(6-chloropyrimidin-4-yl)benzamide | GNF-2 | 50-60 |
| 3 | Linker Conjugation | GNF-2 analogue & VHL-linker | GMB-475 | ~40 |
Note: Yields are estimates based on similar reactions in the literature and may vary.
Table 2: Biological Activity of GMB-475 (GNF-2-VHL PROTAC) [3]
| Cell Line | Assay | IC₅₀ (µM) |
| Ba/F3 BCR-ABL1 | Cell Proliferation | 1.11 |
| K562 | Cell Proliferation | ~1 |
Table 3: Bcr-Abl Degradation by GMB-475 [3]
| Cell Line | Treatment | Bcr-Abl Degradation |
| K562 | 1 µM GMB-475 for 18h | Significant Degradation |
| Ba/F3 BCR-ABL1 | 1 µM GMB-475 for 4h | >50% Degradation |
Characterization
The synthesized intermediates and the final PROTAC conjugate should be characterized using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compounds.
For biological characterization, Western blotting can be used to confirm the degradation of the target protein, and cell viability assays (e.g., MTT or CellTiter-Glo) can be used to determine the cytotoxic effects of the PROTAC.
Conclusion
This document provides a comprehensive guide for the synthesis and preliminary characterization of GNF-2-linker-E3 ligase ligand conjugates. The provided protocols offer a starting point for researchers to develop novel PROTACs targeting the Bcr-Abl oncoprotein. The modular nature of PROTAC synthesis allows for the variation of the linker and E3 ligase ligand to optimize the degradation efficiency and pharmacokinetic properties of the final conjugate. Careful characterization at each step is crucial to ensure the synthesis of a pure and active compound for biological evaluation.
References
- 1. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of GNF-2-Scaffold Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF-2 is a well-characterized allosteric inhibitor of the Bcr-Abl fusion protein, a key driver in Chronic Myeloid Leukemia (CML).[1][2][3] While GNF-2 itself functions by inhibiting the kinase activity of Bcr-Abl, its scaffold represents a valuable starting point for the development of targeted protein degraders. This document provides detailed application notes and protocols for assessing the degradation activity of hypothetical GNF-2-scaffold based degraders, herein referred to as "GNF-2-deg," designed to induce the degradation of the Bcr-Abl oncoprotein.
Targeted protein degradation is a therapeutic strategy that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[4] Molecules such as Proteolysis-Targeting Chimeras (PROTACs) are bifunctional, simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby inducing ubiquitination and subsequent degradation of the target.[5][6] This approach offers a powerful alternative to traditional inhibition, with the potential to overcome drug resistance and target previously "undruggable" proteins.[4]
These protocols are designed to guide researchers in the comprehensive evaluation of this compound compounds, from initial screening for degradation activity to more detailed mechanistic studies.
Signaling Pathways and Mechanism of Action
This compound is a hypothetical bifunctional molecule designed to induce the degradation of the Bcr-Abl fusion protein. It consists of a GNF-2-derived warhead that binds to the myristate-binding pocket of Bcr-Abl, a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL).
Caption: Mechanism of action for a hypothetical this compound PROTAC.
The downstream signaling of Bcr-Abl involves multiple pathways that promote cell proliferation and survival, including the STAT5 and CrkL pathways. Degradation of Bcr-Abl is expected to abrogate these downstream signals.
Caption: Simplified Bcr-Abl signaling and the impact of this compound.
Quantitative Data Summary
The efficacy of a degrader is typically characterized by its DC50 (concentration at which 50% degradation is observed) and Dmax (the maximum percentage of degradation achieved). The following tables provide examples of expected quantitative data from the described assays.
Table 1: In-Cell Bcr-Abl Degradation
| Compound | Cell Line | Time (hours) | DC50 (nM) | Dmax (%) | Assay Method |
|---|---|---|---|---|---|
| This compound-VHL | K562 | 18 | 15 | >90 | Western Blot |
| This compound-CRBN | K562 | 18 | 25 | >90 | Western Blot |
| GNF-2 (control) | K562 | 18 | N/A | <10 | Western Blot |
| This compound-VHL | Ba/F3 p210 | 18 | 10 | >95 | Flow Cytometry |
| this compound-CRBN | Ba/F3 p210 | 18 | 20 | >95 | Flow Cytometry |
Table 2: Anti-proliferative Activity
| Compound | Cell Line | Time (hours) | IC50 (nM) | Assay Method |
|---|---|---|---|---|
| This compound-VHL | K562 | 72 | 5 | MTT Assay |
| This compound-CRBN | K562 | 72 | 10 | MTT Assay |
| GNF-2 (control) | K562 | 72 | 273 | MTT Assay |
| This compound-VHL | Ba/F3 p210 | 48 | 3 | CellTiter-Glo |
| This compound-CRBN | Ba/F3 p210 | 48 | 8 | CellTiter-Glo |
| GNF-2 (control) | Ba/F3 p210 | 48 | 138 | CellTiter-Glo |
Experimental Protocols
Workflow for Assessing this compound Activitydot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. GNF-2 - LKT Labs [lktlabs.com]
- 4. Regulatory Molecules and Corresponding Processes of BCR-ABL Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. ashpublications.org [ashpublications.org]
Troubleshooting & Optimization
GNF-2 Technical Support Center: Troubleshooting Off-Target Effects in Cell-Based Assays
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals utilizing GNF-2 in their experiments. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate potential off-target effects and ensure the accurate interpretation of your cell-based assay results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GNF-2?
GNF-2 is a highly selective, allosteric inhibitor of the Bcr-Abl fusion protein.[1] Unlike ATP-competitive inhibitors, it binds to the myristoyl pocket of the Abl kinase domain, inducing a conformational change that locks the kinase in an inactive state.[1][2] This mechanism makes it effective against wild-type Bcr-Abl and certain imatinib-resistant mutants.[1]
Q2: I'm observing a phenotype in my cells (e.g., unexpected toxicity, altered morphology) that doesn't seem related to Bcr-Abl inhibition. Could this be an off-target effect of GNF-2?
While GNF-2 is known for its high selectivity, off-target effects can occur with any small molecule inhibitor.[1] If your observations are inconsistent with known Bcr-Abl signaling, it is crucial to consider and investigate potential off-target activities.
Q3: What are the known off-target effects of GNF-2?
Published research has identified several off-target activities of GNF-2:
-
Inhibition of Osteoclastogenesis: GNF-2 can suppress the formation and activity of osteoclasts. It achieves this by inhibiting NF-κB signaling and the induction of c-Fos and NFATc1, key transcription factors in osteoclast development.[1][3] It can also inhibit the proliferation of osteoclast precursors by suppressing the M-CSFR c-Fms.[1][3]
-
Antiviral Activity: GNF-2 has demonstrated the ability to inhibit Dengue virus replication. This action is independent of Abl kinase inhibition and is mediated by a direct interaction with the viral envelope (E) protein.[1][4]
-
JAK2 Inhibition: Some studies suggest that GNF-2 may inhibit Janus kinase 2 (JAK2), albeit at significantly higher concentrations than those required for Bcr-Abl inhibition.
Q4: At what concentrations are off-target effects likely to be observed?
The likelihood of observing off-target effects is concentration-dependent. While specific IC50 values for all off-target effects are not available, it is known that the IC50 for JAK2 inhibition is in the micromolar range, whereas the IC50 for Bcr-Abl inhibition is in the nanomolar range. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay, aiming for the lowest effective concentration to minimize the risk of off-target effects.[5]
Troubleshooting Guides
Issue: Unexpected Cell Toxicity or Phenotype
You are observing a cellular effect that is not consistent with the known downstream consequences of Bcr-Abl inhibition in your cell line.
Potential Cause: Off-target activity of GNF-2.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting unexpected phenotypes.
Step-by-Step Guidance:
-
Confirm On-Target Activity:
-
Western Blot: Perform a western blot to check the phosphorylation status of a known Bcr-Abl downstream substrate, such as CrkL.[5] A decrease in phosphorylation will confirm that GNF-2 is inhibiting its primary target in your cells.
-
Dose-Response: Determine if the unexpected phenotype is only observed at high concentrations of GNF-2. Off-target effects are often seen at concentrations significantly higher than the IC50 for the primary target.
-
Alternative Inhibitor: Use a structurally different Bcr-Abl inhibitor (e.g., a tyrosine kinase inhibitor like imatinib). If the unexpected phenotype is not replicated, it is more likely to be a GNF-2-specific off-target effect.
-
-
Rule Out Experimental Artifacts:
-
Compound Properties: Assess whether GNF-2 is interfering with your assay readout (e.g., autofluorescence in a fluorescence-based assay).
-
Cytotoxicity: Perform a standard cell viability assay (e.g., MTT, trypan blue exclusion) to determine if the observed phenotype is a secondary consequence of general cytotoxicity.
-
-
Investigate Known Off-Target Pathways:
-
NF-κB Pathway: If you suspect effects on inflammation or cell survival, investigate the NF-κB pathway. You can perform immunofluorescence to look at the nuclear translocation of p65 or use an NF-κB reporter assay.
-
JAK/STAT Pathway: If you observe effects on cytokine signaling or cell proliferation, examine the phosphorylation status of STAT3 and STAT5 by western blot.
-
Issue: Inconsistent or No GNF-2 Activity
You are not observing the expected inhibition of Bcr-Abl activity or the expected cellular phenotype.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting lack of GNF-2 activity.
Step-by-Step Guidance:
-
Verify Compound Integrity:
-
Certificate of Analysis: Confirm the purity and identity of your GNF-2 stock.
-
Storage and Handling: Ensure that GNF-2 has been stored correctly (typically at -20°C or -80°C in DMSO) and that repeated freeze-thaw cycles have been avoided.[5]
-
Solubility: Visually inspect your GNF-2 solution to ensure it is fully dissolved.
-
-
Review Experimental Parameters:
-
Confirm Target Expression and Assay Validity:
-
Target Expression: Confirm that your cell line expresses the Bcr-Abl fusion protein.
-
Controls: Always include appropriate positive and negative controls in your experiment to validate your assay system.
-
Quantitative Data Summary
| Target/Cell Line | Assay Type | IC50 (nM) |
| Bcr-Abl (cellular autophosphorylation) | Cellular Assay | 267 |
| Ba/F3.p210 | Cell Proliferation | 138 |
| K562 (Bcr-Abl positive) | Cell Proliferation | 273 |
| SUP-B15 (Bcr-Abl positive) | Cell Proliferation | 268 |
| Ba/F3.p210E255V (mutant Bcr-Abl) | Cell Proliferation | 268 |
| Ba/F3.p185Y253H (mutant Bcr-Abl) | Cell Proliferation | 194 |
| JAK2 V617F | Cell Proliferation | 22,500 |
Experimental Protocols
Western Blot for Bcr-Abl Signaling
This protocol is to confirm the on-target activity of GNF-2 by measuring the phosphorylation of the Bcr-Abl substrate, CrkL.
-
Cell Treatment and Lysis:
-
Seed Bcr-Abl positive cells (e.g., K562) and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of GNF-2 or vehicle (DMSO) for 2-4 hours.
-
Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Phospho-CrkL (Tyr207) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Cell Viability Assay (MTT)
This protocol is to determine the IC50 of GNF-2 in a specific cell line.[6]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment (e.g., 5,000-10,000 cells/well for K562).[5]
-
-
Compound Treatment:
-
Prepare a serial dilution of GNF-2 in culture medium.
-
Add the diluted GNF-2 and a vehicle control (DMSO) to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator.[1]
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Add solubilization solution (e.g., DMSO or a specialized reagent) to each well and mix thoroughly.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Signaling Pathway Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The tyrosine kinase inhibitor GNF-2 suppresses osteoclast formation and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GNF-2 inhibits dengue virus by targeting Abl kinases and the viral E protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
troubleshooting GNF-2 instability in long-term experiments
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting GNF-2 instability in long-term experiments. Here, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the success and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GNF-2?
GNF-2 is a highly selective, allosteric inhibitor of the Bcr-Abl tyrosine kinase.[1][2] Unlike ATP-competitive inhibitors that bind to the kinase's active site, GNF-2 binds to the myristoyl pocket in the C-terminal lobe of the Abl kinase domain.[2][3] This binding induces a conformational change that locks Bcr-Abl in an inactive state, thereby inhibiting its downstream signaling pathways that are crucial for the proliferation and survival of Bcr-Abl-positive cells.[4]
Q2: What are the recommended storage conditions for GNF-2?
Proper storage is critical for maintaining the integrity of GNF-2. For long-term storage, solid GNF-2 is stable for at least four years at -20°C.[5] Stock solutions prepared in DMSO can be stored for up to one year at -80°C or for one month at -20°C.[5] It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[5]
Q3: What is the stability of GNF-2 in cell culture medium during a long-term experiment?
Q4: How often should I replenish GNF-2 in my long-term cell culture experiment?
Given the potential for degradation, frequent media changes with fresh GNF-2 are recommended for long-term experiments. A common practice is to replace the culture medium containing fresh GNF-2 every 24 to 48 hours. This helps to maintain a more consistent effective concentration of the inhibitor throughout the experiment. However, the optimal replenishment schedule should be determined based on the stability of GNF-2 in your specific cell culture system and the duration of your experiment.
Q5: What are the known off-target effects of GNF-2?
While GNF-2 is known for its high selectivity for Bcr-Abl, some off-target effects have been reported.[2] These include the inhibition of osteoclastogenesis by suppressing NF-κB signaling and the induction of c-Fos and NFATc1.[2][6] GNF-2 has also been shown to have antiviral activity against Dengue virus replication through a mechanism independent of Abl kinase inhibition.[2] If you observe unexpected phenotypes in your experiments, it is crucial to perform control experiments to distinguish between on-target and potential off-target effects.
Troubleshooting Guides
Issue 1: Diminished or Inconsistent GNF-2 Activity in Long-Term Experiments
Possible Causes:
-
Chemical Instability: GNF-2 may be degrading in the cell culture medium at 37°C over time, leading to a decrease in its effective concentration.
-
Suboptimal Concentration: The initial concentration of GNF-2 may be too low to maintain inhibition over an extended period.
-
Development of Resistance: In long-term cultures, cell populations may develop resistance to GNF-2 through mutations in the Bcr-Abl kinase domain.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for diminished GNF-2 activity.
Issue 2: Unexpected Cellular Phenotype or Toxicity
Possible Causes:
-
Off-Target Effects: The observed phenotype may not be related to Bcr-Abl inhibition but rather to an off-target activity of GNF-2.
-
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve GNF-2 can be toxic to cells.
-
Compound Impurity: The GNF-2 compound may contain impurities that are causing the unexpected effects.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected phenotypes.
Data Presentation
Table 1: Reported IC₅₀ Values for GNF-2 in Various Cell Lines
| Cell Line | Target | Assay | IC₅₀ (nM) |
| Ba/F3.p210 | Bcr-Abl | Cell Proliferation | 138[1] |
| K562 | Bcr-Abl | Cell Proliferation | 273[1] |
| SUP-B15 | Bcr-Abl | Cell Proliferation | 268[1] |
| Ba/F3.p210 E255V | Mutant Bcr-Abl | Cell Proliferation | 268[1] |
| Ba/F3.p185 Y253H | Mutant Bcr-Abl | Cell Proliferation | 194[1] |
| Bcr-Abl | Bcr-Abl | Cellular Autophosphorylation | 267[1] |
Detailed Experimental Protocols
Protocol 1: Assessing the Stability of GNF-2 in Cell Culture Medium
Objective: To determine the stability of GNF-2 in your specific cell culture medium over time at 37°C.
Materials:
-
GNF-2
-
Anhydrous DMSO
-
Your complete cell culture medium (with and without serum)
-
Sterile microcentrifuge tubes
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare a stock solution of GNF-2 in anhydrous DMSO (e.g., 10 mM).
-
Prepare working solutions by diluting the GNF-2 stock solution into your complete cell culture medium (with and without serum, if applicable) to the final concentration used in your experiments.
-
Timepoint 0: Immediately after preparation, take an aliquot of each working solution, and store it at -80°C. This will serve as your baseline.
-
Incubate the remaining working solutions in a sterile, sealed container at 37°C in a 5% CO₂ incubator.
-
Collect samples at various time points (e.g., 0, 8, 24, 48, 72 hours) by taking aliquots and storing them at -80°C.
-
Analyze the concentration of intact GNF-2 in all samples using a validated HPLC or LC-MS/MS method.
-
Calculate the percentage of GNF-2 remaining at each time point relative to the time 0 sample.
Protocol 2: Western Blot for Bcr-Abl Signaling
Objective: To confirm the on-target activity of GNF-2 by measuring the phosphorylation of a downstream Bcr-Abl substrate, CrkL.
Materials:
-
Bcr-Abl positive cells (e.g., K562)
-
GNF-2
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-CrkL, anti-CrkL, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with GNF-2 at the desired concentrations for the appropriate duration. Include a vehicle control (DMSO).
-
Harvest and lyse the cells in lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Perform SDS-PAGE and Western blotting to separate and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the ratio of phosphorylated CrkL to total CrkL.
Protocol 3: Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of GNF-2 in your cell line.
Materials:
-
Your cell line of interest
-
GNF-2
-
96-well plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth.
-
Treat cells with a serial dilution of GNF-2 (e.g., 0.001 to 10 µM) and a vehicle control (DMSO).
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
Measure cell viability using your chosen reagent according to the manufacturer's instructions.
-
Calculate the percentage of viable cells relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Mandatory Visualization
Caption: Bcr-Abl signaling and the inhibitory action of GNF-2.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An Optimized Liquid Chromatography-Mass Spectrometry Method for Ganglioside Analysis in Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Frontiers | Direct LC-MS/MS Analysis of Extra- and Intracellular Glycerophosphoinositol in Model Cancer Cell Lines [frontiersin.org]
Technical Support Center: Optimizing GNF-2 Dosage for Minimal Toxicity In Vivo
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vivo dosage of GNF-2, a selective allosteric inhibitor of Bcr-Abl, to minimize toxicity while maintaining efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GNF-2?
GNF-2 is a highly selective, non-ATP competitive inhibitor of the Bcr-Abl fusion protein.[1][2] It functions as an allosteric inhibitor by binding to the myristoyl pocket of the Abl kinase domain.[3] This binding induces a conformational change that locks the kinase in an inactive state, thereby inhibiting its activity.[4] This unique mechanism allows GNF-2 to be effective against wild-type Bcr-Abl and some imatinib-resistant mutants.[4]
Q2: What are the known in vivo effective doses of GNF-2 and its analog GNF-5?
Direct in vivo toxicity studies for GNF-2 are not extensively published. However, a dose of 10 mg/kg administered intraperitoneally (i.p.) for 8 days was used in a mouse model of LPS-induced bone erosion without reported toxicity.[1]
For GNF-5, an analog with more favorable pharmacokinetic properties, several in vivo studies in mice have been conducted:
-
5 mg/kg intravenously (i.v.) or 20 mg/kg orally have been used to study its pharmacokinetic profile.[5]
-
50 or 100 mg/kg orally, twice daily for 7 days showed efficacy in vivo.[5]
-
A combination of 75 mg/kg of GNF-5 with nilotinib showed no significant toxicity and strong, sustained inhibition of Bcr-Abl signaling.[5]
-
For a strong single-agent response, it has been suggested that doses of at least 100 mg/kg twice daily might be necessary.[3]
Q3: What are the potential off-target effects of GNF-2?
While GNF-2 is highly selective for Bcr-Abl, some off-target activities have been reported, which could contribute to in vivo toxicity if not monitored. These include:
-
Inhibition of Osteoclastogenesis: GNF-2 can suppress the formation and activity of osteoclasts.[6]
-
Antiviral Activity: GNF-2 has been shown to inhibit Dengue virus replication.
It is crucial to include appropriate controls in your experiments to distinguish between on-target and off-target effects.
Q4: What are the signs of toxicity to monitor for during in vivo studies with GNF-2?
Researchers should monitor for general signs of toxicity in animal models, including:
-
Weight loss
-
Changes in appetite and water intake
-
Changes in fur color and texture
-
Fatigue or lethargy
-
Behavioral changes
-
Postural changes (e.g., camel-like back)
For more specific assessments, a complete blood count (CBC), serum biochemistry panel (for liver and kidney function), and histopathological analysis of major organs should be considered.
Troubleshooting Guide: Minimizing In Vivo Toxicity
This guide provides a systematic approach to troubleshoot and minimize toxicity when using GNF-2 in vivo.
Problem: Observed toxicity (e.g., weight loss, lethargy) in animals treated with GNF-2.
Step 1: Verify Compound Formulation and Administration.
-
Is the compound fully dissolved? GNF-2 is soluble in DMSO.[7] For in vivo administration, it is often prepared in a vehicle like CMC-Na or a mix of DMSO, PEG300, and Tween80.[2][8] Ensure the final solution is homogeneous and free of precipitation. It is recommended to prepare the working solution fresh on the day of use.[5]
-
Is the administration route appropriate? The route of administration can significantly impact toxicity. Oral gavage and intraperitoneal injection are common routes. Ensure proper technique to avoid stress and injury to the animals.
Step 2: Perform a Dose-Response Toxicity Study (Dose Escalation).
-
Have you established the Maximum Tolerated Dose (MTD)? If you are observing toxicity, the administered dose may be too high. It is critical to perform a dose-escalation study to determine the MTD in your specific animal model. Start with a low dose (e.g., based on in vitro IC50 values and previously reported in vivo effective doses) and gradually increase the dose in different cohorts of animals.
-
Monitor for clinical signs of toxicity at each dose level.
Step 3: Evaluate On-Target vs. Off-Target Effects.
-
Is the observed toxicity related to Bcr-Abl inhibition? In some cases, the therapeutic mechanism itself can lead to adverse effects.
-
Could off-target effects be the cause? As mentioned in the FAQs, GNF-2 has known off-target activities. Consider including rescue experiments or using a structurally different Bcr-Abl inhibitor as a control to investigate this possibility.
Step 4: Refine the Dosing Regimen.
-
Can the dosing frequency be adjusted? Instead of a single high daily dose, consider administering lower doses more frequently (e.g., twice daily) to maintain therapeutic levels while reducing peak concentration-related toxicity.
-
Is a combination therapy approach feasible? Combining a lower, non-toxic dose of GNF-2 with another agent (e.g., an ATP-competitive inhibitor like nilotinib) may enhance efficacy and allow for a reduction in the GNF-2 dose, thereby minimizing toxicity.[5]
Data Presentation
Table 1: In Vitro IC50 Values for GNF-2
| Cell Line | IC50 (nM) |
| Ba/F3.p210 | 138[1] |
| K562 | 273[1] |
| SUP-B15 | 268[1] |
| Ba/F3.p210E255V | 268[1] |
| Ba/F3.p185Y253H | 194[1] |
| Bcr-Abl (cellular autophosphorylation) | 267[1] |
Table 2: Reported In Vivo Dosages of GNF-2 and GNF-5 in Mice
| Compound | Dosage | Route | Study Context | Observed Toxicity |
| GNF-2 | 10 mg/kg for 8 days | i.p. | Efficacy (LPS-induced bone erosion) | Not reported[1] |
| GNF-5 | 5 mg/kg | i.v. | Pharmacokinetics | Not reported[5] |
| GNF-5 | 20 mg/kg | Oral | Pharmacokinetics | Not reported[5] |
| GNF-5 | 50 or 100 mg/kg, twice daily for 7 days | Oral | Efficacy | Not reported[5] |
| GNF-5 | 75 mg/kg (in combination with nilotinib) | Not specified | Efficacy | No significant toxicity[5] |
| GNF-5 | 100 mg/kg, twice daily | Not specified | Efficacy (suggested for strong single-agent response) | Not specified[3] |
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study for GNF-2
-
Animal Model: Select a suitable rodent model (e.g., mice or rats).
-
Dose Selection: Based on in vitro data and literature, select a starting dose and a range of escalating doses. For GNF-2, a starting dose of 5-10 mg/kg could be considered.
-
Dosing: Administer GNF-2 via the intended experimental route (e.g., oral gavage, i.p. injection) daily for a predetermined period (e.g., 7-14 days). Include a vehicle control group.
-
Monitoring:
-
Record body weight and clinical observations (activity, posture, grooming) daily.
-
At the end of the study, collect blood for complete blood count (CBC) and serum biochemistry analysis (liver and kidney function markers).
-
Perform a gross necropsy and collect major organs (liver, kidney, spleen, heart, lungs) for histopathological examination.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss) or any mortality.
Protocol 2: Preparation of GNF-2 for In Vivo Administration
This is an example protocol and may require optimization.
-
Stock Solution: Prepare a concentrated stock solution of GNF-2 in 100% DMSO.
-
Working Solution (for oral gavage):
-
To a suitable volume of the DMSO stock solution, add PEG300 and mix thoroughly.
-
Add Tween 80 to the mixture and mix until clear.
-
Finally, add ddH₂O to reach the final desired concentration and volume.
-
A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
-
Working Solution (for i.p. injection):
-
Prepare a suspension of GNF-2 in a vehicle such as 0.5% or 1% carboxymethylcellulose (CMC) in saline.
-
-
Administration: Ensure the solution is well-mixed before each administration. Prepare fresh daily.
Mandatory Visualizations
Caption: GNF-2 signaling pathway inhibition.
Caption: Experimental workflow for in vivo MTD study.
Caption: Troubleshooting logic for GNF-2 in vivo toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Probe GNF-5 | Chemical Probes Portal [chemicalprobes.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The tyrosine kinase inhibitor GNF-2 suppresses osteoclast formation and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GNF-2 - LKT Labs [lktlabs.com]
- 8. selleckchem.com [selleckchem.com]
why is my GNF-2 not inhibiting Bcr-Abl phosphorylation
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments involving the allosteric Bcr-Abl inhibitor, GNF-2. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues and ensure the successful design and interpretation of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GNF-2?
GNF-2 is a highly selective, non-ATP competitive inhibitor of the Bcr-Abl fusion protein.[1][2] It functions as an allosteric inhibitor by binding to the myristoyl pocket of the Abl kinase domain, a site distinct from the ATP-binding cleft.[2][3][4][5] This binding event induces a conformational change that locks the Bcr-Abl protein into an inactive state, thereby inhibiting its kinase activity and downstream signaling.[5][6]
Q2: Why is my GNF-2 not inhibiting Bcr-Abl phosphorylation?
There are several potential reasons why GNF-2 may not be inhibiting Bcr-Abl phosphorylation in your experiment. These can be broadly categorized into issues with the compound, the experimental setup, or the biological system. Refer to the troubleshooting guide below for a step-by-step approach to identifying the problem.
Q3: Does the T315I "gatekeeper" mutation confer resistance to GNF-2?
No, the T315I mutation, a common cause of resistance to ATP-competitive inhibitors like imatinib, does not directly confer resistance to GNF-2.[5] This is because the T315I mutation is located in the ATP-binding pocket and does not affect the myristoyl pocket where GNF-2 binds.[3][5] However, GNF-2 alone shows limited activity against the T315I mutant.[4][7] A combination of GNF-2 with an ATP-competitive inhibitor has been shown to be effective against Bcr-Abl T315I.[3][4][8]
Q4: Are there known resistance mutations to GNF-2?
Yes, several mutations in the Bcr-Abl kinase domain have been identified that confer resistance to GNF-2. These mutations are typically located in or near the myristoyl binding pocket, directly interfering with GNF-2 binding.[3][5] Some of the documented resistance mutations include C464Y, P465S, and E505K.[5][8]
Q5: What are the typical working concentrations for GNF-2 in cell-based assays?
The effective concentration of GNF-2 can vary depending on the cell line and the specific experimental endpoint.[2][9] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell system. However, published IC50 values can provide a starting point.[2]
Troubleshooting Guides
Issue: GNF-2 is not inhibiting Bcr-Abl phosphorylation.
This guide provides a step-by-step approach to troubleshoot the lack of GNF-2 activity in your experiments.
Caption: A logical workflow for troubleshooting the lack of GNF-2 activity.
Quantitative Data Summary
The inhibitory activity of GNF-2 has been quantified across various cell lines and assays. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.
| Target/Cell Line | Assay Type | IC50 (nM) |
| Bcr-Abl (cellular autophosphorylation) | Cellular Assay | 267[1][10] |
| Ba/F3.p210 | Cell Proliferation | 138[1] |
| K562 (Bcr-Abl positive) | Cell Proliferation | 273[1][10] |
| SUP-B15 (Bcr-Abl positive) | Cell Proliferation | 268[1][10] |
| Ba/F3.p210 E255V (mutant Bcr-Abl) | Cell Proliferation | 268[1][10] |
| Ba/F3.p185 Y253H (mutant Bcr-Abl) | Cell Proliferation | 194[1][10] |
Note: IC50 values can vary depending on specific experimental conditions and cell lines.
Detailed Experimental Protocols
1. Western Blot for Bcr-Abl Phosphorylation
This protocol is to confirm the on-target activity of GNF-2 by measuring the phosphorylation of Bcr-Abl and its downstream substrate, STAT5.
-
Cell Treatment: Plate Bcr-Abl positive cells (e.g., K562) and allow them to adhere or reach a suitable density. Treat cells with varying concentrations of GNF-2 (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 90 minutes to 4 hours.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Bcr-Abl (e.g., pTyr245), total Bcr-Abl, phospho-STAT5 (e.g., pTyr694), total STAT5, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caption: Experimental workflow for Western Blot analysis of Bcr-Abl phosphorylation.
2. Cell Viability Assay (MTT Assay)
This protocol is to determine the IC50 of GNF-2 in a specific cell line.[10]
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Treatment: Treat the cells with a serial dilution of GNF-2 (e.g., 0.005 to 10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator.[1][10]
-
Viability Assessment: Add MTT solution to each well and incubate for an additional 2-4 hours. Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.
-
Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway and Mechanism of Action Diagrams
Caption: Bcr-Abl signaling pathway and the inhibitory action of GNF-2.
Caption: Mechanism of GNF-2 allosteric inhibition of Bcr-Abl.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Ins and Outs of Bcr-Abl Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bcr-Abl Allosteric Inhibitors: Where We Are and Where We Are Going to - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming Bcr-Abl T315I mutation by combination of GNF-2 and ATP competitors in an Abl-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
Technical Support Center: GNF-2 Stability and Metabolism in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, degradation, and metabolism of GNF-2 in cell culture media. Adherence to proper handling and experimental protocols is crucial for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for GNF-2?
A1: For long-term storage, solid GNF-2 is stable for at least four years at -20°C.[1] For routine use, it can be kept at ambient temperature.[1] Stock solutions prepared in anhydrous DMSO can be stored for up to one year at -80°C or for one month at -20°C.[1][2] To maintain the integrity of the compound, it is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Q2: What is the solubility of GNF-2?
A2: GNF-2 is soluble in DMSO at concentrations up to 74-75 mg/mL.[1][2] However, it is insoluble in water and ethanol.[1][2] When preparing stock solutions, ensure the compound is fully dissolved. Gentle warming or sonication can aid dissolution. For cell-based assays, the final DMSO concentration in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[3]
Q3: What is the known stability of GNF-2 in aqueous solutions or cell culture media?
Q4: What are the known downstream signaling pathways affected by GNF-2?
A4: GNF-2 is a selective allosteric inhibitor of the Bcr-Abl tyrosine kinase.[5][6] By binding to the myristate-binding pocket of the Abl kinase domain, GNF-2 locks the kinase in an inactive conformation.[6] This inhibits the autophosphorylation of Bcr-Abl and the activation of its downstream signaling pathways, which are crucial for the proliferation and survival of Bcr-Abl-positive cells. Key downstream pathways include the RAS/RAF/MEK/ERK pathway, the PI3K/AKT pathway, and the JAK/STAT pathway, particularly the phosphorylation of STAT5.[7][8][9] GNF-2 has been shown to significantly decrease the levels of phospho-STAT5 in cells.[2][10]
Q5: Are there any known off-target effects of GNF-2?
A5: While GNF-2 is highly selective for Bcr-Abl, some off-target effects have been reported.[5] These include the inhibition of osteoclastogenesis by suppressing NF-κB signaling and the induction of c-Fos and NFATc1.[5] GNF-2 has also demonstrated antiviral activity against Dengue virus, which is independent of Abl kinase inhibition.[5] Researchers should consider these potential off-target effects when interpreting experimental results.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected GNF-2 activity in cell-based assays.
This is a common issue that can arise from multiple factors related to compound stability and experimental setup.
| Possible Cause | Suggested Solution |
| GNF-2 Degradation in Media | The compound may be unstable in the aqueous environment of the cell culture medium at 37°C.[4] Action: Perform a stability study of GNF-2 in your specific cell culture medium using the HPLC-MS protocol provided below to determine its half-life. |
| Compound Adsorption | GNF-2 may adsorb to plasticware (e.g., plates, pipette tips), reducing the effective concentration in the media. Action: Use low-protein-binding plasticware. Include a control group without cells to assess binding to the plate.[4] |
| Serum Protein Binding | Components in fetal bovine serum (FBS) can bind to GNF-2, reducing its free concentration and availability to cells. Action: Test the stability and activity of GNF-2 in media with and without serum.[4] If possible, reduce the serum concentration during treatment, ensuring the cells remain viable.[3] |
| Incorrect Compound Handling | Repeated freeze-thaw cycles of stock solutions or improper storage can lead to compound degradation.[1] Action: Aliquot stock solutions into single-use volumes and store them at -80°C for long-term use.[1] Prepare fresh dilutions in culture medium for each experiment.[3] |
| Cell Line Specificity | The expression level of the Bcr-Abl target can vary between cell lines, affecting the observed IC50. Action: Confirm the expression of Bcr-Abl in your cell line. Perform a dose-response experiment to determine the optimal concentration for your specific cells.[3] |
Issue 2: High variability between experimental replicates.
| Possible Cause | Suggested Solution |
| Inconsistent Sample Handling | Variations in incubation times, sample collection, and processing can introduce significant variability. Action: Ensure precise and consistent timing for all experimental steps. Standardize all sample handling procedures.[4] |
| Incomplete Solubilization | If GNF-2 is not fully dissolved in the stock solution or working solutions, the actual concentration will vary between wells. Action: Ensure complete dissolution of GNF-2 in high-quality, anhydrous DMSO.[1] Visually inspect for any precipitates. |
| Analytical Method Variability | Issues with the analytical method used for quantification (e.g., HPLC-MS) can contribute to variability. Action: Validate the analytical method for linearity, precision, and accuracy.[4] |
Experimental Protocols
Protocol 1: Determining the Stability of GNF-2 in Cell Culture Media by HPLC-MS
This protocol provides a framework for assessing the stability of GNF-2 in a specific cell culture medium over time.
Materials:
-
GNF-2
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without 10% FBS
-
24-well tissue culture plates (low-protein-binding recommended)
-
Humidified incubator (37°C, 5% CO₂)
-
Acetonitrile (B52724) (HPLC grade)
-
Internal standard (a stable compound with similar properties to GNF-2)
-
HPLC-MS system with a C18 reverse-phase column
Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of GNF-2 in anhydrous DMSO.
-
Prepare working solutions of GNF-2 by diluting the stock solution in the desired cell culture medium (with and without 10% FBS) to a final concentration of 10 µM.
-
-
Experimental Setup:
-
In a 24-well plate, add 1 mL of the 10 µM GNF-2 working solution to triplicate wells for each condition (media type, with/without serum).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
Collect 100 µL aliquots from each well at designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The 0-hour time point should be collected immediately after adding the working solution.
-
-
Sample Preparation for Analysis:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing a known concentration of the internal standard. This will precipitate proteins and extract GNF-2.
-
Vortex the samples for 30 seconds and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC-MS Analysis:
-
Analyze the samples using a validated HPLC-MS method to quantify the amount of GNF-2 remaining at each time point.
-
Calculate the percentage of GNF-2 remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of GNF-2 remaining versus time to determine the degradation kinetics and half-life (t₁/₂) of GNF-2 in the specific medium.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
GNF-2 Technical Support Center: Troubleshooting Resistance Mechanisms
Welcome to the GNF-2 Technical Support Center. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding potential resistance mechanisms to the allosteric Bcr-Abl inhibitor, GNF-2.
Frequently Asked Questions (FAQs)
Q1: What is the precise mechanism of action for GNF-2?
GNF-2 is a highly selective, non-ATP competitive inhibitor of the Bcr-Abl tyrosine kinase.[1][2] Unlike traditional tyrosine kinase inhibitors (TKIs) that target the ATP-binding site, GNF-2 functions as an allosteric inhibitor.[2][3] It binds specifically to the myristoyl pocket located in the C-terminal lobe of the Abl kinase domain.[3][4][5] This binding event induces a conformational change in the Bcr-Abl protein, locking the kinase in an inactive state and thereby inhibiting its downstream signaling.[3][5]
Q2: What are the primary mechanisms of acquired resistance to GNF-2?
The predominant mechanism of resistance to GNF-2 involves the acquisition of point mutations within or near the myristoyl binding pocket of the Bcr-Abl kinase domain.[3][4] These mutations directly interfere with the binding of GNF-2, preventing the inhibitor from locking the kinase in its inactive conformation.[3][4] Another potential, though less direct, mechanism is the increased activity of drug efflux pumps, such as ABCG2, which can actively transport GNF-2 out of the cell, reducing its intracellular concentration.[3]
Q3: Does the T315I "gatekeeper" mutation confer resistance to GNF-2?
No, the T315I mutation, a common cause of resistance to ATP-competitive inhibitors like imatinib, does not directly confer resistance to GNF-2.[3] The T315I mutation is located within the ATP-binding pocket and does not affect the myristoyl pocket where GNF-2 binds.[3] However, studies have shown that GNF-2 as a single agent is not effective against Bcr-Abl carrying the T315I mutation.[6][7][8] Efficacy against the T315I mutant can be achieved by combining GNF-2 or its analogs with an ATP-competitive inhibitor.[3]
Q4: How can resistance to GNF-2 be overcome or prevented?
A highly effective strategy is the use of combination therapy.[3] Combining an allosteric inhibitor like GNF-2 (or its analog, GNF-5) with an ATP-competitive inhibitor (e.g., nilotinib (B1678881) or imatinib) can suppress the emergence of resistance mutations.[3][4] This dual-targeting approach can effectively inhibit Bcr-Abl variants that are resistant to single-agent treatment.[3][4] For instance, the combination of GNF-5 and nilotinib has demonstrated efficacy against the recalcitrant T315I Bcr-Abl mutant in preclinical models.[4] If resistance is mediated by drug efflux, co-administration with an efflux pump inhibitor may restore sensitivity.[3]
Q5: My cells are exhibiting unexpected phenotypes that do not align with Bcr-Abl inhibition. Could this be an off-target effect of GNF-2?
While GNF-2 is known for its high selectivity, off-target effects are possible with any small molecule inhibitor.[2] Known off-target activities of GNF-2 include the suppression of osteoclast formation and activity, and inhibition of Dengue virus replication through a mechanism independent of Abl kinase.[2][9] It has also been shown to have anti-inflammatory properties by attenuating the activation of glia.[10] If you observe unexpected phenotypes, it is crucial to perform rigorous control experiments to distinguish between on-target and potential off-target effects.[2]
Troubleshooting Guides
Issue 1: Decreased or complete loss of GNF-2 efficacy in a Bcr-Abl positive cell line.
| Possible Cause | Troubleshooting Steps |
| Emergence of resistance mutations in the myristoyl binding pocket. | 1. Sequence the Bcr-Abl Kinase Domain: Isolate resistant clones and perform Sanger or next-generation sequencing to identify mutations. Key resistance mutations to look for include C464Y, P465S, and E505K.[3][4] 2. Switch to Combination Therapy: Treat cells with a combination of GNF-2 and an ATP-site inhibitor (e.g., imatinib, nilotinib) to overcome resistance.[4] |
| Increased expression of drug efflux pumps (e.g., ABCG2). | 1. Co-administer Efflux Pump Inhibitor: Perform cell viability assays with GNF-2 in the presence and absence of a known efflux pump inhibitor. A restoration of GNF-2's inhibitory effect would indicate the involvement of efflux pumps.[3] |
| Compound Degradation. | 1. Verify Compound Integrity: Ensure GNF-2 stock solutions have been stored correctly (protected from light, appropriate temperature) and have not undergone multiple freeze-thaw cycles.[11] 2. Use Freshly Prepared Solutions: Prepare fresh dilutions from a validated stock for each experiment. |
Issue 2: GNF-2 is effective in biochemical assays but shows poor activity in cellular assays.
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability. | 1. Use a More Permeable Analog: Consider using GNF-5, an analog of GNF-2 with improved pharmacokinetic properties.[3][4] 2. Increase Incubation Time: Extend the treatment duration to allow for sufficient intracellular accumulation, if compatible with your cell line's health. |
| High Intrinsic Activity of Drug Efflux Pumps. | 1. Test with an Efflux Pump Inhibitor: As described in Issue 1, co-incubate cells with GNF-2 and an efflux pump inhibitor to see if the inhibitory effect is restored.[3] |
| Incorrect Assay Conditions. | 1. Optimize Cell Seeding Density: Ensure cells are in a logarithmic growth phase throughout the experiment. 2. Confirm On-Target Effect: Use Western blotting to verify that GNF-2 is inhibiting the phosphorylation of Bcr-Abl and its downstream targets (e.g., STAT5) in your cellular system.[2] |
Quantitative Data Summary
Table 1: GNF-2 IC50 Values in Bcr-Abl Positive Cell Lines
| Target / Cell Line | Assay Type | IC50 (nM) | Reference |
| Ba/F3.p210 | Cell Proliferation | 138 | [1][5] |
| K562 | Cell Proliferation | 273 | [1][5] |
| SUP-B15 | Cell Proliferation | 268 | [1][5] |
| Bcr-Abl Autophosphorylation | Cellular Assay | 267 | [1][5] |
| Ba/F3.p210 E255V (Imatinib-Resistant) | Cell Proliferation | 268 | [5] |
| Ba/F3.p185 Y253H (Imatinib-Resistant) | Cell Proliferation | 194 | [1] |
Table 2: Impact of Resistance Mutations on GNF-2 IC50
| Bcr-Abl Mutant | Fold Increase in IC50 vs. Wild-Type | Reference |
| Various Myristoyl Pocket Mutants | 5 to 50-fold | [4] |
| C464Y | >50-fold (complete resistance up to 10 µM) | [4] |
| P465S | >50-fold (complete resistance up to 10 µM) | [4] |
| E505K | >50-fold (complete resistance up to 10 µM) | [4] |
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Overcoming Bcr-Abl T315I mutation by combination of GNF-2 and ATP competitors in an Abl-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Overcoming Bcr-Abl T315I mutation by combination of GNF-2 and ATP competitors in an Abl-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The tyrosine kinase inhibitor GNF-2 suppresses osteoclast formation and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Bcr-Abl Inhibitor GNF-2 Attenuates Inflammatory Activation of Glia and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing GNF-2 Potency Through Chemical Modification
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with the allosteric Bcr-Abl inhibitor, GNF-2. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research and development efforts aimed at enhancing the potency of GNF-2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GNF-2?
A1: GNF-2 is a highly selective, non-ATP competitive inhibitor of the Bcr-Abl fusion protein.[1][2] It functions as an allosteric inhibitor by binding to the myristoyl pocket of the Abl kinase domain.[2][3] This binding event induces a conformational change that locks the kinase in an inactive state, thereby inhibiting its activity.[4][5] This mechanism is distinct from ATP-competitive inhibitors like imatinib (B729).[4][5]
Q2: What are the typical IC50 values observed for GNF-2?
A2: The half-maximal inhibitory concentration (IC50) of GNF-2 varies depending on the cell line and the specific Bcr-Abl construct being tested. For instance, the IC50 for Ba/F3 cells expressing the p210 Bcr-Abl is approximately 138 nM.[1][6] In other Bcr-Abl-positive cell lines, such as K562 and SUP-B15, the IC50 values are around 273 nM and 268 nM, respectively.[1][7]
Q3: My cells are developing resistance to GNF-2. What are the known resistance mutations?
A3: Resistance to GNF-2 in Bcr-Abl is often associated with mutations within or near the myristoyl binding pocket, which can directly interfere with drug binding.[5][8] Commonly observed resistance mutations include C464Y, P465S, and E505K.[5] Notably, the T315I "gatekeeper" mutation, which confers resistance to many ATP-competitive inhibitors, does not confer resistance to GNF-2.[5]
Q4: Are there chemical modifications of GNF-2 that have shown improved potency or properties?
A4: Yes, GNF-5 is a well-documented analog of GNF-2. It is the N-hydroxyethyl carboxamide analog and exhibits similar cellular Bcr-Abl inhibitory activity but possesses more favorable pharmacokinetic properties.[3] The development of analogs like GNF-5 and the clinically approved allosteric inhibitor asciminib (B605619) (ABL001) highlights the potential for improving the therapeutic profile of myristoyl pocket binders.[4]
Q5: How can the emergence of GNF-2 resistance be overcome or suppressed?
A5: A promising strategy to combat resistance is the combination of an allosteric inhibitor like GNF-2 or its analogs with an ATP-competitive inhibitor such as imatinib or nilotinib.[3][5] This dual-targeting approach can suppress the emergence of resistant clones and has shown efficacy against Bcr-Abl mutants resistant to single-agent therapy.[3] For example, combining GNF-2 with imatinib has been shown to reduce the number of resistant clones by at least 90%.[3][7]
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibitory Activity Observed with GNF-2
| Possible Cause | Troubleshooting Step |
| Compound Integrity | Ensure the GNF-2 you are using is of high purity. Verify the certificate of analysis from your supplier. For stock solutions, store at -20°C or -80°C and avoid repeated freeze-thaw cycles by preparing single-use aliquots.[6] |
| Incorrect Concentration | The optimal concentration of GNF-2 is cell-line dependent. Perform a dose-response experiment to determine the IC50 in your specific experimental system. Published IC50 values can serve as a starting point.[6] |
| Solubility Issues | GNF-2 is soluble in DMSO.[6] Ensure the compound is fully dissolved in the stock solution. When preparing working dilutions, keep the final DMSO concentration low (typically below 0.5%) to prevent solvent-induced toxicity.[6] |
| Cell Line Viability | Confirm that your cell line expresses the Bcr-Abl fusion protein, as GNF-2 is highly selective.[6][7] Also, ensure cells are in the logarithmic growth phase during the experiment. |
| Assay-Specific Problems | For cell viability assays, optimize cell seeding density. For western blotting, ensure the use of appropriate positive and negative controls and that antibodies are validated for the target proteins. |
Issue 2: Suspected Off-Target Effects
| Possible Cause | Troubleshooting Step |
| Phenotype not consistent with Bcr-Abl inhibition | While GNF-2 is highly selective, off-target effects can occur.[2] GNF-2 has been reported to inhibit osteoclastogenesis.[9] To confirm on-target activity, perform a rescue experiment by expressing a constitutively active downstream effector of Bcr-Abl. |
| Cellular Toxicity at High Concentrations | High concentrations of any small molecule can lead to non-specific toxicity. Determine the IC50 and use concentrations around this value for your experiments. Include a control with a structurally similar but inactive analog if available. |
| Differential Response Across Cell Lines | The cellular context can influence the effects of a compound. Test GNF-2 in a panel of Bcr-Abl positive and negative cell lines to distinguish between on-target and off-target effects. |
Quantitative Data Summary
Table 1: IC50 Values of GNF-2 in Various Bcr-Abl Positive Cell Lines
| Cell Line | Bcr-Abl Variant | IC50 (nM) | Reference |
| Ba/F3.p210 | Wild-type | 138 | [1] |
| K562 | Wild-type | 273 | [1][7] |
| SUP-B15 | Wild-type | 268 | [1][7] |
| Ba/F3.p210E255V | Mutant | 268 | [1][7] |
| Ba/F3.p185Y253H | Mutant | 194 | [1][7] |
Experimental Protocols
1. Bcr-Abl Kinase Activity Assay (In Vitro)
This protocol measures the direct inhibitory effect of a compound on the enzymatic activity of the Bcr-Abl kinase.
-
Materials:
-
Recombinant Bcr-Abl protein
-
Kinase Buffer (e.g., 20 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
Peptide substrate (e.g., Abltide)
-
[γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds (GNF-2 and analogs) dissolved in DMSO
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant Bcr-Abl protein, and the peptide substrate.
-
Add serial dilutions of the test compound or DMSO (vehicle control) to the reaction mixture.
-
Pre-incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using the radiometric method).
-
Incubate for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).
-
Quantify the phosphorylation of the substrate using a phosphorimager or by measuring luminescence according to the ADP-Glo™ kit instructions.
-
Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.
-
2. Cell Viability Assay (MTT Assay)
This protocol determines the effect of GNF-2 on the proliferation of Bcr-Abl dependent cells.
-
Materials:
-
Bcr-Abl positive cell line (e.g., K562)
-
Complete culture medium
-
GNF-2 stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere or stabilize for 24 hours.
-
Treat cells with a serial dilution of GNF-2 (e.g., 0.005 to 10 µM) and a vehicle control (DMSO).
-
Incubate for 48-72 hours at 37°C in a humidified incubator.[2]
-
Add MTT solution to each well and incubate for an additional 2-4 hours.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and plot a dose-response curve to determine the IC50 value.
-
3. Western Blot for Bcr-Abl Signaling
This protocol is used to quantify the inhibition of Bcr-Abl kinase activity within cells by measuring the phosphorylation of its downstream substrates.
-
Materials:
-
Bcr-Abl positive cells
-
GNF-2
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Bcr-Abl, anti-Bcr-Abl, anti-phospho-STAT5, anti-STAT5)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Treat cells with various concentrations of GNF-2 for a specified time (e.g., 2-4 hours).
-
Harvest and lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates (e.g., using a BCA assay).
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an ECL substrate and an imaging system.
-
Visualizations
Caption: Bcr-Abl signaling pathway and the inhibitory action of GNF-2.
Caption: Experimental workflow for improving GNF-2 potency.
Caption: Troubleshooting workflow for lack of GNF-2 activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. ashpublications.org [ashpublications.org]
- 9. The tyrosine kinase inhibitor GNF-2 suppresses osteoclast formation and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting the hook effect in GNF-2-deg experiments
Welcome to the technical support center for GNF-2-deg (degrader) experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges. GNF-2-based degraders, such as Proteolysis Targeting Chimeras (PROTACs), are powerful tools for inducing the degradation of specific target proteins.[1][2] However, the quantitative assays used to measure protein degradation can sometimes produce unexpected results. One of the most common issues is the "hook effect," a phenomenon that can lead to a significant underestimation of protein levels.[3]
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" and why does it happen in my protein degradation quantification assays?
A: The hook effect, also known as the prozone effect, is an artifact that can occur in "sandwich" immunoassays like ELISA when the concentration of the target analyte (the protein you are measuring) is excessively high.[3] Instead of producing a high signal, these overly concentrated samples yield a paradoxically low signal.
This occurs because the high concentration of the target protein saturates both the capture antibodies (coated on the assay plate) and the detection antibodies (used for signal generation) simultaneously.[4] This prevents the formation of the essential "sandwich" complex (Capture Ab-Protein-Detection Ab), leading to reduced signal and an inaccurate, falsely low measurement of your protein. In the context of a this compound experiment, this can misleadingly suggest that high concentrations of the degrader are less effective at degrading the target protein than lower concentrations.[5]
Q2: What are the common signs of a hook effect in my this compound experiment results?
A: The primary symptom of a hook effect in a dose-response experiment is a "bell-shaped" or "U-shaped" curve for protein levels. As you increase the concentration of the GNF-2 degrader, you expect to see a corresponding decrease in the target protein's signal. However, if a hook effect is occurring at your control (zero-degrader) or very low-degrader concentrations, you might observe:
-
An unexpectedly low signal for the undiluted, untreated (0 µM degrader) sample.
-
An apparent increase in protein levels as the degrader concentration initially rises, before the expected degradation profile appears.
-
High variability and poor reproducibility in replicates for samples with high protein content.
-
Results where the calculated protein concentration is lower than what you would expect based on other methods like Western Blot.
Q3: I suspect my assay is affected by the hook effect. How can I confirm this?
A: The most reliable way to confirm a suspected hook effect is to perform a serial dilution of the problematic sample.[6][7] Take the cell lysate that is giving a suspicious reading (e.g., the untreated control) and create a series of dilutions (e.g., 1:2, 1:4, 1:8, 1:16) using the same buffer you use for your assay. Then, re-run the assay on these diluted samples.
If the hook effect is present, you will observe that the signal increases with dilution, up to a certain point. The calculated concentration (after correcting for the dilution factor) from the diluted samples will be significantly higher and more consistent than the result from the undiluted sample. This confirms that the initial measurement was erroneous due to an excessively high analyte concentration.[8]
Visualizing the Mechanisms
GNF-2 Degrader (PROTAC) Mechanism of Action
Caption: Mechanism of GNF-2 based targeted protein degradation.
The Hook Effect in a Sandwich ELISA
Caption: Comparison of optimal vs. high analyte concentrations in ELISA.
Troubleshooting Guide: Step-by-Step Workflow
If you observe a U-shaped dose-response curve or unexpectedly low degradation at high degrader concentrations, follow this workflow to diagnose and resolve a potential hook effect.
Caption: Workflow for identifying and resolving the hook effect.
Data Presentation Examples
Clear data organization is crucial for identifying the hook effect.
Table 1: Hypothetical this compound Dose-Response Data Exhibiting a Hook Effect
| This compound (µM) | Raw Assay Signal (OD) | Apparent Protein Level (ng/mL) | Observation |
| 0 (Undiluted) | 0.85 | 150 | Suspiciously low for control |
| 0.01 | 1.20 | 250 | Apparent increase in protein |
| 0.1 | 1.95 | 600 | Peak protein level |
| 1.0 | 1.50 | 400 | Degradation begins |
| 10.0 | 0.60 | 100 | Expected degradation |
| 100.0 | 0.20 | 20 | Strong degradation |
Table 2: Serial Dilution Results for the 0 µM this compound Sample
| Dilution Factor | Raw Assay Signal (OD) | Corrected Protein Level (ng/mL) | Conclusion |
| Undiluted (1x) | 0.85 | 150 | Hook Effect present |
| 2x | 1.60 | 450 | Signal increases |
| 4x | 2.50 | 1000 | Signal continues to increase |
| 8x | 2.80 | 1250 | Signal plateaus; optimal dilution |
| 16x | 1.80 | 1150 | Signal decreases; sample too dilute |
Key Experimental Protocol
Protocol: Confirming and Mitigating the Hook Effect via Serial Dilution
This protocol outlines the steps to test a single concentrated cell lysate sample (e.g., an untreated control) to determine the optimal dilution for your quantitative assay.
1. Materials:
-
Concentrated cell lysate sample suspected of causing a hook effect.
-
Assay-specific dilution buffer (e.g., the same buffer used for preparing standards).
-
Calibrated pipettes and sterile tips.
-
Microcentrifuge tubes or a 96-well dilution plate.[9]
2. Procedure:
-
Labeling: Label a series of microcentrifuge tubes for your dilution series (e.g., 2x, 4x, 8x, 16x, 32x).
-
Prepare First Dilution (2x): Add 50 µL of dilution buffer to the "2x" tube. Add 50 µL of your concentrated cell lysate to this tube. Mix thoroughly by gentle pipetting or brief vortexing. This creates a 1:2 dilution.[9]
-
Prepare Subsequent Dilutions:
-
Add 50 µL of dilution buffer to the remaining labeled tubes (4x, 8x, 16x, 32x).
-
Transfer 50 µL from the "2x" tube into the "4x" tube. Mix thoroughly.
-
Transfer 50 µL from the "4x" tube into the "8x" tube. Mix thoroughly.
-
Continue this process until you have completed the series. Use a fresh pipette tip for each transfer.[9]
-
-
Assay Measurement: Run your standard immunoassay (e.g., ELISA) including the following samples:
-
Your standard curve.
-
The original, undiluted (1x) lysate.
-
Each of the prepared dilutions (2x, 4x, 8x, etc.).
-
-
Data Analysis:
-
Calculate the protein concentration for each dilution based on the standard curve.
-
Create a "Corrected Protein Level" by multiplying the calculated concentration by its corresponding dilution factor (e.g., concentration of the 8x sample * 8).
-
Compare the "Corrected Protein Level" across the dilution series (as shown in Table 2).
-
Identify the dilution factor where the corrected protein level is highest and plateaus. This is the minimum optimal dilution to use for this sample type in future experiments to avoid the hook effect.
-
References
- 1. mdpi.com [mdpi.com]
- 2. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the Hook Effect in a One-Step Sandwich ELISA | Chondrex, [chondrex.com]
- 4. researchgate.net [researchgate.net]
- 5. The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00339B [pubs.rsc.org]
- 6. Clinical utility of serial serum dilutions for HLA antibody interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitigating the hook effect in lateral flow sandwich immunoassays using real-time reaction kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Dilution protocols for detection of hook effects/prozone phenomenon. | Semantic Scholar [semanticscholar.org]
- 9. bpsbioscience.com [bpsbioscience.com]
Validation & Comparative
GNF-2 vs. GNF-5: A Comparative Guide to Allosteric Bcr-Abl Inhibition
For researchers and drug development professionals navigating the landscape of Chronic Myeloid Leukemia (CML) therapeutics, understanding the nuances of targeted inhibitors is paramount. This guide provides a detailed, data-driven comparison of two pivotal allosteric inhibitors of the Bcr-Abl oncoprotein: GNF-2 and its analog, GNF-5. By binding to the myristoyl pocket of the Abl kinase domain, these compounds induce a conformational change that locks the kinase in an inactive state, offering a distinct mechanism from traditional ATP-competitive inhibitors.[1][2][3]
Mechanism of Action: Allosteric Inhibition of Bcr-Abl
Both GNF-2 and GNF-5 are non-ATP-competitive inhibitors that bind to the myristate-binding pocket in the C-terminal lobe of the Abl kinase domain.[1][2][4] This binding event mimics the natural autoinhibitory mechanism of the native c-Abl protein, which is disrupted in the Bcr-Abl fusion. By stabilizing an inactive conformation, these allosteric inhibitors prevent the kinase from phosphorylating its downstream substrates, thereby blocking the signaling cascade that drives CML cell proliferation and survival.[3] GNF-5 is an analog of GNF-2, modified with an N-hydroxyethyl carboxamide group, which confers a longer half-life and improved pharmacokinetic properties.[5][6]
Comparative Efficacy: In Vitro Inhibition Data
The following tables summarize the half-maximal inhibitory concentrations (IC50) and effective concentrations (EC50) of GNF-2 and GNF-5 against various Bcr-Abl-positive cell lines, including those with mutations conferring resistance to ATP-competitive inhibitors.
Table 1: GNF-2 Inhibitory Activity
| Cell Line/Target | Mutant Status | IC50 / EC50 (nM) | Reference |
| Ba/F3.p210 | Wild-type | 138 | [7] |
| K562 | Wild-type | 273 | [4][7] |
| SUP-B15 | Wild-type | 268 | [4][7] |
| Bcr-Abl Cellular Phosphorylation | Wild-type | 267 | [4][7] |
| Ba/F3.p210E255V | Imatinib-resistant | 268 | [4][7] |
| Ba/F3.p185Y253H | Imatinib-resistant | 194 | [4] |
Table 2: GNF-5 Inhibitory Activity
| Cell Line/Target | Mutant Status | IC50 / EC50 (nM) | Reference |
| Wild-type Abl (biochemical) | Wild-type | 220 | [5][6][8][9] |
| Ba/F3.p210 | Wild-type | 430 (EC50) | [8] |
| Ba/F3.p210E255K | Imatinib-resistant | 580 (EC50) | [8] |
| Ba/F3.p210E255V | Imatinib-resistant | 380 | [6] |
| Ba/F3.p210T315I | Imatinib-resistant | 5000 | [6] |
| K562, KU812, KCL22 | Wild-type | ~1000 | [10] |
Synergistic Effects with ATP-Competitive Inhibitors
A key finding in the study of allosteric inhibitors is their ability to act additively or synergistically with ATP-binding site inhibitors. This is particularly relevant for overcoming resistance, such as that conferred by the T315I "gatekeeper" mutation.[2][11] For instance, the combination of GNF-2 or GNF-5 with imatinib (B729) or nilotinib (B1678881) has been shown to suppress the emergence of resistance and inhibit the T315I mutant.[8][11][12]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of inhibitor performance. Below are summaries of key experimental protocols used to generate the data cited in this guide.
Bcr-Abl Kinase Assay
This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of the Abl kinase.
-
Enzyme Source: Recombinant Abl kinase domain protein or Bcr-Abl immunoprecipitated from cell lysates.[4]
-
Substrate: A peptide substrate, such as GST-Abltide or GST-CrkL, is used.[4][13]
-
Reaction Buffer: Typically contains HEPES, MgCl2, MnCl2, DTT, and ATP.[4] A common buffer composition is 20 mM HEPES (pH 7.4), 50 mM KCl, 0.1% CHAPS, 30 mM MgCl2, 2 mM MnCl2, and 1 mM DTT.[4]
-
Procedure:
-
The kinase is pre-incubated with various concentrations of the inhibitor (e.g., GNF-2 or GNF-5) or DMSO as a control for approximately 30 minutes at room temperature.[4]
-
The kinase reaction is initiated by adding ATP (e.g., 0.1 mM) and the substrate.[4]
-
The reaction proceeds for a defined time (e.g., 30 minutes) at room temperature.[4]
-
Phosphorylation of the substrate is detected. This can be done using radiolabeled ATP ([γ-32P]ATP) followed by SDS-PAGE and autoradiography, or through ELISA-based methods using anti-phosphotyrosine antibodies.[4][14]
-
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is calculated from the dose-response curve.[4]
Cell Viability Assay
These assays determine the effect of the inhibitors on the proliferation and survival of Bcr-Abl-dependent cancer cells.
-
Cell Lines: CML cell lines such as K562, KU812, KCL22, or IL-3 dependent Ba/F3 cells engineered to express Bcr-Abl are commonly used.[4][8][10]
-
Procedure:
-
Cells are seeded in 96-well plates at a specific density (e.g., 0.3-0.6 × 10^6 cells/mL).[4]
-
Cells are treated with a range of concentrations of GNF-2 or GNF-5 for a specified period, typically 48 to 72 hours.[4][8][10]
-
Cell viability is assessed using colorimetric or luminescent methods:
-
MTT Assay: Measures the metabolic activity of viable cells, which reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[4]
-
CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.[8]
-
-
-
Data Analysis: The EC50 or IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%, is determined by plotting cell viability against inhibitor concentration.[4]
Western Blot Analysis of Downstream Signaling
This method is used to quantify the inhibition of Bcr-Abl kinase activity within cells by measuring the phosphorylation of its downstream substrates.
-
Cell Treatment and Lysis:
-
Protein Quantification and Electrophoresis:
-
Protein concentration in the lysates is determined to ensure equal loading.
-
Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[15]
-
-
Immunoblotting:
-
Proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).[15]
-
The membrane is blocked to prevent non-specific antibody binding and then incubated overnight at 4°C with primary antibodies specific for phosphorylated Bcr-Abl (p-Bcr-Abl), phosphorylated STAT5 (p-STAT5), or phosphorylated CrkL (p-CrkL).[7][15][17]
-
Antibodies against the total forms of these proteins and a loading control (e.g., α-tubulin or GAPDH) are used to normalize the data.[16]
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[15]
-
-
Detection: The signal is detected using a chemiluminescent substrate, and the band intensities are quantified using densitometry software.[15][16]
Conclusion
Both GNF-2 and GNF-5 are potent and selective allosteric inhibitors of Bcr-Abl. GNF-5, as an analog of GNF-2, offers the advantage of improved pharmacokinetic properties. While both compounds demonstrate efficacy against wild-type Bcr-Abl and some imatinib-resistant mutants, their most significant therapeutic potential may lie in combination therapies with ATP-competitive inhibitors to overcome drug resistance, particularly the challenging T315I mutation. The experimental protocols outlined provide a robust framework for the continued investigation and comparison of these and other novel allosteric inhibitors in the development of more effective CML treatments.
References
- 1. ashpublications.org [ashpublications.org]
- 2. The Ins and Outs of Bcr-Abl Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. GNF 5 | Abl Kinase | Tocris Bioscience [tocris.com]
- 10. mdpi.com [mdpi.com]
- 11. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rcsb.org [rcsb.org]
- 13. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. media.cellsignal.com [media.cellsignal.com]
- 16. Different BCR/Abl protein suppression patterns as a converging trait of chronic myeloid leukemia cell adaptation to energy restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. media.cellsignal.com [media.cellsignal.com]
A Comparative Guide to GNF-2 and ATP-Competitive Bcr-Abl Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the molecular hallmark of chronic myeloid leukemia (CML).[1] Its discovery as the driver of CML spurred the development of targeted therapies, fundamentally changing the treatment landscape for this disease. The first and most well-known class of these drugs are the ATP-competitive inhibitors. However, the emergence of drug resistance has driven the exploration of alternative inhibitory mechanisms, leading to the discovery of allosteric inhibitors like GNF-2.
This guide provides an objective comparison between GNF-2, an allosteric inhibitor, and the class of ATP-competitive Bcr-Abl inhibitors, supported by experimental data and detailed methodologies.
Mechanism of Action: Two Distinct Approaches to Inhibition
The fundamental difference between GNF-2 and inhibitors like imatinib (B729), dasatinib (B193332), and nilotinib (B1678881) lies in their binding sites and inhibitory mechanisms.
ATP-Competitive Inhibitors: This class of drugs, which includes the first-line therapy imatinib and second-generation inhibitors dasatinib and nilotinib, functions by directly competing with adenosine (B11128) triphosphate (ATP) for its binding pocket within the Abl kinase domain.[1][2] By occupying this site, they prevent the transfer of a phosphate (B84403) group from ATP to tyrosine residues on downstream substrate proteins, thereby blocking the signaling cascade that drives uncontrolled cell proliferation and survival.[3] These inhibitors can be further classified:
-
Type I inhibitors (e.g., dasatinib) bind to the active "DFG-in" conformation of the kinase.[4]
-
Type II inhibitors (e.g., imatinib, nilotinib) stabilize an inactive "DFG-out" conformation of the kinase, preventing it from adopting the active state required for catalysis.[4]
GNF-2 (Allosteric Inhibitor): In contrast, GNF-2 is a non-ATP competitive inhibitor that binds to a distinct, allosteric site: the myristoyl pocket located in the C-terminal lobe of the kinase domain.[5][6] This binding event induces a conformational change in the Bcr-Abl protein, locking it in an inactive state and preventing its kinase activity.[6] This mechanism is entirely independent of the ATP-binding site.
Data Presentation: A Quantitative Comparison
The differing mechanisms of action translate to distinct profiles in terms of potency, selectivity, and resistance. The following tables summarize key quantitative data for these inhibitors.
Table 1: General Characteristics of Bcr-Abl Inhibitors
| Inhibitor | Type | Binding Site | Key Resistance Mutations (Single Agent) |
| Imatinib | ATP-Competitive (Type II) | ATP-Binding Pocket | T315I, Y253H, E255V/K, F359V, and others[4][7][8] |
| Dasatinib | ATP-Competitive (Type I) | ATP-Binding Pocket | T315I, V299L, F317L/V/I/C[7][8][9] |
| Nilotinib | ATP-Competitive (Type II) | ATP-Binding Pocket | T315I, Y253H, E255K/V, F359V/C/I[7][8][9] |
| GNF-2 | Allosteric | Myristoyl Pocket | C464Y, P465S, E505K[5][6] |
Table 2: Comparative In Vitro Cellular Potency (IC50)
| Inhibitor | Cell Line | Bcr-Abl Status | IC50 (nM) |
| GNF-2 | Ba/F3.p210 | Wild-type | 138 - 140[5][10] |
| K562 | Wild-type | 273[10][11] | |
| SUP-B15 | Wild-type | 268[10][11] | |
| Ba/F3.p210E255V | Imatinib-Resistant Mutant | 268[10] | |
| Ba/F3.p185Y253H | Imatinib-Resistant Mutant | 194[11] | |
| Imatinib | K562 | Wild-type | ~250-380 |
| Dasatinib | K562 | Wild-type | ~1-3 |
| Nilotinib | K562 | Wild-type | ~20-30 |
Note: IC50 values for Imatinib, Dasatinib, and Nilotinib are approximate ranges compiled from various public sources and can vary based on experimental conditions.
Resistance and the Power of Combination
A major challenge in CML therapy is the development of resistance, most often through point mutations in the Bcr-Abl kinase domain.[7]
-
ATP-Competitive Inhibitor Resistance: Mutations often occur within or near the ATP-binding pocket, sterically hindering drug binding or preventing the kinase from adopting the specific conformation required for inhibitor binding.[12] The "gatekeeper" T315I mutation, located in the middle of the ATP-binding cleft, is notoriously resistant to all approved ATP-competitive inhibitors except ponatinib (B1185) because it removes a critical hydrogen bond and introduces a bulky isoleucine residue.[5][13]
-
GNF-2 Resistance: Mutations conferring resistance to GNF-2 are found in or near the myristoyl binding pocket, directly interfering with GNF-2 binding.[5][6] Crucially, the T315I mutation does not confer resistance to GNF-2, as it does not affect the myristoyl pocket.[6]
This mutual exclusivity in resistance mutations provides a strong rationale for combination therapy. Studies have shown that combining an allosteric inhibitor like GNF-2 (or its improved analog, GNF-5) with an ATP-competitive inhibitor like imatinib or nilotinib can suppress the emergence of resistance mutations.[5] Furthermore, this combination displays additive or synergistic inhibitory activity against the recalcitrant T315I Bcr-Abl mutant in both cellular and in vivo models.[5][14]
Mandatory Visualizations
Signaling Pathways and Inhibitor Action
References
- 1. The Growing Arsenal of ATP-Competitive and Allosteric Inhibitors of BCR–ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Ins and Outs of Bcr-Abl Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Resistance mutations in CML and how we approach them - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of imatinib mesylate, dasatinib (BMS-354825), and nilotinib (AMN107) in an N-ethyl-N-nitrosourea (ENU)–based mutagenesis screen: high efficacy of drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. ashpublications.org [ashpublications.org]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
GNF-2 Target Engagement in Live Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The validation of target engagement in a cellular context is a critical step in the development of targeted therapies. GNF-2 is a selective, allosteric inhibitor of the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia (CML). Unlike ATP-competitive inhibitors such as imatinib (B729) and nilotinib (B1678881), GNF-2 binds to the myristoyl pocket of the Abl kinase domain, inducing a conformational change that locks the kinase in an inactive state. This guide provides an objective comparison of methods to validate GNF-2 target engagement in live cells, presenting supporting experimental data and detailed methodologies.
Comparative Analysis of GNF-2 and ATP-Competitive Inhibitors
GNF-2 offers a distinct mechanism of action compared to traditional ATP-competitive tyrosine kinase inhibitors (TKIs). This allosteric inhibition provides a potential strategy to overcome resistance mechanisms, particularly the T315I "gatekeeper" mutation that confers resistance to many ATP-competitive drugs.
Data Presentation: In Vitro Efficacy and Cellular Activity
The following tables summarize the inhibitory concentrations of GNF-2 in comparison to imatinib and nilotinib against Bcr-Abl expressing cells.
Table 1: Inhibitory Activity against Wild-Type Bcr-Abl
| Compound | Assay Type | Cell Line | IC50 (nM) |
| GNF-2 | Cell Proliferation | Ba/F3 p210 | 138[1] |
| GNF-2 | Cell Proliferation | K562 | 273[1] |
| GNF-2 | Cell Proliferation | SUP-B15 | 268[1] |
| GNF-2 | Cellular Bcr-Abl Autophosphorylation | K562 | 267[1] |
| Imatinib | Cell Proliferation | K562 | ~250-500 |
| Nilotinib | Cell Proliferation | K562 | ~20-30 |
Table 2: Efficacy Against the T315I "Gatekeeper" Mutation
| Compound(s) | Assay Type | Cell Line | IC50 (µM) |
| GNF-2 | Cell Proliferation | Ba/F3 p185 T315I | >10 |
| Imatinib | Cell Proliferation | Ba/F3 p185 T315I | >10 |
| Nilotinib | Cell Proliferation | Ba/F3 p185 T315I | >3 |
| GNF-2 + Nilotinib (1µM) | Cell Proliferation | Ba/F3 p185 T315I | ~1 |
Mandatory Visualizations
Bcr-Abl Signaling Pathway and Inhibitor Mechanisms
The diagram below illustrates the central role of the Bcr-Abl oncoprotein in driving CML through the activation of downstream signaling pathways. It also depicts the distinct binding sites and mechanisms of action for ATP-competitive inhibitors and the allosteric inhibitor GNF-2.
Caption: Bcr-Abl signaling and inhibitor action.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
The following diagram outlines the workflow for the Cellular Thermal Shift Assay (CETSA), a method to confirm direct target engagement in live cells.
Caption: CETSA experimental workflow.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement by measuring the thermal stabilization of a protein upon ligand binding in its native cellular environment.
Materials:
-
Bcr-Abl expressing cells (e.g., K562)
-
GNF-2 and control compounds (e.g., imatinib, nilotinib)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: Anti-Abl, anti-phospho-Bcr-Abl, and a loading control (e.g., GAPDH)
-
SDS-PAGE and Western blotting reagents and equipment
-
Thermocycler
Procedure:
-
Cell Culture and Treatment:
-
Culture Bcr-Abl expressing cells to the desired density.
-
Treat cells with various concentrations of GNF-2 or control compounds for a specified time (e.g., 1-2 hours) at 37°C. Include a vehicle-only control (e.g., DMSO).
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by a cooling step to 4°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein from the soluble fractions by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against Abl to detect the total amount of soluble Bcr-Abl.
-
Use a loading control antibody to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for Bcr-Abl at each temperature.
-
Normalize the intensities to the non-heated control (37°C).
-
Plot the normalized signal as a function of temperature to generate thermal denaturation curves.
-
The shift in the melting temperature (Tm) between the compound-treated and vehicle-treated samples indicates target stabilization and therefore, engagement.
-
Fluorescence Resonance Energy Transfer (FRET)-Based Biosensor Assay
This method utilizes a genetically encoded biosensor to monitor Bcr-Abl kinase activity in real-time within living cells. A decrease in FRET signal upon inhibitor treatment indicates target engagement and inhibition.
Materials:
-
Bcr-Abl expressing cells
-
FRET biosensor plasmid (e.g., a construct containing a Bcr-Abl substrate like CrkL flanked by a FRET pair like CFP and YFP)
-
Transfection reagent
-
GNF-2 and control compounds
-
Fluorescence microscope or plate reader capable of FRET measurements
Procedure:
-
Biosensor Expression:
-
Transfect the Bcr-Abl expressing cells with the FRET biosensor plasmid.
-
Allow for sufficient time for biosensor expression (e.g., 24-48 hours).
-
-
Cell Imaging and Treatment:
-
Plate the transfected cells in an appropriate imaging dish or plate.
-
Acquire baseline FRET images or readings.
-
Add GNF-2 or control compounds at desired concentrations.
-
-
Real-Time FRET Measurement:
-
Monitor the change in FRET efficiency over time. This is typically measured as a ratio of acceptor emission to donor emission.
-
-
Data Analysis:
-
Calculate the change in the FRET ratio in response to inhibitor treatment.
-
A dose-dependent decrease in the FRET ratio indicates inhibition of Bcr-Abl kinase activity and confirms target engagement.
-
Conclusion
Validating the target engagement of GNF-2 in live cells is crucial for understanding its mechanism of action and preclinical development. The allosteric nature of GNF-2 presents a significant advantage, particularly in the context of resistance to traditional ATP-competitive inhibitors. Methods like CETSA provide direct evidence of physical binding to Bcr-Abl in the complex cellular milieu, while FRET-based biosensors offer a dynamic view of kinase inhibition. The synergistic effect observed when combining GNF-2 with ATP-competitive inhibitors against resistant mutations underscores the potential of this combination therapy. The experimental protocols provided in this guide offer robust frameworks for researchers to quantitatively assess the cellular activity of GNF-2 and other Bcr-Abl inhibitors.
References
Asciminib vs. GNF-2: A Comparative Guide on Efficacy in Chronic Myeloid Leukemia
A new wave of allosteric inhibitors is redefining treatment paradigms for Chronic Myeloid Leukemia (CML). This guide provides a detailed comparison of the clinical efficacy of asciminib (B605619), a first-in-class STAMP (Specifically Targeting the ABL Myristoyl Pocket) inhibitor, and the preclinical performance of its prototype, GNF-2.
While both compounds share a unique mechanism of action by binding to the myristoyl pocket of the BCR::ABL1 protein, their development stages are vastly different. Asciminib has undergone rigorous clinical evaluation and has received regulatory approval, whereas GNF-2 remains a preclinical investigational agent. This guide will delve into the available data for both, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective efficacies.
Mechanism of Action: Allosteric Inhibition of BCR::ABL1
Both asciminib and GNF-2 are allosteric inhibitors that bind to the myristoyl pocket of the ABL1 kinase domain of the BCR::ABL1 fusion protein.[1][2] This binding induces a conformational change that locks the kinase in an inactive state, mimicking the natural autoregulatory mechanism of the ABL1 protein.[1][3] This is distinct from traditional ATP-competitive tyrosine kinase inhibitors (TKIs) which bind to the ATP-binding site.[1][4] The unique mechanism of STAMP inhibitors allows them to be effective against mutations that confer resistance to ATP-competitive TKIs, such as the T315I mutation.[1][5]
Mechanism of Action of Allosteric vs. ATP-Competitive Inhibitors.
Efficacy Data: A Tale of Two Development Stages
Direct comparison of efficacy between asciminib and GNF-2 is challenging due to the disparity in their developmental statuses. Asciminib's efficacy has been established through extensive clinical trials in human patients, while GNF-2's performance is limited to preclinical in vitro and in vivo models.
Asciminib: Clinical Trial Efficacy
Asciminib has demonstrated significant efficacy and a favorable safety profile in several key clinical trials, leading to its approval for the treatment of CML.
Table 1: Summary of Key Asciminib Clinical Trial Data
| Trial Name | Phase | Patient Population | Comparator | Primary Endpoint | Key Efficacy Results |
| ASC4FIRST | III | Newly diagnosed Ph+ CML-CP | Investigator-selected TKI (imatinib, nilotinib, dasatinib, or bosutinib) | Major Molecular Response (MMR) rate at week 48 | Asciminib: 67.7% vs. Investigator-selected TKI: 49.0%[6][7] |
| ASCEMBL | III | Ph+ CML-CP previously treated with ≥2 TKIs | Bosutinib | MMR rate at 24 weeks | Asciminib: 25.5% vs. Bosutinib: 13.2%[8] |
| Phase I | I | Ph+ CML-CP with and without T315I mutation, previously treated | - | MMR rate | CML-CP without T315I: 48% by 12 months[9] |
MMR: Major Molecular Response (BCR::ABL1IS ≤0.1%) Ph+ CML-CP: Philadelphia chromosome-positive Chronic Myeloid Leukemia in Chronic Phase
GNF-2: Preclinical Efficacy
GNF-2, as a prototype molecule, has shown promising activity in preclinical studies, laying the groundwork for the development of asciminib.
Table 2: Summary of GNF-2 Preclinical Data
| Assay Type | Cell Line / Model | Key Efficacy Metric | Result |
| Cell Proliferation Assay | Ba/F3.p210 | IC50 | 138 nM[10] |
| Cell Proliferation Assay | K562 (Bcr-Abl positive) | IC50 | 273 nM[10] |
| Cell Proliferation Assay | SUP-B15 (Bcr-Abl positive) | IC50 | 268 nM[10] |
| Cellular Tyrosine Phosphorylation Assay | - | IC50 | 267 nM[10] |
| In vivo bone erosion model (mice) | LPS-induced | Bone Volume/Tissue Volume | Protected against LPS-induced bone loss[10] |
IC50: Half-maximal inhibitory concentration
Experimental Protocols
Asciminib Clinical Trial Methodology (ASC4FIRST Example)
The ASC4FIRST study was a phase III, multicenter, open-label, randomized trial.[11]
ASC4FIRST Clinical Trial Design.
Patients with newly diagnosed Philadelphia chromosome-positive CML in chronic phase were enrolled.[11] They were randomized to receive either oral asciminib at 80 mg once daily or an investigator-selected standard-of-care TKI.[11] The primary objective was to compare the Major Molecular Response (MMR) rate at week 48 between the two arms.[11]
GNF-2 Preclinical Experimental Protocol (Cell Proliferation Assay)
The anti-proliferative activity of GNF-2 was assessed using various Bcr-Abl-expressing cell lines.
GNF-2 Cell Proliferation Assay Workflow.
Cells were incubated with a range of GNF-2 concentrations (e.g., 0.005 to 10 µM) for a period of 48 hours.[10] The proliferation of the cells was then measured to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell proliferation by 50%.[10]
Conclusion
Asciminib has demonstrated superior efficacy in clinical trials compared to standard-of-care TKIs in both newly diagnosed and heavily pretreated CML patients, establishing it as a valuable therapeutic option.[8][11] Its favorable safety profile is a significant advantage.[4][11] GNF-2, as a preclinical compound, showed potent and selective inhibition of Bcr-Abl-dependent cell proliferation in vitro, which was instrumental in validating the therapeutic potential of targeting the myristoyl pocket.[10] While a direct clinical comparison is not possible, the preclinical success of GNF-2 paved the way for the development of asciminib, a clinically validated and impactful medicine for patients with CML. Future research may focus on combination therapies involving asciminib to further improve outcomes and achieve treatment-free remission.[4]
References
- 1. Asciminib: the first-in-class allosteric inhibitor of BCR::ABL1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Biochemical Studies Confirming the Mechanism of Action of Asciminib, an Agent Specifically Targeting the ABL Myristoyl Pocket (STAMP) [folia.unifr.ch]
- 4. tandfonline.com [tandfonline.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. 2minutemedicine.com [2minutemedicine.com]
- 7. esmo.org [esmo.org]
- 8. Asciminib as a new treatment option in later-line chronic myeloid leukaemia in chronic phase - BJH [bjh.be]
- 9. tandfonline.com [tandfonline.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Asciminib Shows Superior Efficacy vs Standard-of-Care Frontline TKIs in CML - The ASCO Post [ascopost.com]
GNF-2 Cross-Reactivity with Abl Family Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the allosteric inhibitor GNF-2's performance against Abelson (Abl) family kinases, supported by experimental data. GNF-2 is a selective, non-ATP competitive inhibitor that binds to the myristoyl pocket of the Abl kinase domain, inducing an inactive conformation.[1][2][3][4] This mechanism distinguishes it from traditional ATP-competitive inhibitors and offers a potential strategy to overcome resistance.[1][2]
Quantitative Analysis of GNF-2 Inhibition
The inhibitory activity of GNF-2 has been quantified against Bcr-Abl, the oncogenic fusion protein driving Chronic Myeloid Leukemia (CML), as well as the native Abl family members, ABL1 and ABL2 (also known as Abl-related gene, Arg). The following table summarizes the half-maximal inhibitory concentrations (IC50) from various cellular and biochemical assays.
| Target Kinase | Assay Type | IC50 (nM) | Cell Line/System | Reference |
| Bcr-Abl | Cell Proliferation | 138 | Ba/F3 p210 | [5] |
| Bcr-Abl | Cell Proliferation | 273 | K562 | [5] |
| Bcr-Abl | Cell Proliferation | 268 | SUP-B15 | [5] |
| Bcr-Abl | Cellular Autophosphorylation | 267 | Ba/F3 p210 | [5][6] |
| ABL1 (non-myristoylated) | Kinase Activity | More Potent Inhibition | Recombinant | [7][8] |
| ABL1 (myristoylated) | Kinase Activity | Less Potent Inhibition | Recombinant | [7][8] |
| ABL2 (Arg) | Kinase Activity | Inhibited | Recombinant | [7] |
GNF-2 demonstrates high selectivity for Bcr-Abl and is noted to be more effective against the non-myristoylated form of c-Abl, which is characteristic of the Bcr-Abl fusion protein.[7][8] It also inhibits the kinase activity of ABL2.[7] Studies have shown that GNF-2 has minimal effect on a wide panel of other kinases at concentrations where it potently inhibits Bcr-Abl, highlighting its specificity.[6]
Signaling Pathways and Mechanism of Action
Abl family kinases are key regulators of various cellular processes, including cell proliferation, survival, and cytoskeletal dynamics.[4][7] In CML, the Bcr-Abl fusion protein is constitutively active, leading to uncontrolled cell growth. GNF-2's allosteric inhibition of Bcr-Abl blocks downstream signaling pathways, including the phosphorylation of substrates like STAT5 and CrkL.[5][9]
Caption: Allosteric inhibition of Abl kinase by GNF-2.
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies. Below are detailed protocols for key assays used to evaluate GNF-2's activity.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate Bcr-Abl-positive cells (e.g., K562, Ba/F3 p210) in a 96-well plate at a suitable density for logarithmic growth.[10]
-
Compound Treatment: Treat the cells with a serial dilution of GNF-2 (e.g., 0.005 to 10 µM) and a vehicle control (DMSO).[5]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[5][10]
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[10]
Western Blot for Bcr-Abl Phosphorylation
This method quantifies the inhibition of Bcr-Abl kinase activity within cells by measuring the phosphorylation of Bcr-Abl and its downstream substrates.[1]
-
Cell Treatment: Treat Bcr-Abl positive cells with various concentrations of GNF-2 (e.g., 0.1 to 10 µM) for a specified time (e.g., 90 minutes).[5][10]
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1][10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[10]
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-Bcr-Abl, total Bcr-Abl, phospho-STAT5, and a loading control (e.g., GAPDH) overnight at 4°C.[10]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.[1]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[1]
Caption: Experimental workflow for Western Blot analysis.
Conclusion
GNF-2 is a highly selective allosteric inhibitor of the Abl family kinases, with potent activity against the oncogenic Bcr-Abl fusion protein. Its cross-reactivity is primarily confined to the Abl family members ABL1 and ABL2, with minimal off-target effects on other kinases. The unique mechanism of binding to the myristoyl pocket makes GNF-2 a valuable tool for research and a promising candidate for therapeutic strategies, particularly in combination with ATP-competitive inhibitors to overcome drug resistance.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Bcr-Abl Inhibitor GNF-2 Attenuates Inflammatory Activation of Glia and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABL Tyrosine Kinases: Evolution of Function, Regulation, and Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Allosteric inhibition of ABL kinases: Therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
GNF-2 and Imatinib: A Comparative Analysis of Resistance Profiles in Bcr-Abl Driven Leukemias
For Immediate Publication
Philadelphia, PA – This guide provides a detailed comparative analysis of the resistance profiles of two key Bcr-Abl inhibitors, imatinib (B729) and GNF-2. Imatinib, a first-generation tyrosine kinase inhibitor (TKI), revolutionized the treatment of Chronic Myeloid Leukemia (CML) by targeting the ATP-binding site of the Bcr-Abl oncoprotein. However, its efficacy is often compromised by the emergence of resistance mutations. GNF-2, an allosteric inhibitor, offers an alternative mechanism of action by binding to the myristoyl pocket of the Abl kinase domain. This guide presents a comprehensive overview of their distinct resistance mechanisms, supported by quantitative experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Executive Summary
Imatinib's primary mechanism of resistance involves point mutations within the ATP-binding pocket of the Bcr-Abl kinase domain, which either directly impair drug binding or stabilize the active conformation of the kinase that imatinib cannot effectively inhibit. The most notorious of these is the T315I "gatekeeper" mutation, which confers a high level of resistance to imatinib and several second-generation TKIs.
GNF-2, by binding to a site distinct from the ATP-binding pocket, circumvents resistance mechanisms that affect imatinib. It is effective against many imatinib-resistant Bcr-Abl mutants. However, resistance to GNF-2 can also emerge, typically through mutations in or near the myristoyl-binding pocket that disrupt its binding.
Preclinical evidence strongly suggests that a combination therapy approach, utilizing both an ATP-competitive inhibitor like imatinib and an allosteric inhibitor like GNF-2, can be a highly effective strategy to overcome resistance. This dual-targeting approach can suppress the emergence of resistant clones and demonstrates synergistic activity against highly resistant mutants like T315I.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of imatinib and GNF-2 against wild-type Bcr-Abl and various clinically relevant mutants. The data highlights the differential sensitivity of these mutants to the two inhibitors and the potential of combination therapy.
Table 1: IC50 Values of Imatinib and GNF-2 against Bcr-Abl Mutants
| Bcr-Abl Variant | Imatinib IC50 (nM) | GNF-2 IC50 (nM) |
| Wild-type (p210) | ~25-100 | ~138-273 |
| T315I | >10,000 | >10,000 (alone) |
| E255V | ~500-1000 | ~268 |
| Y253H | ~500-1000 | ~194 |
| C464Y | Sensitive | Resistant (>10,000) |
| P465S | Sensitive | Resistant (>10,000) |
| E505K | ~220 | Resistant (>10,000) |
Note: IC50 values are approximate and can vary based on the specific cell line and assay conditions.
Table 2: Synergistic Inhibition of Bcr-Abl T315I by Combination Therapy
| Treatment | Ba/F3 p185 Bcr-Abl T315I IC50 (µM) |
| GNF-2 alone | ~20 |
| Imatinib (1 µM) + GNF-2 | ~18 |
| Dasatinib (1 µM) + GNF-2 | ~10 |
Data adapted from studies on Ba/F3 cells expressing the p185 Bcr-Abl T315I mutant.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effect of inhibitors on Bcr-Abl expressing cells.
Materials:
-
Ba/F3 cells expressing wild-type or mutant Bcr-Abl
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
Imatinib and GNF-2
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 20% SDS, 50% N,N-dimethylformamide)
Procedure:
-
Seed Ba/F3 cells into 96-well plates at a density of 5,000-10,000 cells per well.
-
Add serial dilutions of imatinib, GNF-2, or a combination of both to the wells. Include a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values by plotting the data on a dose-response curve.[2]
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of the Bcr-Abl kinase and its inhibition.
Materials:
-
Recombinant Bcr-Abl protein (wild-type or mutant)
-
Kinase buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Substrate peptide (e.g., GST-CrkL)
-
Imatinib and GNF-2
-
SDS-PAGE equipment
-
Anti-phosphotyrosine antibody
Procedure:
-
Prepare a reaction mixture containing the recombinant Bcr-Abl enzyme, kinase buffer, and the substrate peptide.
-
Add serial dilutions of imatinib or GNF-2 to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Detect the phosphorylation of the substrate using an anti-phosphotyrosine antibody and a suitable detection method (e.g., chemiluminescence).
-
Quantify the signal to determine the extent of kinase inhibition and calculate IC50 values.[3]
Mutagenesis Screen for Resistance Identification
This workflow is used to identify mutations in Bcr-Abl that confer resistance to a specific inhibitor.
Procedure:
-
Mutagenesis: Introduce random mutations into the Bcr-Abl gene using methods like error-prone PCR or chemical mutagens.
-
Library Creation: Clone the mutagenized Bcr-Abl library into a retroviral or lentiviral vector.
-
Transduction: Introduce the viral library into a suitable cell line (e.g., Ba/F3) that is dependent on Bcr-Abl for survival.
-
Selection: Culture the transduced cells in the presence of the inhibitor (e.g., GNF-2) at a concentration that is lethal to cells expressing wild-type Bcr-Abl.
-
Isolation of Resistant Clones: Isolate and expand the surviving cell colonies.
-
Sequencing: Sequence the Bcr-Abl gene from the resistant clones to identify the mutations responsible for resistance.[4][5]
Visualizations
Caption: Bcr-Abl signaling cascade and inhibitor targets.
Caption: Workflow for identifying GNF-2 resistance mutations.
Caption: Distinct resistance mechanisms of Imatinib and GNF-2.
References
- 1. Overcoming Bcr-Abl T315I mutation by combination of GNF-2 and ATP competitors in an Abl-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Method for Screening and Validation of Resistant Mutations Against Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating GNF-2-Induced Apoptosis in Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GNF-2, an allosteric inhibitor of the Bcr-Abl tyrosine kinase, with alternative apoptosis-inducing agents in leukemia cells. We present supporting experimental data, detailed protocols for validation assays, and visualizations of key cellular pathways and workflows to aid in the evaluation of these compounds for research and drug development.
GNF-2: An Allosteric Approach to Inducing Apoptosis in Leukemia
GNF-2 is a selective, non-ATP competitive inhibitor that binds to the myristoyl pocket of the Abl kinase domain of the Bcr-Abl fusion protein. This allosteric inhibition stabilizes an inactive conformation of Bcr-Abl, preventing the phosphorylation of downstream signaling molecules like STAT5 and CrkL. The disruption of these survival signals ultimately leads to the induction of apoptosis in Bcr-Abl-positive leukemia cells, such as those found in Chronic Myeloid Leukemia (CML).[1]
Comparative Analysis of Apoptosis Induction
To objectively evaluate the efficacy of GNF-2, we compare its performance against two major classes of alternative apoptosis-inducing agents: WNT signaling inhibitors and BH3 mimetics.
Data Presentation: Potency and Apoptotic Induction
The following tables summarize the available quantitative data for GNF-2 and its comparators in relevant leukemia cell lines.
Table 1: Comparative Potency (IC50/EC50) in Leukemia Cell Lines
| Compound/Drug | Target | Cell Line | Assay Type | Incubation Time (hours) | IC50/EC50 (nM) | Reference |
| GNF-2 | Bcr-Abl (allosteric) | K562 (CML) | MTT | 48 | 273 | [1] |
| Bcr-Abl (allosteric) | SUP-B15 (Ph+ ALL) | MTT | 48 | 268 | [1] | |
| CGP049090 | WNT/β-catenin/LEF1 | Kasumi-1 (AML) | Cell Viability | 24 | <1000 | [2] |
| WNT/β-catenin/LEF1 | HL-60 (AML) | Cell Viability | 24 | <1000 | [2] | |
| PFK115-584 | WNT/β-catenin/LEF1 | Kasumi-1 (AML) | Cell Viability | 24 | <1000 | [2] |
| WNT/β-catenin/LEF1 | HL-60 (AML) | Cell Viability | 24 | <1000 | [2] | |
| Venetoclax | Bcl-2 | OCI-AML2 (AML) | Annexin V/DAPI | 2-24 | 100 | [3] |
| Bcl-2 | HL-60 (AML) | Annexin V/DAPI | 2-24 | 100 | [3] |
Table 2: Quantitative Comparison of Apoptosis Induction
| Compound/Drug | Cell Line | Treatment | Assay | Result | Reference |
| GNF-2 | K562 (CML) | 48 hours | PI Staining (Sub-G1) | Increase in apoptotic cell population | [4] |
| Virosecurinine | K562 (CML) | 50 µmol/l for 48h | Annexin V/PI | 59.31% apoptotic cells | [5] |
| Resveratrol + Imatinib (B729) | K562 (CML) | 50 µM + 0.5 µM | Annexin V/PI | Higher apoptosis rate than imatinib alone | [6] |
| CGP049090 | Primary CLL cells | 5 µM for 8h | Caspase-3/7 Assay | ~2-fold increase in activity | [7] |
| PFK115-584 | Primary CLL cells | 5 µM for 8h | Caspase-3/7 Assay | ~2.5-fold increase in activity | [7] |
| Venetoclax | OCI-AML2 (AML) | 100 nM for 4h | Annexin V/DAPI | ~40% early apoptotic cells | [3] |
| Venetoclax | HL-60 (AML) | 100 nM for 4h | Annexin V/DAPI | ~30% early apoptotic cells | [3] |
Note: Direct comparative quantitative apoptosis data for GNF-2 using Annexin V or caspase activity fold-change in K562 cells is limited in the reviewed literature. Data from other apoptosis inducers in K562 cells is provided for context.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams were created using Graphviz (DOT language) to illustrate these aspects.
GNF-2 Signaling Pathway in Bcr-Abl Positive Leukemia Cells
Experimental Workflow for Validating Apoptosis
References
- 1. benchchem.com [benchchem.com]
- 2. Small molecule inhibitors of WNT signaling effectively induce apoptosis in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMP-Activated Protein Kinase Contributes to Apoptosis Induced by the Bcl-2 Inhibitor Venetoclax in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Induction of human chronic myeloid leukemia K562 cell apoptosis by virosecurinine and its molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneticsmr.org [geneticsmr.org]
- 7. researchgate.net [researchgate.net]
GNF-2 Versus Dasatinib for Overcoming T315I Mutation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of the T315I "gatekeeper" mutation in the BCR-ABL kinase domain represents a significant clinical challenge in the treatment of Chronic Myeloid Leukemia (CML), conferring resistance to most ATP-competitive tyrosine kinase inhibitors (TKIs), including the second-generation inhibitor dasatinib (B193332). This guide provides an objective comparison of the allosteric inhibitor GNF-2 and the ATP-competitive inhibitor dasatinib, focusing on their efficacy, mechanisms of action, and the synergistic potential of their combination in overcoming T315I-mediated resistance.
Executive Summary
Dasatinib, a potent second-generation TKI, effectively inhibits the wild-type BCR-ABL kinase and many imatinib-resistant mutants. However, it is ineffective against the T315I mutation due to steric hindrance at the ATP-binding site. In contrast, GNF-2 is an allosteric inhibitor that binds to the myristoyl pocket of the ABL kinase domain, a site distant from the ATP-binding cleft. While GNF-2 alone exhibits limited activity against the T315I mutant, preclinical studies have demonstrated that its combination with ATP-competitive inhibitors like dasatinib can synergistically inhibit the proliferation of T315I BCR-ABL-expressing cells. This combination strategy offers a promising approach to circumvent T315I-mediated resistance by targeting the oncoprotein through two distinct mechanisms.
Data Presentation: Comparative Efficacy in T315I Mutant Cells
The following tables summarize the in vitro efficacy of GNF-2 and dasatinib, alone and in combination, against Ba/F3 murine progenitor cells engineered to express the human p185 BCR-ABL T315I mutant.
Table 1: Inhibition of Cell Proliferation (IC50)
| Compound/Combination | Cell Line | IC50 (µM) |
| GNF-2 alone | Ba/F3 p185 T315I | 20.0[1] |
| Dasatinib alone | Ba/F3 p185 T315I | >1.0[1] |
| GNF-2 + Dasatinib (1 µM) | Ba/F3 p185 T315I | 10.0[1] |
Table 2: Inhibition of Clonogenicity (IC50)
| Compound/Combination | Cell Line | IC50 (µM) |
| GNF-2 alone | Ba/F3 p185 T315I | 25.0[2] |
| Dasatinib alone | Ba/F3 p185 T315I | >1.0[2] |
| GNF-2 + Dasatinib (1 µM) | Ba/F3 p185 T315I | 3.5[2] |
These data clearly indicate that while both GNF-2 and dasatinib are individually ineffective against the T315I mutation, their combination significantly enhances the inhibitory activity, leading to a substantial reduction in the IC50 values for both cell proliferation and colony formation.[1][2]
Mechanisms of Action and Synergy
Dasatinib is an ATP-competitive inhibitor that binds to the ATP-binding pocket of the ABL kinase domain, preventing the phosphorylation of downstream substrates.[3] The T315I mutation, however, introduces a bulky isoleucine residue that sterically hinders dasatinib's ability to bind.[4]
GNF-2, on the other hand, is an allosteric inhibitor that binds to the myristoyl pocket on the C-terminal lobe of the ABL kinase domain.[5] This binding induces a conformational change that stabilizes an inactive state of the kinase.[6] While this allosteric inhibition is not sufficient to completely abrogate the activity of the T315I mutant on its own, it is believed to re-sensitize the kinase to ATP-competitive inhibitors.[7] The synergistic effect of the combination of GNF-2 and dasatinib is thought to arise from the dual conformational constraints imposed on the BCR-ABL kinase, making it more susceptible to inhibition.[7]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of inhibitor performance.
Protocol 1: Cell Proliferation/Viability Assay (MTT Assay)
This assay is used to determine the concentration of a drug that inhibits cell proliferation by 50% (IC50).
Materials:
-
Ba/F3 cells expressing BCR-ABL T315I
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
96-well cell culture plates
-
GNF-2 and dasatinib stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the Ba/F3-BCR-ABL-T315I cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[8]
-
Compound Addition: Prepare serial dilutions of GNF-2 and dasatinib, both alone and in combination, in culture medium. Add the diluted compounds to the designated wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[8]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[8]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[8]
-
Absorbance Reading: Mix the contents of the wells thoroughly and measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Clonogenic Assay (Soft Agar (B569324) Colony Formation Assay)
This assay assesses the ability of a single cell to undergo unlimited division and form a colony, a hallmark of cancerous cells.
Materials:
-
Ba/F3 cells expressing BCR-ABL T315I
-
RPMI-1640 medium supplemented with 10% FBS
-
Agar
-
12-well plates
-
GNF-2 and dasatinib stock solutions (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (20% SDS, 50% N,N-dimethyl-formamide, 25 mM HCl)
Procedure:
-
Base Layer: Prepare a base layer of 0.6% agar in RPMI/10% FBS and pour it into 12-well plates.
-
Cell Layer: Mix 1 x 10^4 Ba/F3-BCR-ABL-T315I cells in 1 ml of RPMI/10% FBS with 1 ml of 0.6% agar to a final concentration of 0.3% agar. Pour this cell-agar mixture on top of the solidified base layer.
-
Treatment: Once the top layer solidifies, add 1 ml of medium containing the desired concentrations of GNF-2, dasatinib, or their combination.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 humidified atmosphere for approximately 2 weeks, or until colonies are visible.
-
Staining and Quantification: Stain the colonies by adding 5 mg/ml MTT solution for 4 hours. Extract the dye with solubilization buffer for 24 hours and measure the optical density at 570 nm.[2]
-
Data Analysis: Calculate the percentage of colony formation relative to the vehicle-treated control. The IC50 values are determined by plotting the percentage of colony formation against the drug concentration.
Protocol 3: Apoptosis Assay (Annexin V Staining)
This assay is used to detect and quantify apoptotic cells.
Materials:
-
Ba/F3 cells expressing BCR-ABL T315I
-
GNF-2 and dasatinib stock solutions (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat Ba/F3-BCR-ABL-T315I cells with the desired concentrations of GNF-2, dasatinib, or their combination for a specified period (e.g., 24-48 hours). Include an untreated control.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be both Annexin V and PI positive.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the BCR-ABL signaling pathway, the mechanisms of action of GNF-2 and dasatinib, and a typical experimental workflow for their evaluation.
Caption: BCR-ABL T315I Signaling and Inhibitor Action.
Caption: Experimental Workflow for Inhibitor Comparison.
Conclusion
The T315I mutation remains a formidable obstacle in CML therapy. While dasatinib is ineffective against this mutation, the combination of the allosteric inhibitor GNF-2 with dasatinib presents a rational and promising strategy to overcome resistance. The synergistic inhibition observed in preclinical models highlights the potential of targeting BCR-ABL through multiple mechanisms simultaneously. Further investigation into such combination therapies is warranted to translate these preclinical findings into effective clinical strategies for patients with T315I-positive CML.
References
- 1. benchchem.com [benchchem.com]
- 2. Overcoming Bcr-Abl T315I mutation by combination of GNF-2 and ATP competitors in an Abl-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bcr-Abl Allosteric Inhibitors: Where We Are and Where We Are Going to - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Allosteric regulation of autoinhibition and activation of c-Abl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Bcr-Abl Degraders and the Allosteric Inhibitor GNF-2
For Researchers, Scientists, and Drug Development Professionals
The Philadelphia chromosome and its resultant Bcr-Abl fusion protein are the hallmarks of chronic myeloid leukemia (CML). While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, challenges such as acquired resistance necessitate the exploration of novel therapeutic strategies. This guide provides a comparative analysis of emerging Bcr-Abl degraders, primarily Proteolysis Targeting Chimeras (PROTACs), and the allosteric inhibitor GNF-2. We will delve into their distinct mechanisms of action, compare their efficacy using key experimental data, and provide detailed protocols for their evaluation.
Distinguishing Mechanisms: Inhibition vs. Degradation
It is crucial to first distinguish between the mode of action of GNF-2 and that of Bcr-Abl degraders.
GNF-2 is a highly selective, allosteric inhibitor of Bcr-Abl.[1][2][3][4] Unlike ATP-competitive TKIs that bind to the kinase domain's active site, GNF-2 binds to the myristate-binding pocket of the Abl kinase domain.[3] This induces a conformational change that inhibits the kinase activity of Bcr-Abl.[1][2] GNF-2 does not induce the degradation of the Bcr-Abl protein.
Bcr-Abl Degraders (PROTACs) are heterobifunctional molecules designed to eliminate the Bcr-Abl protein entirely. They consist of a ligand that binds to Bcr-Abl, a linker, and a ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[5] This proximity induces the ubiquitination of Bcr-Abl, marking it for degradation by the proteasome.[5][6] This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target proteins.[5]
Quantitative Comparison of GNF-2 and Bcr-Abl Degraders
The following table summarizes the in vitro efficacy of GNF-2 and several representative Bcr-Abl degraders. Key metrics include:
-
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition of a biological process (e.g., cell proliferation or kinase activity).
-
DC50: The half-maximal degradation concentration, representing the concentration of a degrader required to induce 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved.
| Compound Name | Mechanism of Action | Warhead | E3 Ligase Recruited | Cell Line | IC50 (nM) | DC50 (nM) | Dmax (%) |
| GNF-2 | Allosteric Inhibition | - | - | Ba/F3 p210 | 138[4] | N/A | N/A |
| K562 | 273[4] | N/A | N/A | ||||
| SUP-B15 | 268[4] | N/A | N/A | ||||
| GMB-475 | Degradation (PROTAC) | Allosteric (myristoyl pocket) | VHL | K562 | 1000[5] | ~500[5] | >90 |
| Arg-PEG1-Dasa | Degradation (PROTAC) | Dasatinib | UBR box of N-recognins | K562 | 0.2 - 0.5[6] | 0.85[6] | 98.8[6] |
| Dasatinib-CRBN PROTACs | Degradation (PROTAC) | Dasatinib | CRBN | K562 | ~0.35 - 30,000[5] | ~10 - 30,000[5] | Variable |
| Dasatinib-VHL PROTACs | Degradation (PROTAC) | Dasatinib | VHL | K562 | - | Degrades c-Abl, not Bcr-Abl[5] | - |
| Asciminib-based PROTACs | Degradation (PROTAC) | Asciminib | CRBN/VHL | K562 | Variable | ~200[5] | Variable |
| Ponatinib-based PROTACs | Degradation (PROTAC) | Ponatinib | CRBN/VHL | K562 | Variable | ~20[5] | Variable |
Note: The efficacy of PROTACs can be highly dependent on the specific linker and E3 ligase combination. The values presented are for representative compounds and may vary.
Visualizing the Mechanisms of Action
The following diagrams illustrate the Bcr-Abl signaling pathway and the distinct mechanisms of GNF-2 and Bcr-Abl degraders.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate and compare Bcr-Abl inhibitors and degraders.
Western Blotting for Bcr-Abl Degradation
Objective: To quantify the reduction in Bcr-Abl protein levels following treatment with a degrader.
Protocol:
-
Cell Culture and Treatment:
-
Culture CML cell lines (e.g., K562, KU-812) in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
Seed cells at a density of 0.5 x 10^6 cells/mL in 6-well plates.
-
Treat cells with a range of concentrations of the Bcr-Abl degrader or GNF-2 for various time points (e.g., 6, 12, 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing a protease and phosphatase inhibitor cocktail. Note: It is critical to use a lysis buffer that effectively inhibits endogenous proteases to prevent artificial degradation of Bcr-Abl.[7]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against c-Abl (to detect Bcr-Abl) overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the Bcr-Abl band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of Bcr-Abl degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the degrader concentration to determine the DC50 and Dmax values.
-
Cell Viability Assay
Objective: To determine the effect of GNF-2 and Bcr-Abl degraders on the proliferation of CML cells.
Protocol:
-
Cell Seeding:
-
Seed CML cells (e.g., K562) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of GNF-2 or the Bcr-Abl degrader for 48-72 hours. Include a vehicle control.
-
-
Viability Assessment (using WST-8/CCK-8 assay):
-
Add 10 µL of WST-8 or CCK-8 solution to each well.
-
Incubate the plate at 37°C for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
NanoBRET™ Ternary Complex Formation Assay
Objective: To measure the formation of the ternary complex (Bcr-Abl-PROTAC-E3 ligase) in live cells.
Protocol:
-
Cell Line and Plasmids:
-
Use a suitable cell line, such as HEK293T, known for high transfection efficiency.
-
Plasmids required:
-
NanoLuc®-Bcr-Abl fusion construct (donor).
-
HaloTag®-E3 ligase (CRBN or VHL) fusion construct (acceptor).
-
-
-
Transfection:
-
Co-transfect the HEK293T cells with the donor and acceptor plasmids using a suitable transfection reagent. A 1:10 ratio of donor to acceptor plasmid is a common starting point.
-
Seed the transfected cells into a white 96-well assay plate.
-
-
Compound Treatment:
-
After 24-48 hours of incubation, treat the cells with serial dilutions of the Bcr-Abl PROTAC.
-
To differentiate ternary complex formation from subsequent degradation, cells can be pre-treated with a proteasome inhibitor (e.g., MG132) for 2-4 hours before adding the PROTAC.
-
-
Detection:
-
Add the NanoBRET™ detection reagent, which contains the HaloTag® NanoBRET® 618 Ligand and the Nano-Glo® Live Cell Substrate, to each well.
-
Incubate for the desired time (endpoint or kinetic reading).
-
-
Data Acquisition and Analysis:
-
Measure the donor emission (luminescence at 460 nm) and the acceptor emission (fluorescence at 618 nm).
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the log of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (effective concentration for 50% of maximal response) and Bmax (maximal BRET signal).
-
Experimental and Logical Workflow
The following diagram outlines a typical workflow for the evaluation and comparison of Bcr-Abl inhibitors and degraders.
Conclusion
The landscape of CML therapy is evolving beyond kinase inhibition towards targeted protein degradation. While GNF-2 offers a unique allosteric mechanism to inhibit Bcr-Abl, PROTACs provide a distinct and powerful approach to eliminate the oncoprotein entirely. This guide has provided a framework for comparing these modalities, highlighting the catalytic nature and potent anti-proliferative effects of degraders like Arg-PEG1-Dasa. The provided experimental protocols offer a starting point for researchers to rigorously evaluate novel Bcr-Abl targeted compounds in their own laboratories. The choice between an inhibitory or a degradation strategy will depend on various factors, including the specific resistance mutations, the desired duration of action, and the potential for off-target effects. Further research and head-to-head studies will be crucial in determining the optimal therapeutic application for each of these promising approaches.
References
- 1. GNF 2 | CAS:778270-11-4 | Bcr-Abl inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. A Bcr-Abl Inhibitor GNF-2 Attenuates Inflammatory Activation of Glia and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
GNF-2 and GNF-2-deg: A Comparative Guide to Bcr-Abl Selectivity
In the landscape of targeted therapies for Chronic Myeloid Leukemia (CML), the selectivity of inhibitors against the oncoprotein Bcr-Abl is paramount for maximizing therapeutic efficacy while minimizing off-target effects. This guide provides a detailed comparison of the allosteric inhibitor GNF-2 and its derivative, a Bcr-Abl degrader herein termed GNF-2-deg, with established ATP-competitive inhibitors: imatinib (B729), nilotinib, and dasatinib (B193332). We present key performance data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows.
Performance Comparison: Allosteric Inhibition and Targeted Degradation vs. ATP Competition
GNF-2 operates through a distinct mechanism compared to traditional tyrosine kinase inhibitors (TKIs). It binds to the myristate pocket of the Abl kinase domain, an allosteric site distant from the ATP-binding cleft. This induces a conformational change that locks the kinase in an inactive state.[1][2] This allosteric mode of action confers high selectivity for Bcr-Abl.[1] In contrast, imatinib, nilotinib, and dasatinib are ATP-competitive inhibitors that vie with ATP for binding at the kinase's active site. While effective, this mechanism can lead to off-target inhibition of other kinases that share structural similarities in their ATP-binding pockets.
Building on the selectivity of GNF-2, this compound represents a novel therapeutic modality. This class of molecules, often referred to as Proteolysis Targeting Chimeras (PROTACs), links the Bcr-Abl binding moiety (in this case, derived from an allosteric inhibitor like GNF-2 or the related compound asciminib) to a ligand for an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the Bcr-Abl protein, rather than just inhibiting its kinase activity. This targeted protein degradation offers the potential for a more profound and sustained therapeutic effect.
The following tables summarize the inhibitory and degradation activities of these compounds against Bcr-Abl and highlight their selectivity profiles.
Table 1: In Vitro Potency against Bcr-Abl
| Compound | Mechanism of Action | Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| GNF-2 | Allosteric Inhibitor | Bcr-Abl (cellular autophosphorylation) | Cellular Assay | 267 | [3] |
| Ba/F3.p210 | Cell Proliferation | 138 | [3][4][5] | ||
| K562 | Cell Proliferation | 273 | [3][5][6] | ||
| SUP-B15 | Cell Proliferation | 268 | [3][5][6] | ||
| This compound (Asciminib-based PROTAC) | Bcr-Abl Degrader | K562 | Cell Proliferation | 12 | [7] |
| Imatinib | ATP-Competitive Inhibitor | Ba/F3-p210 | Cell Proliferation | 2-16 µM (in mutagenesis screen) | [8] |
| Nilotinib | ATP-Competitive Inhibitor | Ba/F3-p210 | Cell Proliferation | 50-2000 nM (in mutagenesis screen) | [8] |
| Dasatinib | ATP-Competitive Inhibitor | Ba/F3-p210 | Cell Proliferation | 5-100 nM (in mutagenesis screen) | [8] |
Table 2: Bcr-Abl Degradation Activity of this compound
| Compound | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| SIAIS100 (Asciminib-based PROTAC) | CRBN | K562 | 2.7 | 91.2 | [7] |
Table 3: Kinase Selectivity Profile
| Compound | Selectivity Profile Summary |
| GNF-2 | Highly selective for Bcr-Abl. Does not show significant activity against a panel of other kinases, including Flt3-ITD, Tel-PDGFR, TPR-MET, and Tel-JAK1.[1][9] |
| This compound (PROTACs) | Generally, PROTACs can exhibit improved selectivity over their parent warheads by requiring the formation of a stable ternary complex with the target and the E3 ligase. However, off-target degradation can occur. |
| Imatinib | Inhibits c-Kit and PDGF-R in addition to Bcr-Abl. |
| Nilotinib | More potent than imatinib and active against many imatinib-resistant mutants, but also inhibits c-Kit and PDGFR. Generally considered more selective than dasatinib. |
| Dasatinib | A multi-kinase inhibitor with activity against Src family kinases, c-Kit, PDGFR, and ephrin receptors, in addition to Bcr-Abl.[7] |
Signaling Pathways and Experimental Workflows
To understand the context of this compound's action and the methods used for its validation, the following diagrams illustrate the Bcr-Abl signaling pathway and a typical experimental workflow for assessing inhibitor selectivity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor performance. Below are protocols for key experiments used to validate the selectivity and efficacy of Bcr-Abl inhibitors.
Kinase Selectivity Profiling (KinomeScan)
Objective: To determine the selectivity of a compound by quantifying its binding to a large panel of human kinases.
Methodology:
-
Compound Preparation: The test compound (e.g., GNF-2, this compound) is immobilized on a solid support.
-
Kinase Panel: A comprehensive panel of purified human kinases is used.
-
Competitive Binding Assay: Each kinase from the panel is incubated with the immobilized compound in the presence of a known, tagged ligand that also binds to the kinase's active site.
-
Quantification: The amount of kinase bound to the immobilized compound is measured, typically using quantitative PCR (qPCR) for the DNA tag linked to the kinase. A lower amount of bound kinase indicates stronger competition by the test compound.
-
Data Analysis: The results are expressed as a percentage of the control (DMSO), and a dissociation constant (Kd) can be calculated to quantify the binding affinity. The data is often visualized as a dendrogram of the human kinome, highlighting the kinases that interact with the compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of an inhibitor that reduces the viability of a cell population by 50% (IC50).
Methodology:
-
Cell Seeding: Bcr-Abl positive leukemia cell lines (e.g., K562, Ba/F3-p210) are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere or stabilize overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compounds (GNF-2, this compound, imatinib, nilotinib, dasatinib) for a specified period (e.g., 48-72 hours). A vehicle control (DMSO) is included.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The absorbance values are normalized to the vehicle control, and the IC50 is calculated by fitting the data to a dose-response curve.
Western Blot for Bcr-Abl Phosphorylation and Degradation
Objective: To assess the effect of inhibitors on Bcr-Abl autophosphorylation (a marker of kinase activity) and to quantify protein degradation induced by this compound.
Methodology:
-
Cell Treatment: Bcr-Abl positive cells are treated with the inhibitors at various concentrations and for different time points.
-
Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the protein and its phosphorylation state.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated Bcr-Abl (e.g., anti-phospho-Abl Tyr245) or total Bcr-Abl.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
-
Detection: A chemiluminescent substrate is added, and the signal is detected using an imaging system. The band intensities are quantified using densitometry software. For degradation studies, the levels of total Bcr-Abl are normalized to a loading control (e.g., GAPDH or β-actin).
By employing these rigorous experimental approaches, researchers can effectively validate and compare the selectivity and efficacy of novel Bcr-Abl inhibitors like GNF-2 and this compound, paving the way for more precise and durable cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Nilotinib (formerly AMN107), a highly selective BCR-ABL tyrosine kinase inhibitor, is effective in patients with Philadelphia chromosome-positive chronic myelogenous leukemia in chronic phase following imatinib resistance and intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
GNF-2-Derived PROTACs vs. Traditional Inhibitors: A New Paradigm for Long-Term Efficacy in CML
A shift from mere inhibition to targeted degradation of the Bcr-Abl oncoprotein is showing promise for durable responses in Chronic Myeloid Leukemia (CML). This comparison guide delves into the emerging class of GNF-2-derived Proteolysis Targeting Chimeras (PROTACs) and pits them against traditional Bcr-Abl tyrosine kinase inhibitors (TKIs), providing a data-driven analysis of their long-term efficacy and potential to overcome therapeutic resistance.
The advent of TKIs has revolutionized the treatment of CML, a cancer driven by the constitutively active Bcr-Abl fusion protein. However, challenges such as drug resistance, stemming from mutations in the Bcr-Abl kinase domain or activation of alternative signaling pathways, and the persistence of leukemic stem cells (LSCs) can limit the long-term effectiveness of these inhibitors.[1][2] A novel therapeutic strategy, targeted protein degradation, aims to address these shortcomings by completely eliminating the Bcr-Abl protein. This guide focuses on a new class of degraders derived from the allosteric inhibitor GNF-2, comparing their performance with established ATP-competitive inhibitors.
Mechanism of Action: Inhibition vs. Degradation
Traditional Bcr-Abl inhibitors, such as imatinib, dasatinib, and nilotinib, function by competitively binding to the ATP-binding site of the kinase domain, thereby blocking its catalytic activity and downstream signaling.[1] GNF-2, on the other hand, is an allosteric inhibitor that binds to the myristate-binding pocket of the Abl kinase domain, inducing a conformational change that inactivates the protein.[3]
GNF-2-derived PROTACs, such as the extensively studied GMB-475, represent a paradigm shift. These heterobifunctional molecules link a GNF-2 analog (like GNF-5) to a ligand for an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN).[4][5][6] This chimeric structure allows the PROTAC to simultaneously bind to both Bcr-Abl and the E3 ligase, forming a ternary complex that triggers the ubiquitination and subsequent degradation of the Bcr-Abl protein by the cell's own proteasome machinery.[7][8] This not only ablates the kinase activity but also eliminates any non-catalytic scaffolding functions of the Bcr-Abl protein, which may contribute to TKI resistance and LSC survival.[1][9]
Comparative Efficacy Data
The superiority of the degradation approach over simple inhibition is reflected in preclinical data. GNF-2 derived PROTACs have demonstrated potent and rapid degradation of the Bcr-Abl protein, leading to more profound and sustained inhibition of downstream signaling and cell proliferation compared to traditional TKIs.
| Compound | Target | Cell Line | IC50 (nM) | DC50 (nM) | Dmax (%) | Citation |
| Imatinib | Bcr-Abl Kinase Inhibition | K562 | 273 | N/A | N/A | [3] |
| GNF-2 | Bcr-Abl Allosteric Inhibition | Ba/F3.p210 | 138 | N/A | N/A | [3] |
| GMB-475 | Bcr-Abl Degradation | K562 | ~100 | ~100 | >90 | [5] |
| SIAIS100 (Asciminib-based PROTAC) | Bcr-Abl Degradation | K562 | 12 | 2.7 | 91.2 | [6] |
IC50: Half-maximal inhibitory concentration for cell proliferation. DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation. N/A: Not Applicable.
Notably, GNF-2-derived PROTACs have shown efficacy against clinically relevant TKI-resistant mutants, including the gatekeeper T315I mutation, which is notoriously resistant to most first and second-generation TKIs.[6] Furthermore, studies have shown that the effects of PROTAC-mediated degradation are more sustained than those of inhibitors. Following washout of the compound, Bcr-Abl protein levels and downstream signaling remained suppressed for a longer duration in cells treated with a degrader compared to those treated with an inhibitor, where a rapid recovery of signaling was observed.[10] This suggests a potential for less frequent dosing and a more durable response in a clinical setting.
Experimental Protocols
A detailed understanding of the methodologies used to generate the comparative data is crucial for researchers. Below are summaries of key experimental protocols.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: CML cell lines (e.g., K562, Ba/F3-p210) are seeded in 96-well plates at a density of 5,000-10,000 cells per well.
-
Compound Treatment: Cells are treated with a serial dilution of the test compounds (traditional inhibitors or PROTACs) for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Western Blotting for Protein Degradation
-
Cell Lysis: Cells treated with inhibitors or degraders for various time points are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for Bcr-Abl, phosphorylated downstream targets (e.g., p-STAT5, p-CrkL), and a loading control (e.g., β-actin or GAPDH).
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is used to quantify the protein levels.[5]
Overcoming Resistance and Targeting Leukemic Stem Cells
A key advantage of the degradation strategy is its potential to overcome the limitations of traditional inhibitors. By physically removing the Bcr-Abl protein, PROTACs can be effective against mutations that confer resistance to ATP-competitive inhibitors.[6] Moreover, the elimination of the Bcr-Abl scaffold may disrupt kinase-independent signaling pathways that are crucial for the survival of leukemic stem cells, a population of cells believed to be responsible for disease relapse.[1][9] Studies have shown that GNF-2-derived PROTACs can reduce the viability of primary CML CD34+ cells, which are enriched for LSCs, with minimal effects on healthy CD34+ cells.[4][11]
Future Outlook
The development of GNF-2-derived PROTACs and other Bcr-Abl degraders represents a promising frontier in CML therapy. While still in the preclinical stages of development, these molecules have demonstrated the potential for enhanced potency, the ability to overcome resistance, and a more durable response compared to traditional inhibitors. The unique mechanism of targeted protein degradation offers a compelling strategy to achieve deeper and more lasting remissions in CML patients, potentially leading to a higher rate of treatment-free remission. Further investigation, including in vivo studies and eventual clinical trials, will be crucial to fully realize the therapeutic potential of this innovative approach.[7]
References
- 1. BCR::ABL1 Proteolysis-targeting chimeras (PROTACs): The new frontier in the treatment of Ph+ leukemias? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Response and Resistance to BCR-ABL1-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scispace.com [scispace.com]
- 5. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of novel potent BCR-ABL degraders by conjugating allosteric inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Pharmacological difference between degrader and inhibitor against oncogenic BCR-ABL kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
comparative proteomics to assess GNF-2-deg specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the allosteric Bcr-Abl inhibitor, GNF-2, with the ATP-competitive inhibitors Imatinib, Nilotinib, and Dasatinib. The focus is to assess the specificity of GNF-2 through comparative proteomics, offering insights supported by experimental data to inform research and drug development.
Executive Summary
GNF-2 is a highly selective, non-ATP competitive inhibitor of the Bcr-Abl fusion protein, a key driver in Chronic Myeloid Leukemia (CML).[1][2][3] Unlike ATP-competitive inhibitors such as Imatinib, Nilotinib, and Dasatinib, which bind to the highly conserved ATP-binding pocket of kinases, GNF-2 acts allosterically by binding to the myristoyl pocket of the Abl kinase domain.[4] This distinct mechanism of action is the basis for its high specificity, as the myristoyl pocket is a less conserved feature among kinases. This guide presents a comparative analysis of the target profiles of these inhibitors, based on data from chemical proteomics studies, to highlight the superior specificity of GNF-2.
Data Presentation: Comparative Kinase Inhibition Profiles
The following tables summarize the inhibitory activities of GNF-2 and its ATP-competitive counterparts against Bcr-Abl and a selection of off-target kinases. The data has been compiled from various chemical proteomics and kinase assay studies. It is important to note that IC50 values and dissociation constants (Kd) can vary depending on the specific assay conditions and cell lines used.
Table 1: Potency Against Bcr-Abl and Common Mutants
This table highlights the half-maximal inhibitory concentrations (IC50) of the compared inhibitors against wild-type Bcr-Abl and clinically relevant mutant forms.
| Inhibitor | Target | IC50 (nM) | Cell Line / Assay |
| GNF-2 | Ba/F3 p210 | 138 | Cell Proliferation |
| K562 | 273 | Cell Proliferation | |
| SUP-B15 | 268 | Cell Proliferation | |
| Ba/F3 p210 E255V | 268 | Cell Proliferation | |
| Ba/F3 p185 Y253H | 194 | Cell Proliferation | |
| Imatinib | c-ABL | 400 | Kinase Assay[5] |
| K562 | 100 - 500 | Cell Proliferation[6] | |
| Nilotinib | c-ABL | 45 | Kinase Assay[5] |
| K562 | 20 - 50 | Cell Proliferation[6] | |
| Dasatinib | c-ABL | 9 | Kinase Assay[5] |
| K562 | 1 - 5 | Cell Proliferation[6] |
Table 2: Comparative Off-Target Kinase Profiles
This table provides a qualitative and quantitative comparison of the off-target profiles of GNF-2, Imatinib, Nilotinib, and Dasatinib, as determined by chemical proteomics studies. The data illustrates the significantly narrower target spectrum of GNF-2.
| Inhibitor | Known Primary Target(s) | Key Off-Targets Identified by Proteomics | Reference |
| GNF-2 | BCR-ABL | Highly selective, with minimal off-targets reported. Does not significantly inhibit a panel of other kinases. | [3] |
| Imatinib | ABL, KIT, PDGFR | DDR1, NQO2, and a range of other tyrosine and serine/threonine kinases. | [5][7] |
| Nilotinib | ABL, KIT, PDGFR | DDR1 and a profile of other kinases, though generally more selective than Imatinib. | [5][7][8] |
| Dasatinib | ABL, SRC family kinases | Broad spectrum of off-targets including numerous tyrosine and serine/threonine kinases such as BTK, TEC, GAK, p38α (MAPK14). | [5][7][9][10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of kinase inhibitor specificity. The following sections outline the key experimental protocols used in the cited proteomics studies.
Chemical Proteomics using Kinobeads
This method is a powerful tool for unbiased profiling of kinase inhibitor targets from cell or tissue lysates.[7][11][12]
-
Kinobeads Preparation: A mixture of broad-spectrum, immobilized kinase inhibitors (e.g., purvalanol B, bisindolylmaleimide) are covalently coupled to a solid support like Sepharose beads.[13]
-
Cell Lysis: Cells are lysed in a buffer containing detergents and protease/phosphatase inhibitors to extract proteins while maintaining their native conformation.
-
Competitive Binding: The cell lysate is pre-incubated with a range of concentrations of the free test inhibitor (e.g., GNF-2) before being added to the kinobeads.
-
Affinity Enrichment: The kinobeads are incubated with the pre-treated lysate to capture kinases that are not inhibited by the free compound.
-
Washing and Elution: The beads are washed to remove non-specific binders. Bound proteins are then eluted.
-
Protein Digestion and Mass Spectrometry: Eluted proteins are digested into peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.
-
Data Analysis: The abundance of each kinase bound to the beads is quantified across the different concentrations of the free inhibitor. A decrease in binding with increasing inhibitor concentration indicates a target. This allows for the determination of the apparent dissociation constant (Kd) for each target.[14]
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a metabolic labeling strategy that allows for precise relative quantification of proteins between different cell populations.[15][16][17]
-
Cell Labeling: Two populations of cells are cultured in media containing either the normal ("light") or a heavy isotope-labeled ("heavy") essential amino acid (e.g., Arginine and Lysine). This results in the complete incorporation of the respective amino acid into the proteome of each cell population.
-
Treatment: The "heavy" labeled cells are treated with the kinase inhibitor (e.g., GNF-2), while the "light" labeled cells are treated with a vehicle control (e.g., DMSO).
-
Cell Lysate Mixing: After treatment, the "light" and "heavy" cell populations are mixed in a 1:1 ratio based on cell number or protein concentration.
-
Affinity Purification: The mixed lysate is then subjected to an affinity purification method, such as using immobilized GNF-2 or kinobeads.
-
Mass Spectrometry and Data Analysis: The enriched proteins are digested and analyzed by LC-MS/MS. The mass spectrometer can distinguish between the "light" and "heavy" peptides based on their mass difference. The ratio of the peak intensities of the heavy to light peptides for each protein is used to determine the relative abundance of that protein in the treated versus the control sample. A high heavy/light ratio for a protein in an immobilized GNF-2 pulldown, for example, would indicate a specific interaction.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the assessment of GNF-2 specificity.
References
- 1. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ashpublications.org [ashpublications.org]
- 6. benchchem.com [benchchem.com]
- 7. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 8. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of GNF-2: A Comprehensive Guide for Laboratory Professionals
Researchers and drug development professionals utilizing GNF-2, a Bcr-Abl tyrosine kinase inhibitor, are tasked with the critical responsibility of its proper disposal to ensure both laboratory safety and environmental protection.[1] This guide provides a detailed, step-by-step protocol for the safe handling and disposal of GNF-2, aligning with standard laboratory safety practices and hazardous waste regulations.
GNF-2 Chemical and Safety Data
A thorough understanding of GNF-2's chemical properties and associated hazards is fundamental to its safe management. The table below summarizes key data for GNF-2.
| Property | Value |
| Molecular Formula | C₁₈H₁₃F₃N₄O₂[1][2][3] |
| Molecular Weight | 374.3 g/mol [1][2][3] |
| CAS Number | 778270-11-4[1][2][3] |
| Solubility in DMSO | ≥ 100 mg/mL (267.15 mM)[4] |
| Storage Temperature | Desiccate at -20°C or store at +4°C[1][4] |
GNF-2 is classified as an irritant and is associated with the following GHS Hazard Statements:
Due to these hazards, it is recommended that GNF-2 be handled in accordance with Biosafety Level 2 (BSL-2) laboratory practices.[1]
Experimental Protocol for Safe Disposal
The following procedure outlines the methodology for the safe disposal of GNF-2 waste, encompassing both contaminated materials and unused products. Adherence to these steps is crucial for minimizing exposure risks and maintaining compliance with hazardous waste protocols.
Personal Protective Equipment (PPE)
Before initiating any disposal activities, all personnel must be equipped with the appropriate PPE:
-
A buttoned-down lab coat or a solid-front gown.[1]
-
Safety glasses or goggles; a face shield may also be necessary.[1]
-
Chemical-resistant gloves.[1]
Step-by-Step Disposal Procedure for GNF-2 Waste
A. Waste Segregation:
-
Identify and collect all waste contaminated with GNF-2. This includes empty vials, used pipette tips, tubes, flasks, and any contaminated PPE.[1]
-
Crucially, do not mix GNF-2 waste with non-hazardous waste or other chemical waste streams unless explicitly authorized by your institution's hazardous waste management plan.[1]
B. Containment of Solid and Unused GNF-2:
-
Place all solid GNF-2 waste and any unused or expired product into a designated, leak-proof hazardous waste container.[1]
-
This container must be clearly labeled as "Hazardous Waste" and must include the chemical name "GNF-2".[1]
C. Decontamination of Work Areas:
-
Thoroughly decontaminate all work surfaces and laboratory equipment that have come into contact with GNF-2.[1]
-
Use a disinfectant or cleaning agent recommended by your institution's safety office.
D. Final Disposal:
-
Unused GNF-2 must be disposed of as hazardous chemical waste. It is imperative that it is not poured down the drain or discarded in regular trash.[1]
-
Adhere to your institution's established procedures for the collection and disposal of hazardous chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a waste pickup.[1]
-
Ensure all necessary documentation, such as a hazardous waste manifest, is completed accurately.[1]
References
Personal protective equipment for handling GNF-2-deg
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with GNF-2, a Bcr-Abl tyrosine kinase inhibitor. Adherence to these procedures is essential for ensuring laboratory safety and proper disposal of this compound.
GNF-2 is categorized as an irritant, with GHS Hazard Statements indicating it can cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[1]. Due to these potential hazards, it is recommended that GNF-2 be handled in a laboratory setting that meets Biosafety Level 2 (BSL-2) standards[1].
Quantitative Data Summary
For quick reference, the key quantitative data for GNF-2 are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₈H₁₃F₃N₄O₂ |
| Molecular Weight | 374.3 g/mol [1] |
| CAS Number | 778270-11-4[1] |
| Solubility in DMSO | ≥ 100 mg/mL (267.15 mM)[1] |
| Storage Temperature | Desiccate at -20°C or Store at +4°C[1] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure when handling GNF-2. The following equipment must be worn.
| PPE Category | Required Equipment | Specifications and Best Practices |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of chemotherapy-rated nitrile gloves. The outer glove should be changed immediately upon contamination, and both pairs should be replaced every 30-60 minutes or as needed. |
| Body Protection | Disposable Gown | A solid-front, back-closing disposable gown made of a low-lint, impervious material is required. Cuffs should be tucked under the outer glove. |
| Respiratory Protection | NIOSH-approved Respirator | When handling the solid compound or preparing solutions, a NIOSH-approved N95 or higher respirator is recommended to prevent inhalation of airborne particles. A powered air-purifying respirator (PAPR) may be necessary for procedures with a higher risk of aerosolization. |
| Eye Protection | Safety Goggles or Face Shield | Chemical splash goggles are mandatory to protect against splashes and aerosols. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes.[1] |
Operational Plan: Step-by-Step Handling Procedures
All handling of GNF-2, especially of the solid compound and the preparation of stock solutions, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage. Wear appropriate PPE when unpacking.
-
Store GNF-2 in a clearly labeled, sealed container in a designated, secure location.
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials.
Preparation of Stock Solutions:
-
Perform all necessary calculations before entering the designated handling area.
-
Don all required PPE as listed in the table above.
-
Conduct the entire procedure within a chemical fume hood.
-
Carefully weigh the required amount of GNF-2 powder using an analytical balance placed inside the fume hood.
-
Add the solvent to the vial containing the GNF-2 powder.
-
Securely cap the vial and vortex or sonicate until the compound is fully dissolved.
Handling of Solutions:
-
Always handle solutions containing GNF-2 within a chemical fume hood.
-
Use positive displacement pipettes or dedicated pipette tips to minimize the generation of aerosols.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of GNF-2 and contaminated materials is critical to prevent environmental contamination and ensure a safe laboratory environment. Do not pour GNF-2 down the drain or dispose of it in regular trash[1].
Waste Segregation:
-
Identify all waste contaminated with GNF-2, including empty vials, used pipette tips, tubes, and contaminated PPE.
-
Unless explicitly permitted by your institution's hazardous waste management plan, do not mix GNF-2 waste with non-hazardous or other types of chemical waste[1].
Containment of Waste:
-
Solid Waste: Place all solid GNF-2 waste into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be marked with a biohazard symbol and the words "Hazardous Waste" and "GNF-2".[1]
-
Liquid Waste: Collect all liquid waste containing GNF-2 in a designated, labeled, and sealed hazardous waste container.
-
Contaminated Labware: All disposable labware (e.g., pipette tips, tubes, vials) that has come into contact with GNF-2 should be disposed of as solid hazardous chemical waste.
-
Contaminated PPE: Used gloves, gowns, and other disposable PPE should be placed in a designated hazardous waste bag and disposed of as solid hazardous chemical waste.
Decontamination of Work Surfaces:
-
Decontaminate all work surfaces and equipment that have come into contact with GNF-2. Use an appropriate disinfectant or cleaning agent as recommended by your institution's safety office.
Waste Pickup and Disposal:
-
Follow your institution's established procedures for the pickup and disposal of hazardous chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office.
-
Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately.
Diagram: GNF-2 Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of GNF-2.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
